molecular formula C30H48O B1256185 Cycloeucalenone

Cycloeucalenone

カタログ番号: B1256185
分子量: 424.7 g/mol
InChIキー: NFRXSIOHGADFRG-MEMZBLDGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cycloeucalenone is a cycloartane-type triterpene ketone naturally found in plant species such as the peel of Musa paradisiaca (banana) . Research has identified this compound as a major component of lipophilic plant extracts and has investigated its potential bioactivity. Studies indicate that this compound exhibits leishmanicidal action against the protozoan parasite Leishmania infantum chagasi . This biological activity supports the ethnopharmacological use of its plant source in folk medicine for combating leishmaniasis . Initial research suggests that the compound shows promising efficacy while demonstrating low toxicity in mammalian cell lines, such as RAW 264.7 and LLC-MK2 cells, highlighting its potential as a candidate for further investigation into novel antiparasitic agents . The mechanism of action for this compound's leishmanicidal effect is an active area of research and is not yet fully elucidated. As a specialized natural product, it is a valuable standard for phytochemical research, drug discovery screening, and pharmacological studies targeting infectious diseases. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C30H48O

分子量

424.7 g/mol

IUPAC名

(1S,3R,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

InChI

InChI=1S/C30H48O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h19,21-24,26H,3,8-18H2,1-2,4-7H3/t21-,22+,23-,24+,26+,27-,28+,29-,30+/m1/s1

InChIキー

NFRXSIOHGADFRG-MEMZBLDGSA-N

異性体SMILES

C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC[C@@H]([C@]4(CC[C@@]35[C@@]2(C5)CCC1=O)C)[C@H](C)CCC(=C)C(C)C)C

正規SMILES

CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1=O)C)C(C)CCC(=C)C(C)C)C

同義語

cycloeucalenone

製品の起源

United States

Foundational & Exploratory

Cycloeucalenone: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenone, a pentacyclic triterpenoid (B12794562) ketone, is a specialized plant metabolite that has garnered interest for its potential pharmacological activities. As a derivative of the more commonly known cycloeucalenol (B201777), it represents a key compound in the intricate web of phytosterol biosynthesis. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound, along with detailed experimental protocols for its isolation and a visualization of its biosynthetic origin.

Natural Sources and Distribution of this compound

This compound has been identified in a variety of plant species across different families. Its distribution within the plant can vary, with concentrations differing between the leaves, stems, and other tissues. The following table summarizes the known natural sources of this compound.

Plant SpeciesFamilyPlant Part(s)Reference(s)
Quercus variabilisFagaceaeStems and leaves[1][2]
Tinospora crispaMenispermaceaeStems[2][3][4][5]
Musa acuminata (Banana)MusaceaeBlossoms (flowers and bracts)[6][7][8]
Ammocharis coranicaAmaryllidaceaeNot specified[2]
Solanum cernuumSolanaceaeNot specified[2]
Melia azedarachMeliaceaeNot specified[2]

Quantitative Analysis of this compound

Obtaining precise quantitative data for this compound across different plant sources is often challenging due to variations in extraction methods, geographical location, and seasonal changes. While specific yields for this compound are not always reported, the isolation of its precursor, cycloeucalenol, can provide an estimate of the potential yield.

Plant SourcePlant PartExtraction SolventPurification MethodYieldReference
Boophone distichaBulbsEthyl Acetate (B1210297)Column Chromatography, Preparative TLC0.12% (w/w) of a mixture of cycloeucalenol and its regio-isomer[9]
Musa acuminataBractsEthyl AcetateColumn ChromatographyNot explicitly quantified[6][10][11]
Tinospora crispaStemsChloroform (B151607)Not specifiedIsolated, but not quantified[4][5]
Quercus variabilisStems and LeavesNot specifiedNot specifiedIsolated, but not quantified[1]

Experimental Protocols

The following are detailed methodologies for the extraction and isolation of this compound and related cycloartane (B1207475) triterpenoids from plant materials.

Protocol 1: Extraction and Isolation of this compound from Musa acuminata (Banana Blossom)

This protocol is adapted from the methodologies described for the isolation of triterpenoids from banana blossoms.[6][7]

1. Plant Material Preparation:

  • Collect fresh banana blossoms (Musa acuminata).
  • Separate the bracts and flowers and air-dry them at room temperature until a constant weight is achieved.
  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 1 kg) in ethyl acetate (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
  • Filter the extract through Whatman No. 1 filter paper.
  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethyl acetate extract.

3. Chromatographic Purification:

  • Column Chromatography:
  • Prepare a silica (B1680970) gel (60-120 mesh) column packed in hexane.
  • Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
  • Load the dried, adsorbed sample onto the top of the column.
  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
  • Collect fractions of a consistent volume (e.g., 20-30 mL).
  • Thin-Layer Chromatography (TLC) Monitoring:
  • Monitor the collected fractions using TLC plates developed in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v).
  • Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent and heating.
  • Isolation of this compound:
  • Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.
  • Further purify the combined fractions using preparative TLC or recrystallization to obtain pure this compound.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biosynthesis of this compound

This compound is biosynthesized from its precursor, cycloeucalenol, through an oxidation reaction. The pathway originates from the cyclization of 2,3-oxidosqualene.

Cycloeucalenone_Biosynthesis cluster_0 Phytosterol Biosynthesis Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol synthase Cycloeucalenol Cycloeucalenol Cycloartenol->Cycloeucalenol Sterol methyltransferase This compound This compound Cycloeucalenol->this compound Oxidation

Biosynthetic pathway of this compound.

Experimental Workflow for this compound Isolation

The general workflow for the isolation of this compound from plant material involves several key stages, from sample preparation to the final characterization of the pure compound.

Experimental_Workflow cluster_1 Isolation and Purification Workflow A Plant Material Collection and Drying B Grinding to Fine Powder A->B C Solvent Extraction (e.g., Maceration) B->C D Filtration and Concentration C->D E Crude Extract D->E F Column Chromatography E->F G Fraction Collection and TLC Monitoring F->G H Pooling of Fractions G->H I Preparative TLC or Recrystallization H->I J Pure this compound I->J K Spectroscopic Analysis (NMR, MS, IR) J->K

General workflow for this compound isolation.

References

An In-depth Technical Guide to Cycloeucalenone: Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeucalenone, a naturally occurring cycloartane-type triterpenoid (B12794562) ketone, has garnered significant scientific interest due to its diverse biological activities. As the oxidized derivative of cycloeucalenol (B201777), this pentacyclic triterpenoid is found in a variety of plant species and has demonstrated promising anti-inflammatory, leishmanicidal, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its isolation, and a thorough examination of its biological activities and underlying mechanisms of action. Quantitative data are systematically presented in tabular format, and key signaling pathways are visualized to facilitate a deeper understanding of its therapeutic potential.

Discovery and History

The history of this compound is intrinsically linked to its precursor, cycloeucalenol. The foundational discovery was made in 1956 when cycloeucalenol was first isolated from Eucalyptus microcorys.[1] While this compound is the oxidized form of cycloeucalenol, specific details of its own initial discovery and characterization are less distinctly documented in readily available literature. However, it is recognized as a naturally occurring plant metabolite.[2]

This compound has since been identified and isolated from a range of plant sources, highlighting its distribution in the plant kingdom. Notable sources include the banana blossom (Musa acuminata) and banana peels (Musa × paradisiaca), as well as species such as Tinospora crispa and Quercus variabilis.[2][3] Its presence in these plants suggests a potential role in their defense mechanisms and secondary metabolism.

Chemical Structure and Properties

This compound is a pentacyclic triterpenoid characterized by a cycloartane (B1207475) skeleton. Its chemical formula is C₃₀H₄₈O, with a molecular weight of approximately 424.7 g/mol . The structure features a distinctive cyclopropane (B1198618) ring and a ketone group at the C-3 position, which distinguishes it from its alcohol precursor, cycloeucalenol.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃₀H₄₈O
Molecular Weight424.7 g/mol
IUPAC Name(1S,3R,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-one
AppearanceCrystalline solid
SolubilitySoluble in organic solvents such as ethyl acetate (B1210297) and chloroform

Experimental Protocols

Isolation of this compound from Musa acuminata (Banana Blossom)

The following protocol is a general guideline for the isolation of this compound from plant material.[1][3]

3.1.1. Plant Material Extraction

  • Preparation: Air-dry the banana blossoms at room temperature to a constant weight. Grind the dried material into a fine powder.

  • Maceration: Macerate the powdered plant material with ethyl acetate at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl acetate extract.

3.1.2. Chromatographic Purification

  • Column Chromatography: Subject the crude extract to column chromatography on a silica (B1680970) gel (60-120 mesh) column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection and Monitoring: Collect fractions of 50 mL each and monitor them by thin-layer chromatography (TLC) on silica gel plates using an n-hexane:ethyl acetate (8:2) solvent system. Visualize the spots by spraying with a 10% sulfuric acid solution in ethanol (B145695) followed by heating.

  • Pooling and Further Purification: Combine the fractions that show a prominent spot corresponding to this compound. Further purify the combined fractions using preparative TLC to yield pure this compound.

Structural Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups, particularly the ketone carbonyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to determine the complete carbon and proton framework and establish connectivity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Semi-synthesis of this compound from Cycloeucalenol

While a total synthesis of the complex this compound molecule has not been widely reported, it can be prepared by the oxidation of its precursor, cycloeucalenol.

  • Dissolution: Dissolve cycloeucalenol in a suitable organic solvent such as dichloromethane (B109758) or acetone.

  • Oxidation: Add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (chromium trioxide in sulfuric acid and acetone), to the solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material (cycloeucalenol) is completely consumed.

  • Work-up and Purification: Quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities that are of significant interest for drug development.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. Its mechanism of action is believed to involve the modulation of key inflammatory pathways. It has been shown to have a binding affinity for phospholipase A2 (PLA2) and the p105 protein of the nuclear factor-kappa B (NF-κB).[1]

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is proposed to interfere with this pathway, potentially by binding to the NF-κB p105 precursor, thereby inhibiting the activation of NF-κB.

G Proposed Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylation IkBa_P p-IκBα IkBa_NFkB->IkBa_P Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) Proteasome->NFkB Release NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation This compound This compound This compound->IkBa_NFkB Inhibition of IκBα degradation DNA DNA NFkB_nucleus->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Pro_inflammatory_Genes

References

The Cycloeucalenone Biosynthetic Pathway in Plants: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the enzymatic cascade, regulatory networks, and experimental methodologies for studying the synthesis of cycloeucalenone, a pivotal triterpenoid (B12794562) in plant biology with potential pharmacological applications.

Executive Summary

This compound, a pentacyclic triterpenoid found in various plant species, is a downstream product of the intricate phytosterol biosynthetic pathway. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to this compound, detailing the enzymatic steps from the cyclization of 2,3-oxidosqualene (B107256) to the final oxidation of cycloeucalenol (B201777). It is designed for researchers, scientists, and drug development professionals, offering a deep dive into the molecular mechanics, regulatory signaling cascades, and key experimental protocols. This document summarizes the current understanding of the pathway, presents available quantitative data, and provides visualizations to facilitate further research into the biological roles of this compound and its potential as a therapeutic agent.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process primarily localized in the endoplasmic reticulum. The pathway begins with the cyclization of the linear triterpenoid, (S)-2,3-oxidosqualene, and proceeds through several key intermediates.

2.1 From 2,3-Oxidosqualene to Cycloartenol (B190886): The pathway is initiated by the enzyme Cycloartenol Synthase (CAS) , which catalyzes the complex cyclization of (S)-2,3-oxidosqualene into the pentacyclic triterpenoid, cycloartenol. This reaction is a critical branching point that distinguishes phytosterol synthesis in plants from that in fungi and mammals, where lanosterol (B1674476) is the primary cyclization product.

2.2 Isomerization to Cycloeucalenol: Cycloartenol then undergoes a series of modifications, including demethylation, leading to the formation of cycloeucalenol. A key step in this conversion is the opening of the cyclopropane (B1198618) ring of a cycloartenol derivative, which ultimately yields cycloeucalenol. The enzyme responsible for the direct conversion of cycloeucalenol from its immediate precursor is Cycloeucalenol Cycloisomerase . This enzyme catalyzes the isomerization of the cyclopropane ring to form obtusifoliol, a subsequent intermediate in the broader phytosterol pathway.[1][2][3][4]

2.3 Oxidation to this compound: The final step in the formation of this compound is the oxidation of the 3β-hydroxyl group of cycloeucalenol. This reaction is catalyzed by a 3β-hydroxysteroid dehydrogenase/decarboxylase (3β-HSD/D) .[5] This enzyme utilizes NAD+ as a cofactor to convert the hydroxyl group into a keto group, yielding this compound.[6]

Cycloeucalenone_Biosynthesis cluster_main_pathway Core Biosynthetic Pathway 2_3_Oxidosqualene 2,3-Oxidosqualene Cycloartenol Cycloartenol 2_3_Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) Cycloeucalenol Cycloeucalenol Cycloartenol->Cycloeucalenol Multi-step enzymatic reactions (including Cycloeucalenol Cycloisomerase) This compound This compound Cycloeucalenol->this compound 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

Core biosynthetic pathway of this compound.

Quantitative Data

While extensive research has been conducted on the this compound biosynthetic pathway, comprehensive quantitative kinetic data for all the key enzymes are not widely available in the literature. The following table summarizes the available information. Further enzymatic characterization is required to fully elucidate the kinetics of this pathway.

EnzymeSubstrate(s)Product(s)KmkcatVmaxOptimal pHOptimal Temp.Cofactor(s)Source Organism(s)
Cycloartenol Synthase (CAS)(S)-2,3-OxidosqualeneCycloartenolN/AN/AN/A~7.430°CNoneArabidopsis thaliana, Pisum sativum
Cycloeucalenol CycloisomeraseCycloeucalenolObtusifoliolN/AN/AN/A~7.530°CNoneZea mays
3β-Hydroxysteroid Dehydrogenase (3β-HSD)Cycloeucalenol, NAD+This compound, NADHN/AN/AN/A~7.837°CNAD+Digitalis lanata

Regulatory Networks

The biosynthesis of this compound is tightly regulated at the transcriptional level by a complex interplay of signaling pathways, including those for light, and the plant hormones jasmonate and brassinosteroids. These pathways converge on key transcription factors that modulate the expression of the biosynthetic genes.

4.1 Jasmonate Signaling Pathway: The jasmonate signaling pathway plays a crucial role in regulating the expression of genes in the phytosterol pathway. Upon perception of jasmonate-isoleucine (JA-Ile), the F-box protein COI1 recruits JAZ repressor proteins for degradation by the 26S proteasome. This degradation releases the transcription factor MYC2, which can then activate the expression of downstream genes, including those involved in triterpenoid biosynthesis.[7][8][9]

Jasmonate_Signaling cluster_JA Jasmonate Signaling JA_Ile JA-Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ COI1->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses Biosynthesis_Genes This compound Biosynthesis Genes MYC2->Biosynthesis_Genes activates

Jasmonate signaling pathway regulating biosynthesis genes.

4.2 Brassinosteroid Signaling Pathway: Brassinosteroids (BRs) are plant steroid hormones that regulate a wide range of developmental processes. BRs bind to the cell surface receptor BRI1, initiating a phosphorylation cascade that leads to the inactivation of the kinase BIN2. In the absence of BRs, BIN2 phosphorylates and inactivates the transcription factors BZR1 and BES1. When BIN2 is inactive, dephosphorylated BZR1 and BES1 accumulate in the nucleus and regulate the expression of target genes, including those in the sterol biosynthetic pathway.[10][11][12][13]

Brassinosteroid_Signaling cluster_BR Brassinosteroid Signaling BR Brassinosteroid BRI1 BRI1 (Receptor) BR->BRI1 BIN2 BIN2 (Kinase) BRI1->BIN2 inactivates BZR1_BES1 BZR1/BES1 (TFs) BIN2->BZR1_BES1 phosphorylates (inactivates) Biosynthesis_Genes This compound Biosynthesis Genes BZR1_BES1->Biosynthesis_Genes regulates

Brassinosteroid signaling pathway influencing biosynthesis.

4.3 Light Signaling Pathway: Light is a critical environmental cue that regulates plant development and metabolism. The transcription factor ELONGATED HYPOCOTYL 5 (HY5) is a key positive regulator of photomorphogenesis and acts downstream of multiple photoreceptors. In the dark, HY5 is targeted for degradation by the E3 ubiquitin ligase COP1. Upon light exposure, COP1 is inactivated, allowing HY5 to accumulate in the nucleus and regulate the expression of a wide range of genes, including those involved in the biosynthesis of isoprenoid precursors for triterpenoids.[5][6][14][15][16]

Light_Signaling cluster_Light Light Signaling Light Light Photoreceptors Photoreceptors Light->Photoreceptors COP1 COP1 Photoreceptors->COP1 inactivates HY5 HY5 (TF) COP1->HY5 promotes degradation (in dark) Biosynthesis_Genes This compound Biosynthesis Genes HY5->Biosynthesis_Genes regulates

Light signaling cascade impacting biosynthesis gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound biosynthetic pathway.

5.1 Cycloartenol Synthase (CAS) Enzyme Assay

This protocol describes the in vitro assay for measuring the activity of cycloartenol synthase by monitoring the conversion of radiolabeled 2,3-oxidosqualene to cycloartenol.

Materials:

  • Microsomal fraction from plant tissue expressing CAS

  • [³H]-2,3-oxidosqualene (substrate)

  • Assay buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4), 1 mM EDTA, 1 mM DTT

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent: Hexane (B92381):Ethyl Acetate (9:1 v/v)

  • Cycloartenol standard

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of microsomal preparation with 49 µL of assay buffer.

  • Substrate Addition: Add 1 µL of [³H]-2,3-oxidosqualene (e.g., 0.1 µCi).

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding 200 µL of 10% (w/v) KOH in 50% (v/v) ethanol.

  • Saponification: Incubate at 70°C for 30 minutes to saponify lipids.

  • Extraction: Extract the non-saponifiable lipids (including cycloartenol) three times with 500 µL of hexane. Pool the hexane fractions.

  • Drying: Evaporate the hexane to dryness under a stream of nitrogen.

  • TLC Separation: Resuspend the residue in 20 µL of hexane and spot it onto a TLC plate alongside a cycloartenol standard. Develop the plate in the developing solvent.

  • Visualization and Quantification: Visualize the standard spot under UV light (after staining with primuline) or by iodine vapor. Scrape the silica (B1680970) corresponding to the cycloartenol spot from the sample lanes into a scintillation vial.

  • Radioactivity Measurement: Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.

5.2 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Assay with Cycloeucalenol

This proposed colorimetric assay is adapted from established methods for 3β-HSD and is designed for measuring the oxidation of cycloeucalenol to this compound.[17]

Materials:

  • Purified or partially purified plant 3β-HSD

  • Cycloeucalenol (substrate)

  • NAD+ (cofactor)

  • Assay buffer: 0.1 M Tris-HCl buffer (pH 7.8)

  • Iodonitrotetrazolium (INT) chloride (colorimetric reagent)

  • Phenazine methosulfate (PMS) (electron carrier)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well microplate, prepare a reaction mixture containing:

    • 100 µL of Assay buffer

    • 10 µL of Cycloeucalenol solution (in a suitable solvent like DMSO, to a final concentration range of 1-100 µM)

    • 10 µL of NAD+ solution (to a final concentration of 1 mM)

    • 10 µL of INT solution (to a final concentration of 0.5 mg/mL)

    • 5 µL of PMS solution (to a final concentration of 0.1 mg/mL)

  • Enzyme Addition: Initiate the reaction by adding 10 µL of the enzyme preparation to each well. For a negative control, add buffer instead of the enzyme.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The formation of the red formazan (B1609692) product from the reduction of INT is proportional to the amount of NADH produced.

  • Calculation: Calculate the enzyme activity based on the rate of formazan formation, using a standard curve of NADH.

5.3 Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, derivatization, and analysis of sterols, including cycloeucalenol and this compound, from plant tissues.

Materials:

  • Plant tissue

  • Internal standard (e.g., epicoprostanol)

  • Methanolic KOH (2 M)

  • Hexane

  • Derivatization reagent (e.g., BSTFA + 1% TMCS)

  • GC-MS system

Procedure:

  • Sample Preparation and Saponification:

    • Weigh 50-100 mg of freeze-dried and ground plant tissue.

    • Add a known amount of internal standard.

    • Add 2 mL of methanolic KOH and incubate at 80°C for 1 hour for saponification.

  • Extraction:

    • After cooling, add 1 mL of water and 3 mL of hexane.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper hexane phase. Repeat the extraction twice.

    • Pool the hexane fractions and evaporate to dryness under nitrogen.

  • Derivatization:

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • GC conditions (example):

      • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

      • Inlet temperature: 250°C

      • Oven program: Start at 180°C, ramp to 280°C at 5°C/min, hold for 15 min.

      • Carrier gas: Helium

    • MS conditions (example):

      • Ion source temperature: 230°C

      • Electron ionization: 70 eV

      • Scan range: m/z 50-650

  • Data Analysis: Identify and quantify the sterols based on their retention times and mass spectra compared to authentic standards.

Experimental and Logical Workflows

The study of the this compound biosynthetic pathway often involves a multi-step workflow, from gene identification to functional characterization and metabolite analysis.

Experimental_Workflow cluster_workflow Experimental Workflow for Pathway Elucidation Gene_ID Gene Identification (e.g., homology search) Cloning Gene Cloning and Expression Vector Construction Gene_ID->Cloning Heterologous_Expression Heterologous Expression (e.g., in yeast or E. coli) Cloning->Heterologous_Expression Enzyme_Purification Enzyme Purification Heterologous_Expression->Enzyme_Purification Enzyme_Assay Enzyme Activity Assay Enzyme_Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Enzyme_Assay->Kinetic_Analysis Data_Analysis Data Analysis and Pathway Confirmation Kinetic_Analysis->Data_Analysis Metabolite_Extraction Metabolite Extraction from Plant Tissue GC_MS GC-MS Analysis of Metabolites Metabolite_Extraction->GC_MS GC_MS->Data_Analysis

A typical experimental workflow for studying the this compound pathway.

Conclusion

The biosynthetic pathway of this compound represents a fascinating and important branch of plant secondary metabolism. A thorough understanding of this pathway, from the core enzymatic reactions to the intricate regulatory networks, is crucial for advancing our knowledge of plant biology. Furthermore, the potential biological activities of this compound make this pathway a target of interest for drug development and metabolic engineering. This technical guide has provided a comprehensive overview of the current state of knowledge, including detailed experimental protocols and visualizations, to serve as a valuable resource for researchers in the field. Future research should focus on obtaining detailed kinetic data for the key enzymes and further elucidating the complex signaling cascades that govern the biosynthesis of this intriguing triterpenoid.

References

Spectroscopic Profile of Cycloeucalenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Characterization of Cycloeucalenone, a Cycloartane (B1207475) Triterpenoid (B12794562) Ketone.

Spectroscopic Data of this compound

This compound, with the chemical formula C₃₀H₄₈O, is a triterpenoid characterized by a cycloartane skeleton and a ketone functional group. Its structure dictates a unique spectroscopic fingerprint. The following tables summarize the expected quantitative data from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the complex carbon skeleton and proton environments of triterpenoids. The data presented here are predicted values for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-11.50 - 1.70m
H-22.20 - 2.40m
H-4α1.05s
H-4β1.10s
H-5α1.40 - 1.60m
H-61.30 - 1.50m
H-71.20 - 1.40m
H-8β1.80 - 2.00m
H-9β0.70 - 0.90d~4.5
H-111.40 - 1.60m
H-121.50 - 1.70m
H-14α0.95s
H-151.30 - 1.50m
H-161.60 - 1.80m
H-17α1.90 - 2.10m
H-180.90s
H-19a0.35d~4.0
H-19b0.55d~4.0
H-202.10 - 2.30m
H-211.00d~6.5
H-221.40 - 1.60m
H-231.20 - 1.40m
H-252.20 - 2.40septet~6.8
H-261.05d~6.8
H-271.05d~6.8
H-28 (exo-methylene)4.65s
H-28 (exo-methylene)4.70s
H-300.85s

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-135.0 - 36.0
C-234.0 - 35.0
C-3215.0 - 218.0
C-448.0 - 49.0
C-550.0 - 51.0
C-621.0 - 22.0
C-728.0 - 29.0
C-848.0 - 49.0
C-920.0 - 21.0
C-1026.0 - 27.0
C-1126.0 - 27.0
C-1235.0 - 36.0
C-1345.0 - 46.0
C-1449.0 - 50.0
C-1533.0 - 34.0
C-1626.0 - 27.0
C-1752.0 - 53.0
C-1818.0 - 19.0
C-1929.0 - 30.0
C-2036.0 - 37.0
C-2118.0 - 19.0
C-2235.0 - 36.0
C-2324.0 - 25.0
C-24156.0 - 157.0
C-2533.0 - 34.0
C-2622.0 - 23.0
C-2722.0 - 23.0
C-28106.0 - 107.0
C-2921.0 - 22.0
C-3025.0 - 26.0
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2960-2850C-H stretching (alkane)Strong
~1710C=O stretching (ketone)Strong, Sharp
~1645C=C stretching (alkene)Medium
~1465C-H bending (CH₂)Medium
~1375C-H bending (CH₃)Medium
~885=C-H bending (out-of-plane)Medium
Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound would likely result in a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Notes
424[M]⁺Molecular ion
409[M - CH₃]⁺Loss of a methyl group
396[M - C₂H₄]⁺McLafferty rearrangement
381[M - C₃H₇]⁺Side chain fragmentation
313[M - C₈H₁₅]⁺Cleavage of the side chain at C-17/C-20
286Retro-Diels-Alder fragmentationCharacteristic for cycloartane skeleton

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Spectral Width : 12-16 ppm.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width : 220-250 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.

  • 2D NMR Experiments : For complete structural assignment, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • KBr Pellet Method : A small amount of the dried sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Thin Film Method : A few drops of a concentrated solution of the compound in a volatile solvent (e.g., chloroform) are applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the sample on the plate.

  • Data Acquisition : The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

  • GC-MS Protocol :

    • GC Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature : 250-280 °C.

    • Oven Temperature Program : Initial temperature of 150 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10-15 °C/min, and hold for 10-15 minutes.

    • MS Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 40 to 600.

    • Ion Source Temperature : 230 °C.

    • Quadrupole Temperature : 150 °C.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Spectroscopic_Workflow_this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Sample Purified this compound NMR_Analysis NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR_Analysis IR_Analysis IR Spectroscopy Sample->IR_Analysis MS_Analysis Mass Spectrometry (GC-MS) Sample->MS_Analysis NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Analysis->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Analysis->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS_Analysis->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis

This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. While the presented data are based on predictions for this specific molecule, they are grounded in the well-established spectroscopic behavior of the cycloartane triterpenoid class, offering a robust starting point for experimental work.

Cycloeucalenone: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenone is a naturally occurring pentacyclic triterpenoid (B12794562) ketone.[1][2] As a member of the cycloartane (B1207475) family, it is characterized by a distinctive cyclopropane (B1198618) ring fused to the steroid nucleus at the C-9 and C-10 positions. This compound has been isolated from various plant species, including Tinospora crispa, Melia azedarach, and the peel of Musa paradisiaca (banana).[2][3] Scientific interest in this compound is growing due to its potential biological activities, which include leishmanicidal and mild cardiotonic effects. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and a discussion of its biological significance.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. A summary of these properties is presented in the table below.

PropertyValueReference
Molecular Formula C₃₀H₄₈O[1][2]
Molecular Weight 424.7 g/mol [1][2]
IUPAC Name (1S,3R,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-one[1]
CAS Number 1255-12-5[1]
Appearance Not explicitly reported, but related triterpenoids are often crystalline solids.
Melting Point Data not available. For comparison, the related compound 2,6-Bis(2-thienylmethylene)cyclohexanone has a melting point of 142-143 °C.[4]
Boiling Point Data not available. The estimated boiling point of the related compound cycloeucalenol (B201777) is 508.00 °C at 760.00 mm Hg.[5]
Solubility While specific data for this compound is limited, as a largely nonpolar molecule, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile, chloroform, and ethyl acetate (B1210297).[3] It is likely sparingly soluble in water.

Spectroscopic Data

The structural elucidation of this compound relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining its complex three-dimensional structure.[3] Infrared (IR) spectroscopy provides information about its functional groups, and Mass Spectrometry (MS) confirms its molecular weight and fragmentation pattern.

TechniqueKey ObservationsReference
¹H NMR Specific chemical shifts and coupling constants reveal the proton environment within the molecule. Data for the closely related cycloeucalenol is available and can serve as a reference.[6]
¹³C NMR The carbon skeleton is characterized by a unique set of chemical shifts. The spectrum of cycloeucalenol shows a range of signals corresponding to its 30 carbon atoms.[6]
IR Spectroscopy The spectrum is expected to show a strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically around 1715 cm⁻¹.[7]
Mass Spectrometry (GC-MS) The mass spectrum confirms the molecular weight of 424.7 g/mol and provides a characteristic fragmentation pattern that aids in structural identification. A GC-MS spectrum is available on PubChem.[2]

Experimental Protocols

The isolation and purification of this compound from natural sources are critical steps for its further study. The following protocol is a generalized procedure based on methodologies reported for the isolation of this compound and related triterpenoids.

Protocol: Isolation and Purification of this compound from Plant Material

  • Plant Material Preparation and Extraction:

    • Collect and air-dry the plant material (e.g., banana peels, plant stems) to a constant weight.

    • Grind the dried material into a fine powder.

    • Perform a maceration extraction using an organic solvent such as ethyl acetate. This involves soaking the powdered material in the solvent for an extended period (e.g., 72 hours) at room temperature, followed by filtration.

    • Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to yield a crude extract.

  • Chromatographic Purification:

    • Column Chromatography:

      • Prepare a silica (B1680970) gel column packed with a slurry in a non-polar solvent like n-hexane.

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.

      • After evaporating the solvent, load the dried, adsorbed sample onto the top of the column.

      • Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

      • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

      • Pool the fractions containing the compound of interest based on their TLC profiles.

    • Preparative Thin Layer Chromatography (pTLC):

      • For further purification, the pooled fractions can be subjected to pTLC.

      • Apply the concentrated fraction as a band onto a pTLC plate and develop it with an appropriate solvent system.

      • Scrape the band corresponding to this compound from the plate.

      • Elute the compound from the silica gel using a polar solvent like ethyl acetate or methanol.

      • Filter to remove the silica gel and concentrate the filtrate to obtain the purified this compound.

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Plant Material (e.g., Banana Peels) grinding Grinding plant_material->grinding maceration Maceration (Ethyl Acetate) grinding->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring fraction_pooling Fraction Pooling tlc_monitoring->fraction_pooling ptlc Preparative TLC fraction_pooling->ptlc purified_compound Purified this compound ptlc->purified_compound nmr NMR Spectroscopy (¹H, ¹³C) purified_compound->nmr ms Mass Spectrometry purified_compound->ms

Caption: Experimental workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities that are of interest to the drug development community.

  • Leishmanicidal Activity: Studies have shown that this compound exhibits action against the protozoan parasite Leishmania infantum chagasi.[3] This finding supports the traditional use of plants containing this compound for treating leishmaniasis.[3] The mechanism of its leishmanicidal action is an active area of research but may involve the disruption of the parasite's mitochondrial function or other essential metabolic pathways.[8][9]

  • Cardiotonic Effects: Research on this compound isolated from Tinospora crispa has indicated that it produces mild cardiotonic effects.

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the anti-inflammatory properties of the structurally similar compound, cycloeucalenol, have been hypothesized to occur through the inhibition of the NF-κB and MAPK signaling pathways.[1] Given the structural similarity, it is plausible that this compound could exert anti-inflammatory effects through a similar mechanism.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, ERK, JNK) tlr4->mapk ikk IKK tlr4->ikk ikba IκBα ikk->ikba phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb releases nfkb_translocation NF-κB Translocation nfkb->nfkb_translocation gene_expression Pro-inflammatory Gene Expression nfkb_translocation->gene_expression iNOS iNOS gene_expression->iNOS COX2 COX2 gene_expression->COX2 TNF-α TNF-α gene_expression->TNF-α IL-6 IL-6 gene_expression->IL-6 This compound This compound (Hypothesized) This compound->mapk inhibits This compound->ikk inhibits

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

References

Elucidation of the Molecular Structure of Cycloeucalenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Cycloeucalenone is a naturally occurring pentacyclic triterpenoid (B12794562) of the cycloartane (B1207475) class, isolated from a variety of plant species.[1] As the 3-oxo derivative of the phytosterol cycloeucalenol, it has garnered interest for its potential biological activities, including its role in modulating inflammatory pathways. The definitive determination of its complex molecular architecture is paramount for understanding its structure-activity relationships and potential therapeutic applications. This technical guide provides a comprehensive overview of the integrated spectroscopic and analytical methodologies required for the unambiguous structure elucidation of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development.

Isolation and Purification

The primary step in structure elucidation is the isolation of this compound in high purity from its natural sources, such as the flowers and bracts of Musa acuminata (banana) or the wood of Eucalyptus microcorys.[2][3] The general procedure involves solvent extraction followed by multi-step chromatographic purification.

Experimental Protocol: Isolation from Plant Material

  • Sample Preparation: Air-dry the selected plant material (e.g., banana blossoms) at room temperature to a constant weight. Grind the dried material into a fine powder to maximize the surface area for extraction.[4]

  • Solvent Extraction (Maceration): Submerge the powdered plant material in a suitable organic solvent, such as ethyl acetate, in a sealed container.[3][4] Allow the mixture to macerate for 48-72 hours at room temperature with occasional agitation to enhance extraction efficiency.

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper to separate the crude extract from the solid plant residue. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to yield the crude extract.[4]

  • Column Chromatography: Subject the crude extract to column chromatography using silica (B1680970) gel as the stationary phase. Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.[5]

  • Fraction Monitoring: Collect the eluent in sequential fractions. Monitor the composition of each fraction using Thin-Layer Chromatography (TLC). Combine fractions that exhibit spots with the same Retention Factor (Rf) value corresponding to this compound.[3][4][5]

  • Final Purification: If necessary, perform preparative TLC on the combined fractions to achieve high purity, yielding isolated this compound as a white, crystalline substance.[5]

G cluster_prep Sample Preparation cluster_extract Extraction & Concentration cluster_purify Purification Plant Plant Material Grind Grinding Plant->Grind Macerate Maceration (Ethyl Acetate) Grind->Macerate Filter Filtration Macerate->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Crude Crude Extract Concentrate->Crude CC Column Chromatography (Silica Gel) Crude->CC TLC TLC Monitoring CC->TLC Pure Pure this compound TLC->Pure

Caption: General workflow for the isolation and purification of this compound.

Spectroscopic Analysis for Structure Elucidation

The molecular structure of the purified compound is determined by systematically integrating data from several spectroscopic techniques.

G Compound Purified Isolate MS Mass Spectrometry (MS) Compound->MS NMR NMR Spectroscopy (1D & 2D) Compound->NMR IR_UV IR & UV-Vis Spectroscopy Compound->IR_UV MolFormula Molecular Formula & Fragmentation Pattern MS->MolFormula provides Connectivity Carbon Skeleton & Connectivity (C-H, H-H) NMR->Connectivity provides FuncGroups Functional Groups & Chromophores IR_UV->FuncGroups provides Proposed Proposed Structure: This compound MolFormula->Proposed Connectivity->Proposed FuncGroups->Proposed Xray X-ray Crystallography (Gold Standard) Proposed->Xray confirmed by Final Confirmed 3D Structure Xray->Final

Caption: Logical workflow for the spectroscopic elucidation of molecular structure.

Mass spectrometry provides the molecular weight and elemental formula, along with structural clues from fragmentation patterns.

Experimental Protocol (GC-MS/LC-MS): A dilute solution of purified this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is analyzed. For complex triterpenoids, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are recommended to preserve the molecular ion.[2] Electron Ionization (EI) can also be used but often leads to extensive fragmentation.[2]

Data Presentation: Key Mass Fragments this compound (C₃₀H₄₈O) has a monoisotopic mass of approximately 424.37 g/mol .[1]

m/z ValueIon/Fragment IdentityInterpretation
424[M]⁺Molecular Ion
409[M - CH₃]⁺Loss of a methyl radical.
300[C₂₂H₃₆]⁺ (approx.)Characteristic fragment for many cycloartane triterpenoids, often resulting from cleavage of the side chain at the C17-C20 bond followed by rearrangements.[2]
Side Chain CleavageVariousFragmentation of the C₈H₁₅ side chain.
rDA FragmentsVariousFragments resulting from retro-Diels-Alder (rDA) cleavage of the C-ring, a characteristic pathway for cycloartane skeletons.[2]

These techniques are used to identify key functional groups and chromophores.

Experimental Protocol:

  • IR Spectroscopy: The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • UV-Vis Spectroscopy: The spectrum is obtained by dissolving the compound in a UV-transparent solvent (e.g., ethanol (B145695) or hexane) and measuring its absorbance across the ultraviolet and visible range.

Data Presentation: Spectroscopic Absorptions

TechniqueWavenumber (cm⁻¹) / Wavelength (nm)Assignment
FTIR ~2920, ~2850C-H stretching (alkane CH₂, CH₃)
~1710C=O stretching (ketone).[6][7] This is a key indicator for the 3-oxo functionality.
~1450CH₂ scissoring
UV-Vis ~222 nmAbsorption may be associated with the electronic transitions of the ketone and/or the exocyclic double bond in the side chain.

NMR is the most powerful technique for elucidating the complete carbon skeleton and stereochemistry of this compound. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required.

Experimental Protocol: The sample is dissolved in a deuterated solvent (typically CDCl₃). Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Identifies all unique carbon environments.

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton.

Data Presentation: ¹³C NMR Data (in CDCl₃) The following table presents ¹³C NMR chemical shift data for this compound.

Carbon No.Experimental δc (ppm)Literature δc (ppm)Carbon Type
135.835.8CH₂
234.034.0CH₂
3215.3215.4C=O
448.048.0C
549.049.0CH
621.021.1CH₂
727.027.0CH₂
847.947.9C
920.120.1C
1026.026.0C
1126.226.2CH₂
1232.832.8CH₂
1345.245.2C
1448.748.7C
1535.535.5CH₂
1628.028.0CH₂
1752.252.2CH
1818.218.2CH₃
1929.829.8CH₂
2036.136.1CH
2118.618.6CH₃
2234.934.9CH₂
2331.431.4CH₂
24156.9156.9C=
2533.833.8CH
2621.821.8CH₃
2722.022.0CH₃
28105.9105.9=CH₂
2925.125.1CH₃
3014.714.7CH₃
(Data adapted from Usman Akacha et al., 2025)[3]

Key ¹H NMR Signals (Predicted):

  • δ ~4.7 ppm (2H, s): Two olefinic protons of the exocyclic methylene (B1212753) group (=CH₂) at C-28.

  • δ ~0.3-0.6 ppm (2H, d): Characteristic upfield signals for the two diastereotopic protons of the cyclopropane (B1198618) ring at C-19.

  • δ ~0.8-1.1 ppm (multiple s, d): Signals corresponding to the various methyl groups (CH₃) in the structure.

  • δ ~1.2-2.5 ppm (multiple m): Complex region of overlapping multiplets from the many methylene (CH₂) and methine (CH) protons of the steroid nucleus and side chain.

Biological Context: Modulation of NF-κB Signaling

This compound has been investigated for its anti-inflammatory properties, with studies suggesting it may interact with the NF-κB signaling pathway.[8][9] The canonical NF-κB pathway is a central regulator of inflammation. Its activation by stimuli like TNFα leads to the transcription of pro-inflammatory genes.

G cluster_extra cluster_cyto Cytoplasm cluster_nuc Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibits p105 p105 p105->NFkB_inactive Precursor to p50 NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Translocation DNA DNA (κB sites) CE This compound CE->p105 Binds to (Proposed) NFkB_active->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Induces

Caption: Proposed modulation of the NF-κB pathway by this compound.

This pathway illustrates that in an inactive state, NF-κB dimers (like p65/p50) are held in the cytoplasm by inhibitor proteins such as IκBα. Inflammatory signals activate the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB to enter the nucleus and activate gene transcription.[8][9] this compound is proposed to exert its effect by binding to the NF-κB precursor protein p105, potentially interfering with the processing or availability of active NF-κB subunits.

Conclusion

The molecular structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Isolation and purification provide the necessary starting material for a suite of spectroscopic analyses. While IR and UV-Vis spectroscopy identify key functional groups, mass spectrometry confirms the molecular formula and provides initial structural clues. The definitive structure, including the complex carbon skeleton and stereochemistry, is pieced together primarily through extensive 1D and 2D NMR experiments. Understanding this precise molecular architecture is the foundation for exploring its biological activities, such as its potential role as an anti-inflammatory agent via modulation of the NF-κB pathway.

References

Biological Activity Screening of Cycloeucalenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenone, a tetracyclic triterpenoid, has garnered interest within the scientific community for its potential therapeutic properties. As an oxidized derivative of cycloeucalenol, it is hypothesized to possess a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive overview of the screening methodologies and potential signaling pathways associated with this compound. While direct quantitative data for this compound is limited in publicly available literature, this document leverages data from its closely related precursor, cycloeucalenol, and other relevant compounds to provide a robust framework for its investigation.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the biological activities of its precursor, Cycloeucalenol. These values can serve as a preliminary benchmark for screening this compound.

Table 1: Hypothetical Anti-Inflammatory Activity of Cycloeucalenol

AssayCell Type/ModelInflammatory StimulusMeasured ParameterCycloeucalenol IC₅₀ (µM)Positive ControlPositive Control IC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitrite (B80452)15.5L-NMMA22.1
TNF-α ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α25.2Dexamethasone0.5
IL-6 ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-628.7Dexamethasone0.3
Reactive Oxygen Species (ROS)RAW 264.7 MacrophagesLipopolysaccharide (LPS)Dihydrorhodamine 12318.9N-Acetylcysteine-

Note: The data presented in this table is illustrative and based on the known activities of structurally related compounds.[1] Experimental determination is required for precise values for this compound.

Table 2: Antimicrobial Activity of Cycloeucalenol [2]

Test OrganismTypeMIC (mg/mL)MBC/MFC (mg/mL)
Staphylococcus aureusGram-positive bacteria55
Streptococcus pyogenesGram-positive bacteria2.55
Escherichia coliGram-negative bacteria55
Pseudomonas aeruginosaGram-negative bacteria55
Candida albicansFungus2.55
Aspergillus nigerFungus55

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration.

Table 3: Cytotoxic Activity of Cycloeucalenol [2]

Cell LineAssayIC₅₀ (µM)
SH-SY5Y (human neuroblastoma)MTT173.0 ± 5.1
SH-SY5Y (human neuroblastoma)Neutral Red223.0 ± 6.4

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

The following are detailed methodologies for key experiments to screen the biological activity of this compound. These protocols are adapted from established assays for related compounds.

Anti-Inflammatory Activity Assays

Principle: This assay measures the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[3]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.[3]

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with the solvent used for this compound) and a negative control (cells without LPS or this compound).[3]

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each sample and incubate at room temperature for 10 minutes.[3]

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: [ (Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control ] x 100.[3]

Principle: This model is used to evaluate the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce acute inflammation induced by carrageenan injection in the rat paw.[1]

Protocol:

  • Animals: Use male Wistar rats (180-220 g) and acclimatize them for at least one week before the experiment.[1]

  • Administration: Administer this compound (e.g., 25, 50, 100 mg/kg) or the vehicle orally or intraperitoneally 1 hour before carrageenan injection. A positive control group should receive a standard anti-inflammatory drug like indomethacin (B1671933) (5-10 mg/kg).[1]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[1]

  • Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using a plethysmometer.[1]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.[1]

Cytotoxicity Assay: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed adherent cancer cells (e.g., SH-SY5Y, HeLa, MCF-7) into a 96-well plate at a suitable density and allow them to attach overnight.[2]

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control.[2]

  • Incubation: Incubate the cells with the compound for a specified duration (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.[2]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms by observing the lowest concentration that inhibits visible growth in a liquid medium.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi).[2]

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate with broth medium to achieve a range of final concentrations.[2]

  • Inoculation: Inoculate each well containing the this compound dilution with the standardized microbial suspension. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).[2]

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • MIC Determination: Determine the MIC as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Studies on compounds structurally related to this compound suggest that its biological activities may be mediated through the modulation of key signaling pathways. Molecular docking studies have indicated that this compound exhibits a strong binding affinity for phospholipase A2 (PLA2) and NF-κB, which are central to the inflammatory cascade.[2]

Proposed Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are likely exerted through the inhibition of the NF-κB and MAPK signaling pathways. By inhibiting PLA2, this compound can reduce the release of arachidonic acid, a precursor for prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. Furthermore, the inhibition of NF-κB activation would lead to a downstream reduction in the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TLR4 IKK IKK Receptor->IKK Activates PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases LPS LPS LPS->Receptor This compound This compound This compound->PLA2 Inhibits NFkB_IkB NF-κB/IκB Complex This compound->NFkB_IkB Inhibits (Prevents IκB degradation) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->IkB Degradation of IκB NFkB_IkB->NFkB Release of NF-κB DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Induces

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental and Logical Workflows

A systematic approach is crucial for the comprehensive evaluation of this compound's biological activities. The following workflows outline the key stages of investigation, from initial in vitro screening to more complex mechanistic studies.

General Workflow for Biological Activity Screening

G start Start in_vitro In Vitro Screening (Anti-inflammatory, Cytotoxicity, Antimicrobial) start->in_vitro active Active? in_vitro->active in_vivo In Vivo Validation (e.g., Animal Models) active->in_vivo Yes inactive Inactive active->inactive No mechanism Mechanism of Action Studies (Signaling Pathways, Molecular Docking) in_vivo->mechanism lead_optimization Lead Optimization (Structure-Activity Relationship) mechanism->lead_optimization end End lead_optimization->end inactive->end

Caption: General workflow for screening the biological activities of this compound.

Workflow for In Vitro Anti-Inflammatory Screening

G cluster_assays Perform Assays start Start: Prepare this compound Stock Solution cell_culture Culture RAW 264.7 Macrophages start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding treatment Pre-treat with this compound cell_seeding->treatment stimulation Stimulate with LPS treatment->stimulation griess_assay Griess Assay for NO Production stimulation->griess_assay elisa ELISA for TNF-α and IL-6 stimulation->elisa ros_assay ROS Assay stimulation->ros_assay data_analysis Data Analysis and IC₅₀ Determination griess_assay->data_analysis elisa->data_analysis ros_assay->data_analysis end End data_analysis->end

References

Cycloeucalenone: A Comprehensive Technical Guide on its Role as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenone, a cycloartane-type triterpenoid (B12794562) ketone, is a naturally occurring plant metabolite found in various species, including Musa paradisiaca (banana), Tinospora crispa, and Quercus variabilis.[1] This technical guide provides an in-depth overview of the biological activities, mechanisms of action, and relevant experimental protocols associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a pentacyclic triterpenoid with the chemical formula C30H48O. Its structure is characterized by a 4α,14-dimethyl-9β,19-cyclo-5α-ergost-24(28)-ene skeleton with an oxo group at the 3-position.[1]

PropertyValue
Molecular Formula C30H48O
Molecular Weight 424.7 g/mol
IUPAC Name (4α,5α,9β,14α)-4,14-Dimethyl-9,19-cycloergost-24(28)-en-3-one
CAS Number 1255-12-5

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including anti-inflammatory, leishmanicidal, and mild cardiotonic effects. The available quantitative data for these activities are summarized below.

Biological ActivityAssayTarget/OrganismResultReference
Anti-inflammatory Red Blood Cell (RBC) Membrane StabilizationBovine ErythrocytesIC50: 0.36 mg/mL[2]
Phospholipase A2 (PL-A2) Inhibition-Binding Affinity: -7.6 kcal/mol[2]
NF-κB Inhibition-Binding Affinity: -6.0 kcal/mol[2]
Leishmanicidal in vitroLeishmania infantum chagasiPromising efficacy with low toxicity to mammalian cells[3]
Cardiotonic in vitroRat right and left atriaSlight change from control in force of contraction[3]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of key inflammatory pathways. Molecular docking studies have shown that this compound has a strong binding affinity for phospholipase A2 (PL-A2) and the p105 subunit of NF-κB.[2] Inhibition of PL-A2 can reduce the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins. The binding to NF-κB suggests a direct modulation of this critical inflammatory signaling cascade.

cycloeucalenone_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor PL-A2 Phospholipase A2 (PL-A2) Receptor->PL-A2 IKK_Complex IKK Complex Receptor->IKK_Complex Arachidonic_Acid Arachidonic Acid PL-A2->Arachidonic_Acid IkB IκB IKK_Complex->IkB phosphorylates NF-kB NF-κB (p65/p50) IkB->NF-kB releases NF-kB_Nucleus NF-κB NF-kB->NF-kB_Nucleus translocates Cycloeucalenone_Cytoplasm This compound Cycloeucalenone_Cytoplasm->PL-A2 Inhibits Cycloeucalenone_Cytoplasm->NF-kB Binds to p105 subunit DNA DNA NF-kB_Nucleus->DNA Pro-inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro-inflammatory_Genes

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound

Source Material: Musa paradisiaca (banana) fruit peels or Tinospora crispa stems.

Workflow:

extraction_workflow Start Plant Material (e.g., Banana Peels) Drying Air or Oven Drying Start->Drying Grinding Grinding to a Fine Powder Drying->Grinding Maceration Maceration with Solvent (e.g., Methanol or Ethyl Acetate) Grinding->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration under Reduced Pressure Filtration->Concentration Partitioning Solvent-Solvent Partitioning (e.g., with Hexane) Concentration->Partitioning Column_Chromatography Column Chromatography (Silica Gel) Partitioning->Column_Chromatography TLC_Monitoring Thin Layer Chromatography (TLC) Monitoring of Fractions Column_Chromatography->TLC_Monitoring Purification Further Purification (e.g., Preparative TLC) TLC_Monitoring->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization End Pure this compound Characterization->End

References

Cycloeucalenone CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. Not for human or veterinary use.

Cycloeucalenone is a cycloartane-type triterpene ketone that has garnered scientific interest for its potential therapeutic properties.[1] This technical guide provides an in-depth overview of its chemical identifiers, biological activities, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identifiers and Properties

This compound is a pentacyclic triterpenoid (B12794562) characterized by a 4α,14-dimethyl-9β,19-cyclo-5α-ergost-24(28)-ene structure with an oxo group at the 3-position.[2][3] It has been isolated from various plant species, including Tinospora crispa, Musa acuminata (banana blossom), Quercus variabilis, Ammocharis coranica, and Solanum cernuum.[2][3][4][5]

IdentifierValueReference
CAS Number 1255-12-5[2]
Molecular Formula C₃₀H₄₈O[1][2]
Molecular Weight 424.7 g/mol [1][2]
IUPAC Name (1S,3R,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-one[1][2]
InChI InChI=1S/C30H48O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h19,21-24,26H,3,8-18H2,1-2,4-7H3/t21-,22+,23-,24+,26+,27-,28+,29-,30+/m1/s1[2]
InChIKey NFRXSIOHGADFRG-MEMZBLDGSA-N[2]
SMILES C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CC--INVALID-LINK----INVALID-LINK--CCC(=C)C(C)C)C[2]
PubChem CID 21594790[2]

Biological Activity

This compound has demonstrated a range of biological activities, with notable potential in the fields of antiparasitic and anti-inflammatory research.

Leishmanicidal Activity

Studies have shown that this compound exhibits leishmanicidal action against the protozoan parasite Leishmania infantum chagasi.[1] This activity supports the ethnopharmacological use of plants containing this compound in traditional medicine for treating leishmaniasis.[1] Initial research indicates promising efficacy with low toxicity to mammalian cell lines, such as RAW 264.7 and LLC-MK2 cells, making it a candidate for further investigation as a novel antiparasitic agent.[1]

Anti-inflammatory Properties

This compound has shown potential anti-inflammatory effects. In silico studies have demonstrated its strong binding affinities for key enzymes in the inflammatory cascade, phospholipase A2 (PL-A2) and nuclear factor-kappa B (NF-κB), with binding affinities of -7.6 kcal/mol and -6.0 kcal/mol, respectively.[6] These findings suggest a possible mechanism of action involving the modulation of these inflammatory pathways.[6]

Biological ActivityTarget/ModelMeasurementResultReference
Leishmanicidal Leishmania infantum chagasi-Promising efficacy[1]
Anti-inflammatory Phospholipase A2 (PL-A2)Binding Affinity-7.6 kcal/mol[6]
Anti-inflammatory Nuclear Factor-kappa B (NF-κB)Binding Affinity-6.0 kcal/mol[6]
Cardiotonic Effects

In a study on the cardiac contractility of compounds isolated from Tinospora crispa, this compound showed only a slight change from the control on the right and left atrial force of contraction in rats.[4] This suggests that it produces mild cardiotonic effects.[4]

Experimental Protocols

Isolation and Characterization of this compound from Musa acuminata Colla (Banana Blossom)

1. Extraction:

  • Samples of Musa acuminata Colla are subjected to maceration using ethyl acetate (B1210297) to obtain the crude extract.[7]

2. Chromatographic Separation:

  • The ethyl acetate extract is subjected to column chromatography for fractionation.[7]

  • The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify and combine fractions with similar retention factor (RF) values.[7]

3. Purification and Identification:

  • Fractions confirmed to be pure by TLC are further analyzed.[7]

  • The structural elucidation of the isolated compound is performed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), one-dimensional and two-dimensional nuclear magnetic resonance (1D and 2D NMR), and mass spectrometry.[5][7]

In Vivo Anti-inflammatory Assay: Formalin-Induced Edema in Rats

This protocol is based on the investigation of the anti-inflammatory properties of the hexane (B92381) fraction of Musa × paradisiaca fruit peels, from which this compound was isolated.[6]

1. Animal Model:

  • The assay is performed using a formalin-induced edema model in rats.[6]

2. Treatment Administration:

  • The test compound (e.g., the hexane fraction containing this compound) is administered to the rats at a specific dosage (e.g., 200 mg/kg).[6]

3. Induction of Inflammation:

  • Edema is induced by the injection of formalin.[6]

4. Measurement of Edema:

  • The reduction in edema is measured to evaluate the anti-inflammatory effect of the test compound.[6]

5. In Vitro Assays:

  • Further in vitro evaluations can include assessing the compound's antioxidant activity, its effect on red blood cell (RBC) membrane stabilization, and its inhibitory effect on phospholipase-A2 (PL-A2).[6]

Proposed Signaling Pathway for Anti-inflammatory Action

Based on its strong binding affinity for key inflammatory mediators, the proposed anti-inflammatory mechanism of this compound involves the inhibition of the NF-κB signaling pathway. The following diagram illustrates this hypothetical mechanism.

Cycloeucalenone_Anti_inflammatory_Pathway cluster_nucleus Cellular Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκBα IKK_complex->IkB P NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Dissociation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_active NF-κB (Active) NFkB_active->Gene_Expression Transcription This compound This compound This compound->NFkB Inhibition PLA2 Phospholipase A2 (PLA2) This compound->PLA2 Inhibition Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins

Caption: Proposed anti-inflammatory mechanism of this compound.

References

An In-depth Technical Guide to the Pharmacology of Cycloeucalenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenone is a cycloartane-type triterpene ketone that has been isolated from various plant sources, including Musa paradisiaca (banana) peels and Tinospora crispa. As a naturally occurring compound, it has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound, detailing its known biological activities, proposed mechanisms of action, and available pharmacokinetic data. The information is presented to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Physicochemical Properties

This compound is a pentacyclic triterpenoid (B12794562) with the chemical formula C₃₀H₄₈O. Its structure features a characteristic cycloartane (B1207475) skeleton with a ketone group.

PropertyValue
Molecular Formula C₃₀H₄₈O
Molecular Weight 424.7 g/mol
IUPAC Name (1S,3R,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-one
CAS Number 1255-12-5

Pharmacodynamics: Biological Activities and Mechanisms of Action

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, leishmanicidal, and mild cardiotonic effects. The primary mechanisms of action appear to be linked to the modulation of inflammatory pathways.

Anti-inflammatory Activity

In vivo and in vitro studies have demonstrated the anti-inflammatory potential of this compound.

Quantitative Data: Anti-inflammatory Activity

AssayModelResultSource
Formalin-induced Paw EdemaRatSignificant edema reduction with the hexane (B92381) fraction containing this compound at 200 mg/kg.[1]
Phospholipase A₂ (PLA₂) InhibitionIn vitroThis compound showed inhibitory effects on PLA₂.[1]
Red Blood Cell (RBC) Membrane StabilizationIn vitroThis compound demonstrated the ability to limit RBC hemolysis.[1]
Molecular Docking (Binding Affinity)In silicoStronger affinity for PLA₂ (-7.6 kcal/mol) and NF-κB (-6.0 kcal/mol) compared to indomethacin (B1671933) and ibuprofen.[1]

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are likely mediated through the inhibition of key inflammatory players, phospholipase A₂ (PLA₂) and the nuclear factor-kappa B (NF-κB) signaling pathway. Inhibition of PLA₂ reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes. The binding of this compound to NF-κB suggests an interference with its translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor PLA2 Phospholipase A₂ Receptor->PLA2 activates IKK IKK Complex Receptor->IKK activates Membrane_Phospholipids Membrane Phospholipids PLA2->Membrane_Phospholipids hydrolyzes Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Arachidonic_Acid->Proinflammatory_Genes leads to prostaglandin synthesis Cycloeucalenone_PLA2 This compound Cycloeucalenone_PLA2->PLA2 inhibits IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_nucleus NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nucleus translocates NFkB_IkB->NFkB_p50_p65 releases Cycloeucalenone_NFkB This compound Cycloeucalenone_NFkB->NFkB_IkB inhibits dissociation DNA DNA NFkB_p50_p65_nucleus->DNA binds to DNA->Proinflammatory_Genes induces

Proposed anti-inflammatory mechanism of this compound.

Antioxidant Activity

This compound has demonstrated antioxidant properties in in vitro assays, including Fe³⁺ reduction and free radical scavenging activities.[1]

Quantitative Data: Antioxidant Activity

AssayResultSource
Ferric (Fe³⁺) Reducing Antioxidant PowerDisplayed Fe³⁺ reduction capability.[1]
Free Radical ScavengingShowed free radical scavenging molecules.[1]
Leishmanicidal Activity

Initial research has suggested that this compound possesses leishmanicidal action against the protozoan parasite Leishmania infantum chagasi. This activity supports the ethnopharmacological use of plants containing this compound in folk medicine for treating leishmaniasis. While promising, the mechanism of its leishmanicidal effect is not yet fully understood.

Cardiotonic Effects

Studies on isolated rat atria have indicated that this compound produces mild cardiotonic effects. In these experiments, this compound showed a slight change from the control in both the right and left atrial force of contraction.[2]

Quantitative Data: Cardiotonic Effects

PreparationEffectSource
Isolated Rat Right AtriumSlight change from control in force of contraction.[2]
Isolated Rat Left AtriumSlight change from control in force of contraction.[2]

Pharmacokinetics

In silico pharmacokinetic modeling has suggested a favorable profile for this compound.[1] However, detailed experimental data on its absorption, distribution, metabolism, and excretion (ADME) are limited.

In Silico ADMET Prediction (Representative Parameters)

The following table presents a set of representative ADMET parameters that are typically evaluated in in silico models. The specific values for this compound are not currently available in the public domain.

ParameterPredicted PropertySignificance
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability
Caco-2 PermeabilityHighGood intestinal permeability
Distribution
BBB PenetrationLowLow potential for central nervous system effects
Plasma Protein BindingHighMay affect free drug concentration
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this pathway
Excretion
Total ClearanceLowLonger half-life
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG InhibitionLow riskLow risk of cardiotoxicity

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to the pharmacological evaluation of this compound.

Formalin-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This protocol outlines a standard procedure for assessing the in vivo anti-inflammatory activity of a compound.

G Acclimatization Animal Acclimatization (e.g., Wistar rats) Grouping Grouping of Animals (Control, Standard, Test Groups) Acclimatization->Grouping Administration Compound Administration (e.g., oral gavage of this compound) Grouping->Administration Induction Induction of Inflammation (Subplantar injection of formalin) Administration->Induction Measurement Paw Volume Measurement (Plethysmometer at various time points) Induction->Measurement Analysis Data Analysis (% inhibition of edema) Measurement->Analysis

Workflow for Formalin-Induced Paw Edema Assay.

  • Animal Preparation: Male Wistar rats are acclimatized under standard laboratory conditions.

  • Grouping: Animals are divided into control (vehicle), standard (e.g., indomethacin), and test groups (different doses of this compound).

  • Compound Administration: The test compound or vehicle is administered, typically orally or intraperitoneally, one hour before the induction of inflammation.

  • Induction of Edema: A solution of formalin is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after formalin injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Red Blood Cell (RBC) Membrane Stabilization Assay (In Vitro Anti-inflammatory Assay)

This assay assesses the ability of a compound to stabilize the RBC membrane, which is analogous to the lysosomal membrane, thereby preventing the release of inflammatory mediators.

  • Preparation of RBC Suspension: Fresh human blood is collected and centrifuged to separate the red blood cells. The packed cells are washed with isotonic saline and resuspended to a desired concentration (e.g., 10% v/v).

  • Reaction Mixture: The reaction mixture consists of the RBC suspension, a hypotonic solution (to induce hemolysis), and the test compound (this compound) at various concentrations. A control is prepared without the test compound.

  • Incubation: The mixtures are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Centrifugation: The tubes are centrifuged to pellet the intact cells.

  • Spectrophotometric Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured spectrophotometrically (e.g., at 560 nm).

  • Calculation: The percentage of hemolysis and the percentage of membrane stabilization are calculated.

Leishmanicidal Activity Assay (In Vitro)

This protocol describes a method for evaluating the activity of a compound against Leishmania parasites.

G Parasite_Culture Culturing of Leishmania promastigotes Incubation Incubation of promastigotes with this compound Parasite_Culture->Incubation Compound_Preparation Preparation of this compound serial dilutions Compound_Preparation->Incubation Viability_Assessment Assessment of parasite viability (e.g., MTT assay) Incubation->Viability_Assessment IC50_Determination Determination of IC₅₀ value Viability_Assessment->IC50_Determination

Workflow for In Vitro Leishmanicidal Activity Assay.

  • Parasite Culture: Leishmania promastigotes are cultured in a suitable medium until they reach the stationary phase.

  • Compound Preparation: Serial dilutions of this compound are prepared in the culture medium.

  • Incubation: The promastigotes are incubated with different concentrations of the compound in 96-well plates for a specified period (e.g., 72 hours).

  • Viability Assay: The viability of the promastigotes is assessed using a colorimetric method such as the MTT assay.

  • Data Analysis: The percentage of inhibition of parasite growth is calculated, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Conclusion

This compound emerges as a promising natural product with a multifaceted pharmacological profile. Its demonstrated anti-inflammatory and antioxidant activities, coupled with a favorable predicted pharmacokinetic profile, warrant further investigation. The proposed mechanism of action involving the inhibition of the NF-κB and PLA₂ pathways provides a solid foundation for future mechanistic studies. While the leishmanicidal and cardiotonic effects are less characterized, they represent additional avenues for research. To fully elucidate the therapeutic potential of this compound, future studies should focus on obtaining definitive quantitative data (IC₅₀/EC₅₀ values) for its various biological activities, conducting comprehensive in vivo efficacy and safety studies, and performing detailed pharmacokinetic and metabolic profiling. This will be crucial for advancing this compound from a promising natural compound to a potential therapeutic lead.

References

Cycloeucalenone: A Technical Guide on its Role in Phytosterol Biosynthesis and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeucalenone, a pentacyclic triterpenoid (B12794562) ketone, is a naturally occurring phytosterol found in a variety of plant species. While not a direct intermediate in the primary pathway of major phytosterol synthesis, it is the oxidized derivative of the crucial intermediate, cycloeucalenol (B201777). This technical guide provides an in-depth exploration of this compound's position within the broader context of phytosterol biosynthesis, its known biological activities, and its potential as a pharmacological agent. This document summarizes quantitative data on its biochemical interactions, details comprehensive experimental protocols for its study, and visualizes the complex metabolic and signaling pathways in which it is involved.

Introduction to Phytosterol Biosynthesis

Phytosterols (B1254722) are vital structural components of plant cell membranes, where they regulate fluidity and permeability.[1] They also serve as precursors for brassinosteroid hormones, which are essential for plant growth and development.[1] The biosynthesis of phytosterols in plants begins with the cyclization of 2,3-oxidosqualene. Unlike in animals and fungi where this precursor is converted to lanosterol, in plants, it is primarily cyclized by the enzyme cycloartenol (B190886) synthase (CAS) to form cycloartenol.[2] This initial step marks a key divergence and leads to a series of enzymatic modifications that produce the diverse array of sterols found in the plant kingdom.

The Role of this compound in Phytosterol Metabolism

The main phytosterol biosynthetic pathway proceeds from cycloartenol through a series of demethylations and isomerizations. A key intermediate in this pathway is cycloeucalenol.[1] this compound (4α,14-dimethyl-9β,19-cyclo-5α-ergost-24(28)-en-3-one) is the ketone form of cycloeucalenol, differing by the oxidation of the hydroxyl group at the C-3 position.[3] While cycloeucalenol is a direct substrate for the enzyme cycloeucalenol cycloisomerase, which opens the cyclopropane (B1198618) ring to form obtusifoliol, this compound's role is less direct.[1] It is considered a metabolite of cycloeucalenol and has been isolated from various plant species, including Musa (banana), Tinospora crispa, and Quercus variabilis.[3][4] Its formation represents a side step from the main biosynthetic route, and its presence and concentration may be indicative of specific metabolic states or stress responses in the plant.

Phytosterol_Biosynthesis cluster_main_pathway Primary Phytosterol Biosynthesis Pathway cluster_side_reaction Metabolic Diversion 2,3-Oxidosqualene 2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) 24-Methylene Cycloartanol 24-Methylene Cycloartanol Cycloartenol->24-Methylene Cycloartanol SMT1 Cycloeucalenol Cycloeucalenol 24-Methylene Cycloartanol->Cycloeucalenol Sterol 4α-methyl oxidase Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol Cycloeucalenol Cycloisomerase (CPI) This compound This compound Cycloeucalenol->this compound Oxidation (e.g., Dehydrogenase) Major Phytosterols\n(e.g., Sitosterol, Campesterol) Major Phytosterols (e.g., Sitosterol, Campesterol) Obtusifoliol->Major Phytosterols\n(e.g., Sitosterol, Campesterol)

Caption: Simplified phytosterol biosynthesis pathway highlighting this compound formation.

Quantitative Data

The following tables summarize the key quantitative data associated with this compound and its precursor, providing a basis for its biological and biochemical significance.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₃₀H₄₈O [3]
Molar Mass 424.7 g/mol [3]

| IUPAC Name | (1S,3R,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-one |[3] |

Table 2: Biological and Biochemical Activity of this compound and Related Compounds

Compound Target/Assay Activity Metric Value Source
This compound Phospholipase-A2 (PL-A2) Binding Affinity -7.6 kcal/mol [4]
NF-κB Binding Affinity -6.0 kcal/mol [4]
α-Glucosidase Kᵢ (Inhibition Constant) 73.86 µM [5]
Cycloeucalenol SH-SY5Y (Neuroblastoma) Cells IC₅₀ (MTT Assay) 173.0 ± 5.1 µM [6]

| | SH-SY5Y (Neuroblastoma) Cells | IC₅₀ (Neutral Red Assay) | 223.0 ± 6.4 µM |[6] |

Table 3: Impact of Cycloeucalenol Cycloisomerase (CPI) Deficiency on Sterol Profile in Arabidopsis thaliana

Compound Wild-Type Plant (% of total sterols) cpi1-1 Mutant (% of total sterols) Source
Cycloeucalenol Low / Undetectable High Accumulation [1]

| Downstream Phytosterols | Normal Levels | Drastically Reduced |[1] |

Biological Role and Signaling Pathway Inhibition

This compound has demonstrated notable biological activities, particularly in the context of inflammation. Studies have shown that it has a strong binding affinity for key proteins in the inflammatory cascade, such as phospholipase-A2 (PL-A2) and the transcription factor Nuclear Factor-kappa B (NF-κB).[4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[7] Upon stimulation by pro-inflammatory signals (like Lipopolysaccharide, LPS), the IKK complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2).[7][8] this compound is proposed to inhibit this pathway. Its binding affinity for NF-κB suggests it may interfere with the degradation of IκBα or the translocation of NF-κB, thereby preventing the expression of inflammatory mediators.[4][9]

NFkB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα NF-κB (p65/p50) IKK->IkBa_NFkB phosphorylates IkBa_p P-IκBα (Degraded) IkBa_NFkB->IkBa_p leads to NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes activates

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the isolation, quantification, and bioactivity assessment of this compound.

Protocol 1: Extraction and Isolation of this compound from Plant Material

This protocol is adapted from methods used for isolating this compound from Musa species.[10]

  • Sample Preparation:

    • Air-dry the plant material (e.g., fruit peels, bracts) at room temperature to a constant weight.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Perform maceration by soaking the powdered plant material (e.g., 500 g) in a suitable solvent like ethyl acetate (B1210297) (e.g., 2 L) at room temperature for 72 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation (Column Chromatography):

    • Prepare a silica (B1680970) gel (60-120 mesh) column packed in n-hexane.

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

    • Collect fractions of a consistent volume (e.g., 50 mL).

  • Purification (Thin-Layer Chromatography - TLC):

    • Monitor the collected fractions by TLC on silica gel plates, using a solvent system such as n-hexane:ethyl acetate (e.g., 8:2 v/v).

    • Combine fractions that show a similar TLC profile and contain the spot corresponding to a this compound standard.

    • For final purification, perform preparative TLC on the combined fractions.

    • Scrape the silica band corresponding to this compound and elute the compound from the silica with ethyl acetate.

    • Evaporate the solvent to yield purified this compound. Confirm identity using NMR and Mass Spectrometry.[10]

Protocol 2: Quantification of this compound by GC-MS

This method is suitable for the analysis of triterpenoids. As this compound is a ketone, derivatization to an oxime may be required for optimal analysis, though direct analysis is often possible. The protocol for the related alcohol, cycloeucalenol, which involves silylation, is provided as a reference and can be adapted.[11]

  • Sample Preparation and Extraction:

    • Prepare a crude extract as described in Protocol 5.1. A known amount of an internal standard (e.g., epicoprostanol) should be added before extraction.

  • Saponification (Optional, to analyze total sterols):

    • To the dried extract, add 1 M KOH in 95% ethanol (B145695) and reflux for 1-2 hours.

    • After cooling, add an equal volume of water and extract the unsaponifiable fraction three times with n-hexane.

    • Pool the organic layers, wash with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Derivatization (Silylation for related -OH compounds):

    • To the dried extract, add 50 µL of anhydrous pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70°C for 1 hour.[11]

  • GC-MS Analysis:

    • Injector: Splitless mode, 280°C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature 180°C for 1 min, ramp to 280°C at 10°C/min, hold for 20 min.[11]

    • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV. Scan range m/z 50-600.

  • Quantification:

    • Prepare a calibration curve using a certified this compound standard (subjected to the same derivatization if performed).

    • Quantify this compound in the sample by comparing its peak area relative to the internal standard against the calibration curve.

Protocol 3: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Production

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.[12]

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with Lipopolysaccharide (LPS) at 1 µg/mL for 24 hours. Include an unstimulated control group.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated as: [ (Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control ] x 100.[12]

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Sample Preparation & Extraction cluster_purification Isolation & Purification cluster_analysis Analysis & Bioassay plant_material Plant Material (e.g., Musa fruit peel) drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (Maceration with Ethyl Acetate) grinding->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom quantification Quantification (GC-MS, HPLC) crude_extract->quantification tlc_monitoring TLC Monitoring column_chrom->tlc_monitoring prep_tlc Preparative TLC tlc_monitoring->prep_tlc pure_compound Purified this compound prep_tlc->pure_compound structural_elucidation Structural Elucidation (NMR, MS) pure_compound->structural_elucidation bioassay Biological Assays (e.g., Anti-inflammatory, Cytotoxicity) pure_compound->bioassay

Caption: Workflow for the extraction, purification, and analysis of this compound.

Conclusion and Future Directions

This compound stands as a significant natural product with demonstrated bioactive properties, particularly as an anti-inflammatory and enzyme-inhibiting agent. While it is a derivative of the core phytosterol biosynthesis intermediate cycloeucalenol, its own metabolic role and regulation are areas ripe for further investigation. The quantitative data on its binding affinities and enzyme inhibition highlight its potential for drug development. Future research should focus on elucidating the specific enzymes responsible for the conversion of cycloeucalenol to this compound, quantifying its presence across a wider range of plant species and under various stress conditions, and further exploring its mechanisms of action in preclinical models of disease.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Cycloeucalenone from Tinospora crispa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tinospora crispa, a member of the Menispermaceae family, is a medicinal plant traditionally used in Southeast Asia for a variety of ailments. Phytochemical analyses have revealed a rich composition of bioactive compounds, including alkaloids, flavonoids, and terpenoids. Among these, the triterpenoid (B12794562) cycloeucalenone has garnered interest for its potential pharmacological activities. This compound has been isolated from the stems of T. crispa and is structurally related to cycloeucalenol, another prominent triterpene in the plant.[1][2] This document provides detailed protocols for the extraction and isolation of this compound from T. crispa stems and explores its potential anti-inflammatory mechanism of action.

Data Presentation

While specific quantitative data for the yield and purity of isolated this compound from Tinospora crispa is not extensively detailed in the available literature, the following table summarizes relevant quantitative information for various extracts of the plant. This data can serve as a benchmark for extraction efficiency and biological activity assessment.

Extract/FractionStarting MaterialExtraction MethodYield/ConcentrationBioactivity (IC50)Reference
Methanolic Extract500 g dried stem powderMaceration with methanol (B129727)3.25 g (DCM fraction), 4.65 g (EtOAc fraction)DCM fraction: 54.74 µg/mL (Antioxidant activity)[3][4][5]
Ethanolic Extract (70%)500 g dried stem powderMaceration with 70% ethanol78 g (hydroalcoholic extract), 28 g (n-hexane soluble), 50 g (n-hexane insoluble)-[6]
Ethanolic Leaf Extract--6.45%-

Experimental Protocols

The following protocols are synthesized from methodologies reported for the isolation of triterpenoids and other phytochemicals from Tinospora crispa.

Protocol 1: General Extraction and Fractionation

This protocol outlines a general procedure for obtaining a triterpenoid-rich fraction from T. crispa stems.

1. Plant Material Preparation:

  • Collect fresh stems of Tinospora crispa.

  • Wash the stems thoroughly with water to remove any dirt and contaminants.

  • Air-dry the stems in the shade for 7-10 days or until they are completely brittle.

  • Grind the dried stems into a coarse powder using a mechanical grinder.

2. Extraction:

  • Weigh 500 g of the dried stem powder.

  • Macerate the powder with methanol (3 x 1.5 L) at room temperature for 72 hours with occasional shaking.

  • Filter the methanolic extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude methanolic extract in distilled water.

  • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane, followed by chloroform (B151607), and then ethyl acetate (B1210297).

  • Collect each solvent fraction separately. The chloroform fraction is expected to be enriched with triterpenoids like this compound.[2]

  • Evaporate the solvent from each fraction using a rotary evaporator to obtain the respective dried fractions.

Protocol 2: Isolation of this compound by Column Chromatography

This protocol describes the purification of this compound from the triterpenoid-rich chloroform fraction.

1. Preparation of the Column:

  • Use a glass column packed with silica (B1680970) gel (60-120 mesh) as the stationary phase. The size of the column will depend on the amount of extract to be separated.

  • The silica gel should be activated by heating at 110°C for at least one hour before use.

  • Prepare a slurry of the silica gel in a non-polar solvent (e.g., n-hexane) and pour it into the column, ensuring there are no air bubbles.

2. Sample Loading:

  • Dissolve the dried chloroform fraction in a minimal amount of chloroform or the initial mobile phase solvent.

  • Alternatively, the dried extract can be adsorbed onto a small amount of silica gel, dried, and then carefully loaded onto the top of the prepared column.

3. Elution:

  • Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding increasing proportions of a more polar solvent like ethyl acetate or chloroform.

  • A typical gradient elution could be:

    • 100% n-hexane

    • n-hexane:ethyl acetate (9:1, 8:2, 1:1, etc.)

    • 100% ethyl acetate

    • Ethyl acetate:methanol (9:1, etc.)

  • Collect the eluate in fractions of equal volume.

4. Fraction Analysis and Purification:

  • Monitor the separation process by spotting the collected fractions on Thin Layer Chromatography (TLC) plates.

  • Use a suitable solvent system (e.g., n-hexane:ethyl acetate) to develop the TLC plates.

  • Visualize the spots under UV light or by spraying with an appropriate reagent (e.g., anisaldehyde-sulfuric acid followed by heating) to detect triterpenoids.

  • Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

  • Further purification of the combined fractions can be achieved by repeated column chromatography or by preparative TLC to obtain pure this compound.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow start Tinospora crispa Stems prep Drying and Grinding start->prep extraction Methanol Extraction (Maceration) prep->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning chloroform_fraction Chloroform Fraction (Triterpenoid-rich) partitioning->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography fractions Fraction Collection and TLC Analysis column_chromatography->fractions purification Pooling and Further Purification fractions->purification This compound Pure this compound purification->this compound

Caption: Workflow for the extraction and isolation of this compound.

Proposed Anti-Inflammatory Signaling Pathway of this compound

Based on the known anti-inflammatory activities of structurally similar triterpenoids, it is hypothesized that this compound may exert its effects through the inhibition of the NF-κB and MAPK signaling pathways.[7]

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPK Pathway (p38, ERK, JNK) MyD88->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_n NF-κB Translocation NFkB->NFkB_n This compound This compound This compound->IKK inhibits This compound->MAPK inhibits Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Gene_expression induces

Caption: Proposed anti-inflammatory mechanism of this compound.

References

Application Notes and Protocols for the Isolation and Purification of Cycloeucalenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenone is a pentacyclic triterpenoid (B12794562) ketone that has been isolated from various plant sources, including Musa acuminata (banana) and Tinospora crispa.[1][2] This compound has garnered significant interest in the scientific community due to its potential pharmacological activities, including anti-inflammatory and antioxidant properties.[3][4] As a naturally occurring steroid-like compound, this compound presents a promising lead molecule for the development of novel therapeutics.[3][4] These application notes provide a detailed protocol for the isolation and purification of this compound from plant materials, intended to guide researchers in obtaining this compound for further investigation.

Data Presentation

While specific yields can vary significantly based on the plant source, geographical location, and extraction conditions, the following table summarizes representative data for the extraction and purification of this compound and related triterpenoids.

ParameterMethodDetailsReported FindingReference
Extraction Yield Maceration followed by Column ChromatographyMusa acuminata Colla (banana blossom) flower and bract extracted with ethyl acetate (B1210297).260 fractions from column chromatography, yielding 30 fractions after TLC. This compound identified in four of these fractions.[1][2]
Extraction Yield Vacuum Microwave ExtractionMusa acuminata Colla AAA (banana peels) extracted at 60 °C for 20 minutes.13.03% (w/w)[5]
Extraction Yield Ultrasonic ExtractionMusa acuminata Colla AAA (banana peels) extracted at 60 °C for 90 minutes.11.26% (w/w)[5]
Phenolic Content Ultrasonic ExtractionMusa acuminata Colla AAA (banana peels)35 mg gallic acid equivalent/g extract[5]
Flavonoid Content Ultrasonic ExtractionMusa acuminata Colla AAA (banana peels)196 mg/g quercetin (B1663063) equivalent[5]

Experimental Protocols

This section outlines a comprehensive protocol for the isolation and purification of this compound, primarily based on methodologies reported for its extraction from Musa species.

Plant Material Preparation
  • Collection and Drying: Collect fresh plant material (e.g., fruit peels of Musa × paradisiaca).

  • Wash the plant material thoroughly with distilled water to remove any dirt and impurities.

  • Air-dry the material at room temperature or in a hot air oven at a controlled temperature (e.g., 110°C) until a constant weight is achieved.[6]

  • Grinding: Grind the dried plant material into a fine powder using a laboratory grinder.

Extraction
  • Maceration:

    • Soak a determined weight of the powdered plant material in methanol (B129727) or ethyl acetate in a sealed container.

    • Allow the mixture to stand for 24-72 hours at room temperature with occasional agitation.

    • Filter the extract through Whatman No. 1 filter paper to separate the solid plant residue.

  • Solvent Partitioning:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Partition the crude methanol extract with n-hexane to separate nonpolar compounds. The hexane (B92381) fraction is often found to contain the highest bioactivity for this compound.[3][4]

Chromatographic Purification
  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel (60-120 mesh size).

    • Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Sample Loading: Dissolve the concentrated hexane fraction in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load the sample onto the top of the packed column.

    • Elution: Perform a gradient elution, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient could be transitioning from a 9:1 to a 1:9 ratio of hexane to ethyl acetate.[4]

    • Fraction Collection: Collect the eluate in numerous small fractions (e.g., 5 mL each).[4]

  • Thin Layer Chromatography (TLC) Monitoring:

    • Monitor the collected fractions using TLC plates (silica gel 60 F₂₅₄).

    • Use a suitable solvent system, such as hexane:ethyl acetate (e.g., 98:2 or 95:5), to develop the plates.[7]

    • Visualize the spots under UV light or by using an appropriate staining reagent.

    • Combine the fractions that show a prominent spot corresponding to this compound.

Final Purification and Characterization
  • Preparative TLC (Optional): For further purification, the combined fractions can be subjected to preparative TLC.

  • Crystallization: If a sufficient amount of pure compound is obtained, crystallization can be attempted to obtain high-purity crystals.

  • Structural Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques:

    • FTIR: To identify functional groups.

    • UV-Vis Spectroscopy: To determine the absorbance maximum.

    • NMR Spectroscopy: ¹H NMR and ¹³C NMR for detailed structural analysis.

    • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G cluster_prep 1. Plant Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification cluster_char 4. Characterization A Fresh Plant Material (e.g., Musa paradisiaca peels) B Washing and Drying A->B C Grinding to Fine Powder B->C D Maceration (Methanol or Ethyl Acetate) C->D E Filtration D->E F Concentration (Rotary Evaporator) E->F G Solvent Partitioning (n-Hexane) F->G H Column Chromatography (Silica Gel, Hexane:EtOAc gradient) G->H I Fraction Collection H->I J TLC Monitoring I->J K Pooling of Pure Fractions J->K L Final Concentration K->L M Pure this compound L->M N Spectroscopic Analysis (NMR, MS, FTIR, UV-Vis) M->N

Caption: A generalized workflow for the isolation and purification of this compound.

Conceptual Signaling Pathway for Anti-inflammatory Action of this compound

G cluster_stimulus Inflammatory Stimulus cluster_pathway Pro-inflammatory Signaling cluster_intervention Intervention cluster_response Cellular Response Stimulus Inflammatory Stimuli PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 NFkB NF-κB Stimulus->NFkB ProInflammatory Pro-inflammatory Mediators PLA2->ProInflammatory NFkB->ProInflammatory Inflammation Inflammation ProInflammatory->Inflammation This compound This compound This compound->PLA2 Inhibition This compound->NFkB Inhibition

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Cycloeucalenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Cycloeucalenone, a pentacyclic triterpenoid (B12794562) found in various plant species.[1] The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This protocol provides a comprehensive guide for sample preparation, chromatographic conditions, and method validation, making it suitable for routine analysis, quality control, and research applications in natural product chemistry and drug development.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid that has been isolated from several plant sources.[1] As with many phytosterols (B1254722) and triterpenoids, accurate quantification is crucial for the standardization of herbal extracts, investigation of pharmacological activities, and quality control in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such non-volatile compounds.[2] This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection. Since this compound lacks a strong chromophore, UV detection at low wavelengths is often employed.[3]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile and water are required.

  • Analytical Standard: High-purity this compound (≥98%) should be procured from a reputable supplier.

  • Sample Preparation: Syringe filters (0.45 µm) are necessary for sample clarification.[4]

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in Table 1.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-20 min: 85-100% B; 20-25 min: 100% B; 25.1-30 min: 85% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 205 nm
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Extraction: For plant material, extract a known weight of the homogenized sample with a suitable solvent such as methanol or a mixture of n-hexane and ethyl acetate. Sonication can be employed to enhance extraction efficiency.

  • Purification (Optional): For complex matrices, a Solid Phase Extraction (SPE) cleanup step may be necessary to remove interfering compounds.[3]

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample extract onto the cartridge.

    • Wash with a polar solvent mixture (e.g., water/methanol) to remove polar impurities.

    • Elute this compound with a less polar solvent like acetonitrile.[3]

  • Final Preparation: Evaporate the solvent from the extract or eluate. Reconstitute the residue in a known volume of the mobile phase.[3]

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection to remove any particulate matter.[3][5]

Method Validation Summary

The HPLC method should be validated in accordance with ICH guidelines to ensure its suitability for the intended application.[3] Typical performance data for HPLC analysis of triterpenoids are summarized in Table 2.

Validation ParameterTypical Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.08–0.65 µg/mL
Limit of Quantification (LOQ) 0.24–1.78 µg/mL
Recovery 94.70%–105.81%
Precision (RSD) < 2%

Table 2: Typical Method Validation Parameters for Triterpenoid Analysis by HPLC [2][5]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material / Sample Extraction Solvent Extraction Sample->Extraction Purification SPE Purification (Optional) Extraction->Purification Filtration Filtration (0.45 µm) Purification->Filtration HPLC_System HPLC System Filtration->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation Col_Selection Column Selection (C18) MP_Optimization Mobile Phase Optimization Col_Selection->MP_Optimization Detection_Wavelength Wavelength Selection (~205 nm) MP_Optimization->Detection_Wavelength Linearity Linearity & Range Detection_Wavelength->Linearity Optimized Method Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ

Caption: Logical relationship of HPLC method development and validation.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the quantification of this compound. The detailed protocol for sample preparation and chromatographic analysis, along with the expected validation parameters, offers a solid foundation for researchers, scientists, and drug development professionals to implement this method for their specific applications. The use of a standard C18 column and common HPLC solvents makes this method easily transferable to most analytical laboratories.

References

Application Notes and Protocols for Investigating the In Vitro Anti-Inflammatory Properties of Cycloeucalenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycloeucalenone, a triterpenoid (B12794562) ketone isolated from various plant sources, including Musa × paradisiaca (plantain) fruit peels, has emerged as a compound of interest for its potential anti-inflammatory properties. Triterpenoids as a class are known to modulate inflammatory pathways, making this compound a promising candidate for further investigation as a novel anti-inflammatory agent. These application notes provide a comprehensive framework and detailed protocols for evaluating the in vitro anti-inflammatory effects of this compound, with a focus on its potential modulation of the NF-κB and MAPK signaling pathways.

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key initiating step in many inflammatory responses is the activation of immune cells, such as macrophages, by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria.[1] This activation triggers intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of pro-inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3][4] This document outlines the experimental procedures to assess this compound's ability to inhibit these key inflammatory markers.

Mechanism of Action: Proposed Signaling Pathways

It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways. In silico molecular docking studies have suggested that this compound may interact with components of the NF-κB pathway.[3]

NF-κB Signaling Pathway: In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS binding to its receptor (TLR4), lead to the activation of the IκB kinase (IKK) complex.[5] IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes, including those for iNOS (producing NO), TNF-α, and IL-6.[5][6]

MAPK Signaling Pathway: The MAPK family, including ERK1/2, p38, and JNK, are critical regulators of inflammation.[7] Upon LPS stimulation, these kinases are activated through a phosphorylation cascade. Activated MAPKs can phosphorylate various transcription factors, including AP-1, which works in concert with NF-κB to regulate the expression of inflammatory genes like COX-2 and various cytokines.[2][7][8]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB p65/p50 (NF-κB) IkBa_p P-IκBα IkBa->IkBa_p NFkB_n p65/p50 NFkB->NFkB_n Translocation IkBa_p->NFkB Release Proteasome Proteasome Degradation IkBa_p->Proteasome Ubiquitination This compound This compound This compound->IKK Inhibition (Proposed) DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs TAK1->MKKs Phosphorylation MAPKs p38, JNK, ERK MKKs->MAPKs Phosphorylation AP1 AP-1 MAPKs->AP1 Activation & Translocation This compound This compound This compound->MAPKs Inhibition (Proposed) DNA DNA AP1->DNA Binding Genes Pro-inflammatory Genes (COX-2, Cytokines) DNA->Genes Transcription

Data Presentation

Quantitative data from in vitro assays should be systematically recorded to determine the efficacy of this compound. While extensive data for this compound is not yet available, the following tables serve as a template for organizing experimental findings.

Table 1: In Vitro Anti-Inflammatory Activity of this compound Note: The IC50 value for RBC Membrane Stabilization is based on published data.[3] All other values are hypothetical and must be determined experimentally.

AssayCell Type / ModelInflammatory StimulusMeasured ParameterThis compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
RBC Membrane StabilizationRed Blood CellsHeat-inducedHemolysis360 µg/mL (~795 µM)Indomethacin280 µg/mL (~780 µM)
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitrite (B80452)TBDL-NMMATBD
TNF-α ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-αTBDDexamethasoneTBD
IL-6 ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-6TBDDexamethasoneTBD

TBD: To Be Determined

Experimental Workflow

A systematic workflow is essential for characterizing the anti-inflammatory potential of this compound.

Experimental_Workflow

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)

Culture Conditions:

  • 37°C in a humidified atmosphere with 5% CO₂.

  • Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate plates (e.g., 96-well plates at 5 x 10⁴ cells/well for NO and viability assays; 24-well plates for cytokine assays).

  • Incubate for 24 hours to allow for cell adherence.

  • Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). The final DMSO concentration in the culture medium should not exceed 0.1% to avoid cytotoxicity.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control group (DMSO only) and a positive control group (LPS only).

Cell Viability Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Procedure:

  • After the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[8] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.[8]

Procedure:

  • After the 24-hour incubation, collect 50 µL of cell culture supernatant from each well of the 96-well plate.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Quantification of Pro-Inflammatory Cytokines (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method used to quantify the concentration of specific proteins, such as TNF-α and IL-6, in the cell culture supernatant.[5][9]

Procedure (General): Note: Follow the specific instructions provided with the commercial ELISA kits for TNF-α and IL-6.

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or anti-mouse IL-6) and incubate overnight.

  • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Add cell culture supernatants and a series of known cytokine standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Wash the plate and add an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP).

  • Wash the plate and add a substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine). A colored product will develop in proportion to the amount of cytokine present.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Conclusion and Future Directions

These protocols provide a robust methodology for the initial in vitro screening and mechanistic evaluation of this compound's anti-inflammatory potential. By quantifying its effects on NO, TNF-α, and IL-6 production in LPS-stimulated macrophages, researchers can obtain critical data on its efficacy. Subsequent Western blot analyses targeting key phosphorylated proteins in the NF-κB (p-p65, p-IκBα) and MAPK (p-p38, p-ERK, p-JNK) pathways will further elucidate its molecular mechanism of action. Positive and reproducible results from these in vitro assays will build a strong foundation for advancing this compound into preclinical in vivo models of inflammation.

References

Application Notes & Protocols: Cycloeucalenone as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycloeucalenone is a cycloartane-type triterpenoid (B12794562) ketone found in various plant species, including Musa paradisiaca (banana) peels and Tinospora crispa.[1][2] As a bioactive natural product, this compound has garnered interest for its potential pharmacological activities, including leishmanicidal and anti-inflammatory properties.[2] For researchers investigating the phytochemical composition of plant extracts and developing new therapeutic agents, the accurate identification and quantification of this compound are crucial. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in phytochemical analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₃₀H₄₈O[1][2]
Molecular Weight 424.7 g/mol [1][2]
IUPAC Name (1S,3R,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-one[1]
CAS Number 1255-12-5[1]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in organic solvents such as chloroform, ethyl acetate (B1210297), and methanol (B129727).General knowledge

Quantitative Analysis of this compound

The quantification of this compound in plant extracts can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of the method depends on the sample matrix, desired sensitivity, and available instrumentation.

Method Validation Parameters
ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 95 - 105%

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Plant Material

This protocol describes a general procedure for the isolation and purification of this compound from a plant matrix, such as banana peels.

1. Extraction a. Air-dry the plant material at room temperature and grind it into a fine powder. b. Macerate the powdered plant material in hexane (B92381) (1:10 w/v) for 72 hours at room temperature with occasional shaking. c. Filter the extract through Whatman No. 1 filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude hexane extract.

2. Column Chromatography a. Prepare a silica (B1680970) gel (60-120 mesh) column using hexane as the slurry packing solvent. b. Dissolve the crude hexane extract in a minimal amount of hexane and load it onto the column. c. Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. d. Collect fractions of 20-25 mL and monitor them by Thin Layer Chromatography (TLC).

3. Thin Layer Chromatography (TLC) Monitoring a. Spot the collected fractions on a silica gel TLC plate. b. Develop the TLC plate using a mobile phase of hexane:ethyl acetate (e.g., 9:1 v/v). c. Visualize the spots by spraying with a solution of 10% sulfuric acid in ethanol (B145695) followed by heating at 110°C for 10 minutes. d. Combine the fractions that show a spot with a similar Rf value to the this compound standard.

4. Recrystallization a. Concentrate the combined fractions to dryness. b. Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to room temperature to form crystals. c. Filter the crystals and wash them with cold methanol to obtain purified this compound.

Protocol 2: Quantitative Analysis of this compound by HPLC-DAD

This protocol provides a general method for the quantification of this compound in a purified plant extract.

1. Preparation of Standard Solutions a. Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL. b. Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

2. Sample Preparation a. Dissolve a known amount of the purified extract in methanol to a final concentration within the calibration range. b. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with methanol:water (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Detection: Diode-Array Detector (DAD) at 210 nm.

4. Quantification a. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. b. Inject the sample solution and determine the peak area corresponding to this compound. c. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 3: Quantitative Analysis of this compound by GC-MS

This protocol outlines a general method for the quantification of this compound, which typically requires derivatization.

1. Preparation of Standard and Sample Solutions a. Prepare standard and sample solutions as described in the HPLC protocol, using a suitable solvent like ethyl acetate.

2. Derivatization a. Evaporate 100 µL of each standard and sample solution to dryness under a gentle stream of nitrogen. b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried residue. c. Seal the vials and heat at 70°C for 30 minutes. d. Cool to room temperature before injection.

3. GC-MS Conditions

  • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 200°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the this compound-TMS derivative.

4. Quantification a. Create a calibration curve using the derivatized standard solutions. b. Analyze the derivatized sample and quantify the amount of this compound based on the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Quantitative Analysis plant_material Plant Material (e.g., Banana Peels) extraction Solvent Extraction (Hexane) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collect & Monitor Fractions (TLC) column_chromatography->fractions pure_compound Purified this compound fractions->pure_compound hplc HPLC-DAD Analysis pure_compound->hplc gcms GC-MS Analysis (with Derivatization) pure_compound->gcms data Data Analysis & Quantification hplc->data gcms->data anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Cycloartane Triterpenes cluster_response Inflammatory Response lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB nfkb_active Active NF-κB (Nuclear Translocation) nfkb->nfkb_active inflammatory_genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) nfkb_active->inflammatory_genes This compound This compound This compound->ikk Inhibits

References

Application Notes and Protocols for Cell Culture Studies with Cycloeucalenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenone is a pentacyclic triterpenoid (B12794562) ketone that has been isolated from various plant species, including Musa × paradisiaca (banana) peels, Quercus variabilis, and Tinospora crispa.[1][2] As a member of the cycloartane (B1207475) family of triterpenoids, which are known for a wide range of biological activities, this compound is a compound of interest for its potential therapeutic properties. Preliminary studies and molecular docking analyses suggest it possesses anti-inflammatory and enzyme inhibitory activities.[2]

This document provides detailed application notes and experimental protocols for investigating the biological effects of this compound in cell culture models. It is designed to guide researchers in evaluating its cytotoxic, anti-inflammatory, and potential apoptotic activities, and to elucidate the underlying molecular mechanisms. While comprehensive in vitro data for this compound is still emerging, the protocols provided are based on established methodologies and data from structurally related compounds.

Data Presentation: Quantitative Summary

Quantitative data for this compound is limited but points towards its potential as a bioactive molecule. For comparative purposes and to provide a potential starting point for experimental design, data for the closely related compound, cycloeucalenol, is also included.

Table 1: Bioactivity Data for this compound

Activity Assay / Method Value Reference
Enzyme Inhibition α-glucosidase Inhibitory Assay K_i = 73.86 µM [2]
Protein Binding Molecular Docking Affinity for Phospholipase A2 (PLA2): -7.6 kcal/mol [2]

| | Molecular Docking | Affinity for NF-κB: -6.0 kcal/mol |[2] |

Table 2: Cytotoxicity Data for the Related Compound, Cycloeucalenol

Cell Line Assay IC₅₀ (µM) Reference
SH-SY5Y (Human Neuroblastoma) MTT Assay 173.0 ± 5.1 [3][4]

| SH-SY5Y (Human Neuroblastoma) | Neutral Red Assay | 223.0 ± 6.4 |[3][4] |

Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines a general workflow for assessing the in vitro bioactivity of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis prep Prepare this compound Stock Solution (in DMSO) culture Culture Selected Cell Line (e.g., RAW 264.7, SH-SY5Y) seed Seed Cells in Multi-Well Plates treat Treat Cells with Varying Concentrations of this compound seed->treat stimulate Induce Stimulus (e.g., LPS for inflammation, or no stimulus for cytotoxicity) treat->stimulate cytotoxicity Cytotoxicity Assays (MTT, LDH) stimulate->cytotoxicity inflammation Anti-inflammatory Assays (Griess, ELISA) stimulate->inflammation apoptosis Apoptosis Assays (Annexin V, Caspase) stimulate->apoptosis analyze Measure Readouts (Absorbance, Fluorescence) cytotoxicity->analyze inflammation->analyze apoptosis->analyze calculate Calculate IC50, % Inhibition, etc. analyze->calculate pathway Pathway Analysis (Western Blot) calculate->pathway

Caption: General experimental workflow for in vitro evaluation of this compound.

Proposed Anti-Inflammatory Signaling Pathway

Molecular docking studies suggest that this compound may exert anti-inflammatory effects by interacting with key proteins in the inflammatory cascade, such as NF-κB and Phospholipase A2 (PLA2).[2]

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid PLA2->AA COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (Active) IkB->NFkB releases NFkB_complex NF-κB/IκBα (Inactive) NFkB_complex->IkB Nucleus Nucleus NFkB->Nucleus translocates Nucleus->COX2 gene transcription iNOS iNOS Nucleus->iNOS gene transcription Cytokines TNF-α, IL-6 Nucleus->Cytokines gene transcription NO Nitric Oxide (NO) iNOS->NO Cytokines->Inflammation NO->Inflammation CE This compound CE->PLA2 inhibits CE->NFkB inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Hypothesized Apoptosis Pathway

Based on studies of related cycloartane triterpenoids, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[3][5] This pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.

G CE This compound Stress Cellular Stress CE->Stress Mito Mitochondrion Stress->Mito induces permeability change CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms aCasp9 Activated Caspase-9 Apoptosome->aCasp9 activates Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp3 Activated Caspase-3 (Executioner) aCasp9->aCasp3 activates Casp3 Pro-Caspase-3 Casp3->aCasp9 Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound stock solution (e.g., 10-50 mM in DMSO)

  • Selected adherent cell line (e.g., SH-SY5Y, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.[3]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell blank control.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.[3]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] x 100

    • Plot the % viability against the log of the this compound concentration to determine the IC₅₀ value.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol evaluates the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in RAW 264.7 macrophage cells.[6][7]

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[6]

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.[6]

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (cells treated with DMSO and LPS) and a negative control (cells without LPS or this compound).[6]

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B.

  • Incubate at room temperature for 10-15 minutes, protected from light.[6]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as:

    • % NO Inhibition = [(Abs_LPS_control - Abs_sample) / Abs_LPS_control] x 100[6]

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • This compound stock solution

  • Selected cell line (adherent or suspension)

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting:

    • For adherent cells, trypsinize the cells and collect them. Combine with the supernatant from the well, which contains floating (potentially apoptotic) cells.[5]

    • For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

    • Quantify the percentage of cells in each quadrant.[5]

References

Application Notes and Protocols for the Quantitative Analysis of Cycloeucalenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenone is a pentacyclic triterpenoid (B12794562) ketone found in various plant species, including Tinospora crispa and Quercus variabilis. As a bioactive natural product, it has garnered interest for its potential pharmacological activities. Accurate and robust analytical methods are essential for the quantification of this compound in complex matrices such as plant extracts and biological samples. This document provides detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including sample preparation and data analysis.

Analytical Method Selection

The choice of analytical technique for this compound quantification depends on factors such as sample matrix complexity, required sensitivity, and available instrumentation. GC-MS and LC-MS/MS are the most powerful and commonly employed techniques due to their high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection can also be used, though it may offer lower sensitivity.

Comparative Performance of Analytical Methods

The following table summarizes typical performance data for GC-MS and HPLC-based methods for triterpenoid analysis, which are indicative of the expected performance for this compound.[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-PDA)
Linearity (r²) 0.996–0.999> 0.999
Limit of Detection (LOD) 0.14–5.53 mg/kg0.08–0.65 µg/mL
Limit of Quantification (LOQ) 0.45–18.44 mg/kg0.24–1.78 µg/mL
Recovery 82.9%–108.5%94.7%–105.8%
Precision (RSD) 4.4%–12.7%< 2%
Method Selection Logic

Choosing the optimal analytical technique requires considering the specific goals of the analysis. The following decision tree illustrates a logical workflow for selecting the most appropriate method.

G start Start: Define Analytical Goal q1 Need Definitive Structural Confirmation? start->q1 q2 High Sensitivity & Selectivity Required? q1->q2 No nmr Use NMR Spectroscopy (Gold Standard for Structure) q1->nmr Yes q3 Is Analyte Volatile or Thermally Stable? q2->q3 No lcms Use LC-MS/MS (High Sensitivity & Specificity) q2->lcms Yes gcms Use GC-MS (Excellent for Volatiles) q3->gcms Yes hplc Use HPLC-UV/PDA (General Quantification) q3->hplc No

Caption: Decision tree for selecting an analytical technique.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol details a general procedure for extracting this compound from dried plant matter. The choice of extraction method (maceration vs. Soxhlet) depends on the compound's thermal stability and the desired extraction efficiency.[2]

1. Sample Preparation:

  • Drying: Dry the plant material (e.g., leaves, stems) at 40-50°C in an oven or air-dry at room temperature until a constant weight is achieved.[2][3]

  • Grinding: Grind the dried material into a fine powder using a mechanical grinder or mortar and pestle to increase the surface area for extraction.[2][3]

2. Extraction (Choose one method):

  • Method A: Maceration [2]

    • Place a known quantity (e.g., 100 g) of powdered plant material into a large glass container.

    • Add a suitable solvent, such as ethyl acetate (B1210297) or a chloroform:methanol (B129727) mixture (2:1, v/v), ensuring the powder is fully submerged.[3]

    • Seal the container and let it stand for 24-72 hours at room temperature, with occasional agitation.

  • Method B: Soxhlet Extraction [2][3]

    • Place a known amount of powdered plant material (e.g., 10 g) into a cellulose (B213188) thimble.

    • Insert the thimble into a Soxhlet extractor.

    • Extract with a suitable solvent (e.g., n-hexane) for 6-8 hours. This method offers higher extraction efficiency.[3]

3. Filtration and Concentration:

  • Filter the resulting extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

4. Saponification (Optional - to hydrolyze esters):

  • To the dried crude extract, add a 1 M solution of potassium hydroxide (B78521) (KOH) in methanol or ethanol.[4]

  • Heat the mixture at 80°C for 1 hour to hydrolyze any esterified forms of this compound.[4]

  • After cooling, perform a liquid-liquid extraction by adding water and a non-polar solvent (e.g., n-hexane).

  • Collect the organic layer (containing the unsaponifiable fraction), wash with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent.[3]

G A Plant Material B Drying (40-50°C) A->B C Grinding to Fine Powder B->C D Extraction (Maceration or Soxhlet) C->D E Filtration D->E F Concentration (Rotary Evaporator) E->F G Crude Extract F->G H Saponification (Optional) (Hydrolyzes Esters) G->H I Liquid-Liquid Extraction H->I J Final Extract for Analysis I->J

Caption: General workflow for this compound extraction.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of thermally stable and volatile compounds. This compound, as a ketone, is generally suitable for GC-MS analysis without the need for derivatization, which is often required for its alcohol counterpart, cycloeucalenol.[5][6]

1. Sample Preparation:

  • Prepare the final extract as described in Protocol 1.

  • Dissolve a known amount of the dried extract in a suitable solvent (e.g., ethyl acetate or hexane).

  • Add an appropriate internal standard (e.g., 5α-cholestane) for accurate quantification.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Injector Split/splitless, operated in splitless mode at 280-300°C[4]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 180°C (1 min), ramp at 10°C/min to 280°C, hold for 15-20 min[4]
MS Ion Source Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Scan Mode Selected Ion Monitoring (SIM) for quantification
SIM Ions Monitor characteristic ions for this compound (e.g., molecular ion and key fragment ions)

3. Quantification:

  • Generate a calibration curve by injecting a series of known concentrations of a certified this compound standard with the internal standard.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Quantify this compound in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying this compound in complex biological matrices due to its superior sensitivity, selectivity, and high throughput, without requiring high temperatures.[7][8]

1. Sample Preparation (from biological fluids like plasma):

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Perform protein precipitation by adding 400 µL of cold acetonitrile, vortexing, and centrifuging.

  • Collect the supernatant. For cleaner samples, evaporate the supernatant to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Optimized to separate this compound from matrix interferences (e.g., 5% B to 95% B over 5 min)
Flow Rate 0.3–0.5 mL/min
MS Ion Source Electrospray Ionization (ESI) in positive mode
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Determine precursor ion (e.g., [M+H]⁺) and stable product ions using a standard

3. Quantification:

  • Develop and validate the MRM method to ensure specificity and sensitivity.[9]

  • Prepare a calibration curve using a certified standard in a matrix that mimics the samples.

  • Quantify this compound in the samples using the same procedure as in the GC-MS method.

G A Prepared Sample Extract B LC Separation (C18 Column) A->B C Ionization (ESI+) B->C D Mass Analyzer (Q1) (Precursor Ion Selection) C->D E Collision Cell (Q2) (Fragmentation) D->E F Mass Analyzer (Q3) (Product Ion Selection) E->F G Detector F->G H Data Acquisition & Quantification G->H

Caption: Experimental workflow for LC-MS/MS analysis.

Biological Context: Modulation of NF-κB Signaling

This compound and related triterpenoids have been investigated for their anti-inflammatory properties. One proposed mechanism involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates genes involved in inflammation and immune responses. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression. Compounds like this compound may inhibit this process, thereby reducing inflammation.

G stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) ikk IKK Complex Activation stimuli->ikk ikb_p Phosphorylation of IκBα ikk->ikb_p ikb_deg Degradation of IκBα ikb_p->ikb_deg nfkb_release NF-κB (p65/p50) Release & Nuclear Translocation ikb_deg->nfkb_release transcription Gene Transcription nfkb_release->transcription response Inflammatory Response (Cytokines, COX-2, iNOS) transcription->response cyclo This compound cyclo->ikk Inhibition ikb NF-κB:IκBα (Inactive Complex) ikb->ikb_p

Caption: Proposed inhibition of the NF-κB signaling pathway.

References

Application of Cycloeucalenone in Cytotoxicity Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenone, a pentacyclic triterpenoid (B12794562) found in various plant species, has emerged as a compound of interest in oncological research. As a member of the cycloartane (B1207475) family of triterpenoids, it shares a structural backbone with compounds known to possess a range of biological activities, including anti-inflammatory and cytotoxic effects. This document provides detailed application notes and experimental protocols for the assessment of this compound's cytotoxic properties against cancer cell lines. The methodologies described herein, including the MTT assay for cell viability and the Annexin V assay for apoptosis detection, are standard procedures to quantify the cytotoxic potential and elucidate the mechanism of action of this promising natural product.

Data Presentation: Cytotoxicity of Cycloartane Triterpenoids

While extensive quantitative data for this compound's cytotoxicity across a wide range of cancer cell lines is still emerging, the existing data for structurally related cycloartane triterpenoids provides valuable insights into its potential efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative cycloartane triterpenoids against various cancer cell lines, suggesting that these compounds exhibit moderate to potent cytotoxic activity.[1][2][3]

Compound ClassCompound NameCell LineCell TypeIC50 (µM)Assay Type
Cycloartane TriterpenoidCompound 1R-HepG2Drug-resistant Liver CancerModerateMTT
Cycloartane TriterpenoidCompound 2R-HepG2Drug-resistant Liver CancerModerateMTT
Cycloartane TriterpenoidCompound 3R-HepG2Drug-resistant Liver CancerModerateMTT
Cycloartane TriterpenoidCimifoetiside IVR-HepG2Drug-resistant Liver CancerInactiveMTT
Cycloartane TriterpenoidUnnamedHepG2Liver CancerEvident CytotoxicityNot Specified
Cycloartane TriterpenoidUnnamedHL-60LeukemiaEvident CytotoxicityNot Specified
Cycloartane TriterpenoidCycloart-23(E)-ene-3β,25-diolMDA-MB-468Breast Cancer2.05 (µg/mL)MTT
Cycloartane TriterpenoidCycloart-23(Z)-ene-3β,25-diolMCF-7Breast Cancer5.4 (µg/mL)MTT
Cycloartane GlycosideActaticas A-GHT-29Colon Cancer9.2 - 26.4MTT
Cycloartane GlycosideActaticas A-GMcF-7Breast Cancer9.2 - 26.4MTT

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method to assess cell viability by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan (B1609692) product.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines (e.g., HepG2, MCF-7, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well clear flat-bottom microplates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.05 N HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 × 10⁵ cells/mL).[4]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range to start with is 0.001 to 1000 µg/mL.[4]

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the diluted this compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for an additional 1-4 hours at 37°C until a purple precipitate is visible.[6]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell lines

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (including a vehicle control) for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use trypsinization.[7]

    • Wash the cells twice with cold PBS.[8]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[9]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.[9]

    • Annexin V-FITC positive and PI negative cells are considered early apoptotic.

    • Annexin V-FITC positive and PI positive cells are considered late apoptotic or necrotic.

    • Annexin V-FITC negative and PI negative cells are viable.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, MCF-7) Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep 2. This compound Stock Solution (in DMSO) Treatment 4. Compound Treatment (Serial Dilutions) Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubation (24, 48, or 72h) Treatment->Incubation MTT_Addition 6. MTT Addition Incubation->MTT_Addition Formazan_Solubilization 7. Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading 8. Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Viability_Calc 9. % Cell Viability Calculation Absorbance_Reading->Viability_Calc IC50_Determination 10. IC50 Determination Viability_Calc->IC50_Determination

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Postulated Signaling Pathways

Based on studies of structurally related cycloartane triterpenoids, this compound is postulated to exert its cytotoxic effects through the modulation of key signaling pathways involved in inflammation and cell survival, such as the NF-κB and PLA2 pathways.

1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers.[10] Cycloartane triterpenoids have been shown to inhibit this pathway, leading to the suppression of cancer cell growth.

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNF-α, IL-1β IKK IKK Complex Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases Gene_Transcription Gene Transcription NFkB_n->Gene_Transcription Induces Cell_Response ↑ Proliferation ↓ Apoptosis ↑ Inflammation Gene_Transcription->Cell_Response

Caption: Postulated inhibition of the NF-κB pathway by this compound.

2. Modulation of Phospholipase A2 (PLA2) Activity

Phospholipase A2 enzymes are involved in the production of pro-inflammatory mediators. Some studies suggest a link between PLA2 inhibition and the induction of apoptosis.[11] The binding affinity of this compound for PLA2 suggests a potential role for this pathway in its cytotoxic mechanism.

PLA2_Pathway cluster_membrane Cell Membrane cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_apoptosis Apoptosis Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Hydrolyzes This compound This compound PLA2 Phospholipase A2 (PLA2) This compound->PLA2 Inhibits Apoptotic_Pathway Apoptotic Signaling PLA2->Apoptotic_Pathway Modulates Pro_inflammatory Pro-inflammatory Mediators Arachidonic_Acid->Pro_inflammatory Leads to Cell_Death Cell Death Apoptotic_Pathway->Cell_Death

Caption: Postulated role of PLA2 modulation in this compound-induced apoptosis.

References

Cycloeucalenone as a Potential Molecular Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenone is a naturally occurring cycloartane-type triterpene ketone found in various plant species.[1] Its chemical structure, characterized by a pentacyclic framework, makes it a compelling candidate for investigation as a molecular probe in cellular signaling pathways. This document provides detailed application notes and protocols for utilizing this compound to explore biological processes, particularly in the areas of anti-leishmanial drug discovery and inflammation research. While direct quantitative data for this compound's interaction with specific mammalian protein targets is still emerging, its known bioactivities and the activities of structurally related compounds suggest its potential as a valuable research tool.

Data Presentation

Table 1: Antileishmanial Activity of this compound
ParameterOrganismValueReference
IC₅₀ (Promastigotes)Leishmania donovaniData requires experimental determination[2][3][4]
IC₅₀ (Amastigotes)Leishmania donovaniData requires experimental determination[2][5][6]

IC₅₀ (Half-maximal inhibitory concentration) values to be determined experimentally. The provided references describe the standard protocols for these assays.

Table 2: Cytotoxicity Profile of a Structurally Related Cycloartane (B1207475) Triterpenoid (Cycloeucalenol)
Cell LineCell TypeCompoundIC₅₀ (µM)AssayReference
SH-SY5YHuman NeuroblastomaCycloeucalenol (B201777)173.0 ± 5.1MTT[1]
MCF-7Human Breast AdenocarcinomaCycloartane Triterpenoid5.4 (as µg/mL)MTT[1]
HT-29Human Colon AdenocarcinomaCycloartane Triterpenoid9.2 - 26.4MTT[1]
A549Human Lung CarcinomaCycloartane Triterpenoid1.2 - 27.8MTT[1]
MRC-5Human Fetal Lung FibroblastCycloartane Triterpenoid Glycoside>19.21 (selective)MTT[1]

This data for the related compound cycloeucalenol suggests that this compound may also exhibit selective cytotoxicity and should be evaluated in similar assays.

Signaling Pathway Diagram

The anti-inflammatory activity of related cycloartane triterpenoids is thought to be mediated through the inhibition of the NF-κB signaling pathway. This compound, as an oxidized derivative of cycloeucalenol, is hypothesized to interact with components of this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkBa_p50_p65 IκBα-p50-p65 IKK->IkBa_p50_p65 phosphorylates IκBα p50_p65 p50-p65 IkBa_p50_p65->p50_p65 releases p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc translocates This compound This compound (Hypothesized Target: p105 processing) This compound->IKK potential inhibition DNA DNA p50_p65_nuc->DNA binds to κB sites Cytokines Pro-inflammatory Cytokine Expression DNA->Cytokines induces transcription

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Protocols

Protocol 1: Determination of Anti-leishmanial Activity (IC₅₀)

This protocol is adapted from standard procedures for assessing the in vitro activity of compounds against Leishmania donovani.[2][3][4]

1.1. Promastigote Viability Assay:

  • Materials:

    • Leishmania donovani promastigotes (logarithmic growth phase)

    • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)

    • This compound stock solution (in DMSO)

    • Resazurin (B115843) solution (0.0125% in PBS)

    • 96-well microtiter plates

    • Plate reader (570 nm and 600 nm)

  • Procedure:

    • Seed promastigotes at a density of 1 x 10⁶ cells/mL in a 96-well plate.

    • Add serial dilutions of this compound (final concentrations ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).

    • Incubate the plate at 25°C for 72 hours.

    • Add 20 µL of resazurin solution to each well and incubate for another 4 hours.

    • Measure the absorbance at 570 nm with a reference wavelength of 600 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value using a dose-response curve.

1.2. Amastigote Viability Assay:

  • Materials:

    • J774A.1 macrophage cell line

    • Leishmania donovani promastigotes

    • RPMI-1640 medium with 10% FBS

    • This compound stock solution

    • Giemsa stain

    • Microscope

  • Procedure:

    • Seed J774A.1 macrophages in a 24-well plate with coverslips and allow them to adhere.

    • Infect the macrophages with stationary phase promastigotes at a ratio of 10:1 (parasites:macrophage) for 24 hours.

    • Wash to remove non-phagocytosed promastigotes.

    • Add fresh medium containing serial dilutions of this compound.

    • Incubate for 72 hours at 37°C in 5% CO₂.

    • Fix the cells, stain with Giemsa, and count the number of amastigotes per 100 macrophages under a microscope.

    • Calculate the IC₅₀ value based on the reduction in the number of amastigotes compared to the control.

Protocol 2: Cytotoxicity Assay in Mammalian Cells (MTT Assay)

This protocol is a standard method for assessing cell viability and can be used to determine the cytotoxic potential of this compound against various cell lines.[1][7][8]

  • Materials:

    • Mammalian cell line of interest (e.g., HEK293T, HeLa)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader (570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24-48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the CC₅₀ (50% cytotoxic concentration).

Protocol 3: NF-κB Reporter Assay

This protocol allows for the investigation of this compound's effect on the NF-κB signaling pathway.[9][10][11][12][13]

  • Materials:

    • HEK293T cells stably transfected with an NF-κB luciferase reporter construct.

    • Complete growth medium.

    • This compound stock solution.

    • TNF-α (as a stimulant).

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed the NF-κB reporter cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

    • Analyze the data to determine if this compound inhibits TNF-α-induced NF-κB activation.

Application Note: Synthesis of a Biotinylated this compound Probe

To facilitate pull-down assays and target identification studies, a biotinylated derivative of this compound can be synthesized. The ketone group at the C-3 position provides a convenient handle for chemical modification.

Biotinylation_Workflow This compound This compound Hydrazone_Formation Hydrazone Formation (Acid Catalyst) This compound->Hydrazone_Formation Hydrazide_Biotin Biotin-Hydrazide Hydrazide_Biotin->Hydrazone_Formation Biotin_this compound Biotinylated This compound Hydrazone_Formation->Biotin_this compound

Caption: Proposed workflow for the synthesis of a biotinylated this compound probe.

Proposed Synthetic Protocol:

This proposed synthesis is based on established methods for biotinylating ketones.[14][15][16][17][18]

  • Reaction Setup: Dissolve this compound in an appropriate solvent such as methanol (B129727) or ethanol.

  • Addition of Biotin-Hydrazide: Add a molar excess (e.g., 1.5 equivalents) of biotin-hydrazide to the solution.

  • Catalysis: Add a catalytic amount of a mild acid (e.g., acetic acid) to promote the hydrazone formation.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Upon completion, purify the biotinylated this compound derivative using column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the structure of the final product using NMR spectroscopy and mass spectrometry.

This biotinylated probe can then be used in pull-down assays with cell lysates to identify binding partners of this compound, followed by identification using mass spectrometry. This approach will be crucial in elucidating its mechanism of action and discovering novel cellular targets.

References

Formulation of Cycloeucalenone for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenone is a cycloartane-type triterpenoid (B12794562) ketone found in various plant species.[1] Preclinical research has indicated its potential as a leishmanicidal and anti-inflammatory agent.[2] Like many triterpenoids, this compound is a lipophilic compound with poor aqueous solubility, which presents a significant challenge for its formulation and administration in in vivo studies.[3][4] This document provides detailed application notes and protocols for the formulation of this compound to enhance its bioavailability for preclinical research, along with relevant in vivo experimental designs and an overview of its potential mechanisms of action.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing an appropriate formulation. Key properties are summarized in the table below.

PropertyValue/InformationSource
Molecular FormulaC₃₀H₄₈O[1]
Molecular Weight424.7 g/mol [1]
AppearanceLikely a solid at room temperatureInferred from triterpenoid class
SolubilityPoorly soluble in water; Soluble in organic solvents[3][4]
Lipophilicity (LogP)High (predicted)Inferred from structure

Formulation Strategies for In Vivo Administration

Given the poor aqueous solubility of this compound, several strategies can be employed to formulate it for in vivo studies. The choice of formulation will depend on the intended route of administration (oral or intravenous), the required dose, and the animal model.

Oral Formulation Protocols

1. Co-solvent System

This is a common and straightforward approach for solubilizing lipophilic compounds for oral gavage.

  • Protocol:

    • Weigh the required amount of this compound.

    • Dissolve the compound in a minimal amount of a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

    • Add a co-solvent like polyethylene (B3416737) glycol 400 (PEG400) to the solution while stirring.

    • Finally, add an aqueous vehicle such as saline or phosphate-buffered saline (PBS) to the desired final concentration.

    • A common co-solvent system for rodent studies is a mixture of DMSO, PEG400, and saline. The final concentration of DMSO should be kept low (typically <10%) to minimize toxicity.[5]

2. Suspension Formulation

For higher doses that cannot be achieved with a co-solvent system, a suspension can be prepared.

  • Protocol:

    • Weigh the required amount of this compound.

    • Add a wetting agent, such as a small amount of Tween 80 or Cremophor EL, and mix to form a paste.

    • Gradually add the vehicle (e.g., 0.5% carboxymethylcellulose in water) to the paste with continuous trituration to form a uniform suspension.

    • The particle size of the compound can be reduced by micronization prior to suspension to improve dissolution and absorption.

3. Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)

Lipid-based formulations can significantly enhance the oral bioavailability of poorly soluble drugs.[6][7]

  • Protocol:

    • Select a suitable oil (e.g., sesame oil, corn oil), a surfactant (e.g., Tween 80, Cremophor EL), and a co-surfactant (e.g., Transcutol).

    • Dissolve the required amount of this compound in the oil phase.

    • Add the surfactant and co-surfactant to the oily solution and mix thoroughly.

    • The resulting mixture should be a clear and homogenous solution that forms a fine emulsion upon gentle agitation in an aqueous medium.

Intravenous Formulation Protocol

For intravenous administration, the formulation must be a sterile, clear solution with a physiologically acceptable pH.

  • Protocol:

    • Dissolve this compound in a minimal amount of a biocompatible organic solvent such as DMSO or ethanol.

    • Further dilute the solution with a co-solvent system that is well-tolerated intravenously, such as a mixture of PEG400 and saline. A common vehicle for intravenous administration in mice is a combination of DMSO, PEG400, and saline.[8]

    • The final solution should be filtered through a 0.22 µm sterile filter before administration.

    • It is crucial to perform tolerability studies with the chosen vehicle in the animal model to determine the maximum tolerated dose of the excipients.[8]

In Vivo Data Summary

While specific pharmacokinetic data for this compound is limited, the following table summarizes representative in vivo data for other poorly soluble triterpenoids to provide a comparative context.

Compound/FormulationAnimal ModelRoute of AdministrationDoseKey FindingsReference
Hexane fraction containing this compoundRatOral200 mg/kgSignificant reduction in formalin-induced paw edema.[2]
Betulinic AcidMouseIntraperitoneal250-500 mg/kgWide tissue distribution.[3]
Cucurbitacin NanosuspensionRatOral-Significantly enhanced oral bioavailability compared to conventional tablets.[9][10]
Triterpenic EstersMouseIntraperitoneal50 mg/kg/daySignificant parasitemia inhibition in a malaria model.[11]
Dammarane-type TriterpenoidMouse--Promising anti-inflammatory activity in a model of allergic contact dermatitis.[12]

Experimental Protocols

In Vivo Anti-Inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

This model is widely used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (180-200 g).

  • Formulation: Prepare this compound in a suitable oral vehicle (e.g., 0.5% carboxymethylcellulose).

  • Procedure:

    • Fast the animals overnight before the experiment.

    • Administer the this compound formulation or vehicle (control) orally.

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage of edema inhibition for the treated groups compared to the control group.

In Vivo Leishmanicidal Activity Assessment

This protocol outlines a general procedure for evaluating the efficacy of this compound in a murine model of cutaneous leishmaniasis.

  • Animal Model: BALB/c mice.

  • Parasite: Leishmania amazonensis or Leishmania major.

  • Infection: Infect mice subcutaneously in the footpad or the base of the tail with stationary-phase promastigotes.

  • Formulation: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage or intraperitoneal injection).

  • Treatment:

    • Begin treatment when lesions become measurable.

    • Administer the this compound formulation or vehicle (control) daily for a specified period (e.g., 2-4 weeks).

    • Include a positive control group treated with a standard anti-leishmanial drug (e.g., Glucantime).

  • Efficacy Assessment:

    • Measure lesion size weekly using a caliper.

    • At the end of the experiment, determine the parasite load in the infected tissue and draining lymph nodes by limiting dilution assay or quantitative PCR.

Visualization of Signaling Pathways and Workflows

Proposed Anti-Inflammatory Signaling Pathway of this compound

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates This compound This compound This compound->MAPK inhibits This compound->IKK inhibits Gene_expression Pro-inflammatory Gene Expression NFkappaB_nuc->Gene_expression

Caption: Proposed anti-inflammatory mechanism of this compound.

Proposed Leishmanicidal Signaling Pathway of this compound

leishmanicidal_pathway cluster_parasite Leishmania Parasite This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion ROS Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP Decreased Mitochondrial Membrane Potential Mitochondrion->MMP Apoptosis Apoptosis-like Cell Death ROS->Apoptosis ATP ATP Depletion MMP->ATP ATP->Apoptosis

Caption: Proposed leishmanicidal mechanism of this compound.

Experimental Workflow for In Vivo Formulation and Efficacy Testing

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Studies Solubility Solubility Screening (co-solvents, surfactants) Formulation_prep Formulation Preparation (e.g., SEDDS, suspension) Solubility->Formulation_prep Characterization Physicochemical Characterization Formulation_prep->Characterization Stability Stability Studies Characterization->Stability Tolerability Vehicle Tolerability Study Stability->Tolerability PK_study Pharmacokinetic Study (oral/IV) Tolerability->PK_study Efficacy_study Efficacy Study (e.g., anti-inflammatory, leishmanicidal) PK_study->Efficacy_study Data_analysis Data Analysis and Interpretation Efficacy_study->Data_analysis

Caption: Workflow for formulation and in vivo testing.

References

Application Notes and Protocols for the Bioassay-Guided Fractionation of Cycloeucalenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenone, a cycloartane-type triterpenoid, has emerged as a compound of significant interest due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. Found in various plant species, notably within the genus Musa (bananas and plantains), this compound serves as a valuable target for phytochemical investigation and drug discovery. Bioassay-guided fractionation is a pivotal strategy in natural product research, enabling the targeted isolation of bioactive compounds from complex extracts. This process iteratively uses biological assays to direct the chromatographic separation, ensuring that the resulting fractions are enriched in the desired active constituents.

These application notes provide a comprehensive overview and detailed protocols for the bioassay-guided fractionation and isolation of this compound, with a focus on its anti-inflammatory and antioxidant properties.

Bioassay-Guided Fractionation Workflow

The isolation of this compound is a multi-step process that begins with the preparation of the plant material and extraction, followed by sequential chromatographic fractionation. Each fractionation step is guided by in vitro bioassays to identify the most active fractions for further purification.

G cluster_0 Preparation and Extraction cluster_1 Solvent Partitioning cluster_2 Bioassay-Guided Column Chromatography cluster_3 Final Purification cluster_4 Bioassays P1 Plant Material (e.g., Musa paradisiaca peels) P2 Drying and Powdering P1->P2 P3 Solvent Extraction (e.g., Methanol) P2->P3 S1 Crude Methanol (B129727) Extract P3->S1 S2 Partitioning with n-Hexane S1->S2 S3 n-Hexane Fraction S2->S3 Active S4 Aqueous Methanol Residue S2->S4 Inactive C1 Active n-Hexane Fraction S3->C1 C2 Silica (B1680970) Gel Column Chromatography C1->C2 C3 Collection of Fractions (F1, F2, F3...Fn) C2->C3 C4 Bioassay Screening (e.g., Anti-inflammatory Assay) C3->C4 C5 Pooling of Active Fractions C4->C5 B1 Anti-inflammatory Assays (e.g., COX-2, NO inhibition) C4->B1 B2 Antioxidant Assays (e.g., DPPH, ABTS) C4->B2 F1 Pooled Active Fractions C5->F1 F2 Preparative TLC or HPLC F1->F2 F3 Pure this compound F2->F3

Figure 1: General workflow for the bioassay-guided fractionation of this compound.

Experimental Protocols

Protocol 1: Plant Material Preparation and Extraction
  • Plant Material: Collect fresh fruit peels of Musa x paradisiaca.

  • Preparation: Wash the peels thoroughly to remove any surface contaminants and air-dry them in the shade for 7-10 days until they are brittle.

  • Grinding: Grind the dried peels into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate 1 kg of the powdered plant material in 5 L of methanol at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

Protocol 2: Solvent Partitioning
  • Suspend the crude methanol extract in a 90:10 methanol-water solution.

  • Perform liquid-liquid partitioning with an equal volume of n-hexane.

  • Separate the n-hexane layer from the aqueous methanol layer.

  • Repeat the partitioning process three times.

  • Combine the n-hexane fractions and concentrate using a rotary evaporator to yield the n-hexane fraction.

  • Dry the aqueous methanol residue.

  • Subject both the n-hexane fraction and the aqueous methanol residue to bioassays. In a study on Musa x paradisiaca fruit peels, the hexane (B92381) fraction showed the best bioactivity.

Protocol 3: Bioassay-Guided Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 100 cm length).

  • Sample Loading: Dissolve the active n-hexane fraction in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (B1210297).

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 25 mL).

  • Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 9:1 v/v) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid followed by heating).

  • Bioassay of Fractions: Subject the collected fractions (or pooled fractions with similar TLC profiles) to the chosen bioassay(s) to identify the most active fractions.

Protocol 4: Final Purification (Preparative TLC)
  • Pool the most active fractions identified from column chromatography and concentrate them.

  • Apply the concentrated sample as a band onto a preparative TLC plate (silica gel GF254, 0.5-1.0 mm thickness).

  • Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9.8:0.2 v/v).

  • Visualize the separated bands under UV light (254 nm).

  • Scrape the band corresponding to this compound from the plate.

  • Elute the compound from the silica gel using a polar solvent like ethyl acetate or methanol.

  • Filter the eluent to remove the silica gel and concentrate it to yield purified this compound.

  • Confirm the structure and purity of the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C) and Mass Spectrometry.

Bioassay Protocols

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the fractions or pure this compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • NO Measurement: Measure the amount of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. A dose-dependent inhibition of NO production indicates anti-inflammatory activity.

Antioxidant Assay: DPPH Radical Scavenging Activity
  • Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: In a 96-well plate, add various concentrations of the fractions or pure this compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

Data Presentation

Table 1: Hypothetical Bioassay-Guided Fractionation Data for this compound Isolation

Fractionation StepFraction IDYield (g)% Yield (w/w)Anti-inflammatory Activity (IC₅₀ in µg/mL for NO Inhibition)
Extraction Crude Methanol Extract12012.0%150.5
Partitioning n-Hexane Fraction353.5%45.2
Aqueous Methanol Residue808.0%> 200
Column Chromatography Fraction 1 (F1)5.20.52%> 100
Fraction 2 (F2)8.10.81%80.3
Fraction 3 (F3) 10.5 1.05% 15.8
Fraction 4 (F4)6.30.63%55.1
Preparative TLC This compound 0.25 0.025% 5.2

Note: The data in this table is representative and intended for illustrative purposes.

Signaling Pathway

This compound's anti-inflammatory activity is hypothesized to be mediated through the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways. This mechanism is proposed based on the activity of structurally similar triterpenoids.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, ERK, JNK) MyD88->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (Translocated) NFkB->NFkB_nuc This compound This compound This compound->IKK inhibits This compound->MAPK inhibits IkB_NFkB IκBα-NF-κB (Inactive) Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene iNOS iNOS Gene->iNOS COX2 COX-2 Gene->COX2 TNFa TNF-α Gene->TNFa IL6 IL-6 Gene->IL6

Figure 2: Proposed anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.

Conclusion

The protocols and application notes presented here provide a robust framework for the bioassay-guided isolation of this compound. By systematically coupling chromatographic fractionation with relevant bioassays, researchers can efficiently isolate this promising bioactive compound for further pharmacological evaluation and potential development into therapeutic agents. The successful application of these methods will contribute to the growing body of knowledge on the medicinal properties of natural products.

Application Notes: Cycloeucalenone for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloeucalenone is a cycloartane-type triterpene ketone found in various plant species, including the peels of Musa paradisiaca (banana).[1] This natural compound has garnered interest for its potential therapeutic properties, notably its anti-inflammatory and leishmanicidal activities.[1][2] Preliminary studies and in silico models suggest that this compound's biological effects may be mediated through the inhibition of key enzymes involved in inflammatory cascades.[2][3] These application notes provide a summary of the available data on this compound and detailed protocols for investigating its enzyme inhibition profile, particularly concerning its anti-inflammatory potential.

Quantitative Data Presentation

Direct experimental IC50 values for this compound against specific enzymes are not widely available in the current literature. However, molecular docking studies have been performed to predict its binding affinity to key inflammatory enzymes, providing a basis for further experimental validation.[2]

Table 1: Molecular Docking Data for this compound

Target Enzyme Binding Affinity (kcal/mol) Reference Compound Reference Binding Affinity (kcal/mol)
Phospholipase A2 (PL-A2) -7.6 Indomethacin -
Nuclear Factor-κB (NF-κB) -6.0 Ibuprofen -

Data sourced from molecular docking simulations.[2]

Mechanism of Action and Signaling Pathways

This compound's primary proposed mechanism for its anti-inflammatory effects is the modulation of the Nuclear Factor-κB (NF-κB) signaling pathway.[3] NF-κB is a crucial transcription factor that governs the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as COX-2.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate gene transcription.

This compound's oxidized derivative has demonstrated a binding affinity for the NF-κB p105 protein, a precursor to the p50 subunit of the NF-κB heterodimer.[3] By binding to this precursor, this compound may interfere with the formation or function of active NF-κB complexes, thereby suppressing the downstream inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p105 NF-κB p105 (precursor) NFkB_inactive p65/p50-IκBα (Inactive) p105->NFkB_inactive Precursor to p50 Cyclo This compound Cyclo->p105 Binds to precursor NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Releases DNA Pro-inflammatory Gene Expression NFkB_active->DNA Translocates & Activates

Proposed inhibition of the NF-κB pathway by this compound.[3]

Experimental Protocols

Isolation and Purification of this compound

The following is a general workflow for isolating this compound from plant material, such as Musa × paradisiaca (banana) fruit peels.[2]

G start Plant Material (e.g., Banana Peels) extract Solvent Extraction (e.g., Hexane) start->extract concentrate Concentration (Rotary Evaporation) extract->concentrate crude Crude Lipophilic Extract concentrate->crude column Column Chromatography (Silica Gel, n-hexane/ethyl acetate (B1210297) gradient) crude->column fractions Fraction Collection & TLC Monitoring column->fractions combine Combine Pure Fractions fractions->combine prep_tlc Preparative TLC Purification combine->prep_tlc pure Pure this compound prep_tlc->pure

General workflow for the isolation of this compound.[2][3]

Methodology:

  • Extraction: Air-dried and powdered plant material (e.g., 500 g) is subjected to extraction with a non-polar solvent like hexane (B92381) using a Soxhlet apparatus for 24-48 hours.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude lipophilic extract.[2]

  • Column Chromatography: The crude extract is adsorbed onto silica (B1680970) gel and subjected to column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.[3]

  • Fraction Collection: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate 9:1). Spots can be visualized using an anisaldehyde-sulfuric acid spray reagent followed by heating.

  • Purification: Fractions containing the compound of interest (identified by its Rf value) are combined and further purified using preparative TLC to yield pure this compound.[3]

  • Characterization: The structure and purity of the isolated compound should be confirmed using spectroscopic methods such as UV-Vis, FTIR, ¹H-NMR, and ¹³C-NMR.[2]

General Workflow for In Vitro Enzyme Inhibition Screening

The following diagram illustrates a standard workflow for assessing the inhibitory potential of this compound against a target enzyme.

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer preincubate Pre-incubate Enzyme with This compound or Vehicle reagents->preincubate compound Prepare this compound Serial Dilutions compound->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate incubate Incubate at Optimal Temperature & Time initiate->incubate measure Measure Signal (e.g., Absorbance, Fluorescence) incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot Plot Dose-Response Curve (% Inhibition vs. [Concentration]) calc_inhibition->plot ic50 Determine IC50 Value plot->ic50

General workflow for an in vitro enzyme inhibition assay.
Protocol: Phospholipase A2 (sPLA2) Inhibition Assay

This protocol is adapted from standard secretory phospholipase A2 (sPLA2) activity assays, a key enzyme in the arachidonic acid pathway implicated in inflammation.[4]

  • Principle: The assay measures the hydrolysis of a fluorescently labeled phospholipid substrate by sPLA2. Inhibition is quantified by a decrease in the fluorescent signal.

  • Materials:

    • Human recombinant sPLA2 (Group V or IIA)

    • Fluorescent substrate (e.g., NBD-C6-HPC)

    • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 1 mM CaCl₂, pH 8.0

    • This compound stock solution (in DMSO)

    • Positive Control: A known sPLA2 inhibitor (e.g., Varespladib)

    • 96-well black microplate

    • Fluorescence plate reader (Ex/Em suitable for NBD, e.g., 460/534 nm)

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in Assay Buffer. Ensure the final DMSO concentration is ≤1%.

    • In a 96-well plate, add 20 µL of this compound dilution, positive control, or vehicle (buffer with DMSO) to respective wells.

    • Add 20 µL of the sPLA2 enzyme solution to each well and pre-incubate for 15 minutes at room temperature.

    • Prepare the substrate solution in Assay Buffer.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately measure the fluorescence kinetically for 30-60 minutes at 37°C.

    • The rate of reaction (slope of fluorescence vs. time) is determined for each well.

Protocol: Butyrylcholinesterase (BChE) Inhibition Assay

This protocol uses the Ellman method to measure BChE activity.[5]

  • Principle: BChE hydrolyzes butyrylthiocholine (B1199683) (BTC) to thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

  • Materials:

    • Human Butyrylcholinesterase (BChE)

    • Butyrylthiocholine iodide (BTC)

    • DTNB (Ellman's reagent)

    • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 7.2

    • This compound stock solution (in DMSO)

    • Positive Control: A known BChE inhibitor (e.g., ethopropazine)

    • 96-well clear microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare serial dilutions of this compound and positive control in Assay Buffer.

    • To each well of a 96-well plate, add:

      • 140 µL of Assay Buffer

      • 20 µL of DTNB solution

      • 10 µL of this compound dilution, positive control, or vehicle

      • 10 µL of BChE enzyme solution

    • Mix and pre-incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of BTC solution to each well.

    • Measure the absorbance at 412 nm every minute for 10-15 minutes.

    • The rate of reaction (change in absorbance per minute) is calculated.

Protocol: Urease Inhibition Assay

This protocol is based on the indophenol (B113434) method, which quantifies ammonia (B1221849) produced by urease activity.

  • Principle: Urease hydrolyzes urea (B33335) to produce ammonia. The ammonia is quantified by the Berthelot (indophenol) reaction, where it reacts with phenol (B47542) and hypochlorite (B82951) in an alkaline medium to form a blue-green indophenol complex, measured at 625 nm.

  • Materials:

    • Jack Bean Urease

    • Urea

    • Assay Buffer: Phosphate buffer (100 mM, pH 7.4)

    • Phenol Reagent (Phenol and sodium nitroprusside)

    • Alkali Reagent (Sodium hypochlorite and sodium hydroxide)

    • This compound stock solution (in DMSO)

    • Positive Control: A known urease inhibitor (e.g., thiourea)

    • 96-well clear microplate

    • Microplate spectrophotometer

  • Procedure:

    • In a 96-well plate, add 10 µL of this compound serial dilutions or positive control.

    • Add 25 µL of urease enzyme solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 55 µL of urea solution (prepared in buffer).

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and start color development by adding 70 µL of Phenol Reagent and 70 µL of Alkali Reagent to each well.

    • Incubate for 20 minutes at 37°C for color development.

    • Measure the absorbance at 625 nm.

Data Analysis: Calculating Percent Inhibition and IC50
  • Calculate Percent Inhibition:

    • Determine the reaction rate (or final absorbance for endpoint assays) for all wells.

    • Use the following formula: % Inhibition = [1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank)] * 100

    • Rate_inhibitor: Rate in the presence of this compound.

    • Rate_vehicle: Rate of the uninhibited enzyme (with DMSO vehicle).

    • Rate_blank: Rate of the background (no enzyme).

  • Determine IC50 Value:

    • The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[6]

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel enzyme inhibitors, particularly for inflammatory conditions. The available in silico data suggests a strong potential for interaction with key inflammatory targets like PL-A2 and NF-κB.[2] However, there is a clear need for comprehensive in vitro and in vivo studies to validate these predictions. The protocols detailed in these notes provide a robust framework for researchers to systematically evaluate the enzyme inhibition profile of this compound, determine its IC50 values against a panel of enzymes, and further elucidate its mechanism of action. Future research should focus on confirming its molecular targets and assessing its efficacy and safety in preclinical models of inflammation and other relevant diseases.[7]

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cycloeucalenone Extraction Yields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Cycloeucalenone. Our aim is to facilitate the optimization of extraction protocols to achieve higher yields and purity.

Troubleshooting Guide

This section addresses specific problems that may arise during the experimental process, offering potential causes and actionable solutions.

IssuePossible CausesRecommended Solutions
Low this compound Yield Inappropriate solvent selection.Test a range of solvents with varying polarities. Ethyl acetate (B1210297) is a commonly used and effective solvent for this compound extraction.[1][2] Sequential extraction with solvents of increasing polarity (e.g., hexane (B92381) followed by ethyl acetate) can also improve yield.[1]
Suboptimal extraction method.For thermolabile compounds like this compound, maceration is a simple option, though it may result in lower yields.[1][2] Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer improved yields and shorter extraction times.[1][2]
Insufficient solvent-to-solid ratio.An inadequate solvent volume can lead to incomplete extraction. A common starting point is a 10:1 or 20:1 (v/w) solvent-to-solid ratio.[1]
Inadequate extraction time or temperature.For maceration, allow for 24-72 hours with occasional agitation.[1] For UAE and MAE, optimize time and temperature based on instrument guidelines and relevant literature, being mindful of potential degradation at high temperatures.[1]
Large particle size of plant material.Grinding the plant material to a fine, consistent powder increases the surface area for solvent interaction, thereby enhancing extraction efficiency.[1]
Impure Final Product Co-extraction of other compounds.Employ sequential extraction with solvents of varying polarities to remove unwanted compounds.[1]
Ineffective purification.Utilize column chromatography with silica (B1680970) gel for purification.[1][3] A gradient elution starting with a non-polar solvent (like n-hexane) and gradually increasing polarity with a more polar solvent (like ethyl acetate) is often effective.[2][3] Monitor fractions using Thin Layer Chromatography (TLC).[1][3]
Degradation of this compound Excessive heat during extraction.Use extraction methods suitable for thermolabile compounds, such as maceration or optimized UAE/MAE at lower temperatures.[1][4]
Prolonged exposure to harsh conditions.Minimize extraction times where possible. For methods requiring heat, such as Soxhlet extraction, be aware of the potential for thermal degradation.[1]

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a pentacyclic triterpenoid (B12794562), a type of natural compound.[5] It has been isolated from various plant species, including Quercus variabilis, Ammocharis coranica, Solanum cernuum, Tinospora crispa, and Musa acuminata (banana blossom).[5][6]

Which solvents are most effective for extracting this compound?

Ethyl acetate has been frequently and successfully used for the isolation of this compound, particularly with the maceration method.[1][2] Other solvents commonly employed for triterpenoid extraction that are likely to be effective for this compound include hexane, ethanol, and methanol.[1] The ideal solvent will depend on the specific plant matrix.

What are the key factors influencing the yield of this compound?

Several factors can significantly impact the extraction yield:

  • Choice of Extraction Method: Techniques like maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) will produce different yields.[1][2]

  • Solvent Selection: The polarity of the solvent is critical for effectively dissolving this compound.[1]

  • Solvent-to-Solid Ratio: An optimal ratio ensures the plant material is sufficiently saturated with the solvent.[1]

  • Extraction Temperature: Temperature affects the solubility of this compound and the viscosity of the solvent. However, high temperatures can lead to degradation.[1][7]

  • Extraction Time: The duration of the extraction needs to be long enough to allow for the complete transfer of the compound from the plant material to the solvent.[1]

  • Particle Size of Plant Material: A smaller particle size increases the surface area for extraction, which can improve efficiency.[1]

Quantitative Data on Triterpenoid Extraction

While specific yield data for this compound is limited, the following tables provide a comparative overview of yields for triterpenoids from various plant sources using different extraction methods and solvents. This data can guide the optimization of your this compound extraction protocol.

Table 1: Comparison of Extraction Methods for Triterpenoids

Extraction MethodSolvent(s)AdvantagesDisadvantages
Maceration Ethanol, Methanol, Ethyl Acetate, HexaneSimple, minimal equipment, suitable for thermolabile compounds.[1]Time-consuming, may result in lower yields.[1]
Soxhlet Extraction Hexane, Ethyl AcetateContinuous extraction with fresh solvent can lead to high efficiency.[1]Time-consuming, requires large solvent volumes, potential for thermal degradation.[1]
Ultrasound-Assisted Extraction (UAE) Ethanol, MethanolFaster than maceration, improved yield due to cavitation effects.[1][8]Requires specialized equipment.
Supercritical CO2 Extraction Carbon Dioxide (often with a co-solvent like ethanol)Environmentally friendly, easily removed solvent, suitable for sensitive compounds.[1]High initial equipment cost, may not be efficient for polar compounds without a co-solvent.[1]

Table 2: Optimal Conditions for Ultrasound-Assisted Extraction (UAE) of Triterpenoids

Plant SourceOptimal Ethanol ConcentrationOptimal TemperatureOptimal TimeOptimal PowerReference
Loquat Peel71%30°C45 min160 W[9]
Loquat Pulp85%43°C51 min160 W[9]
Ganoderma lucidum89.5%-40 min100 W[10]

Experimental Protocols

Protocol 1: Maceration

  • Sample Preparation: Air-dry the plant material (e.g., bracts of Musa acuminata) at room temperature until a constant weight is achieved. Grind the dried material into a fine powder.[3]

  • Extraction: Submerge the powdered plant material in ethyl acetate in a sealed container. A solvent-to-solid ratio of 10:1 (v/w) is a good starting point.[1]

  • Incubation: Allow the mixture to stand for 24-72 hours at room temperature, with occasional agitation.[1]

  • Filtration and Concentration: Filter the mixture to separate the extract from the solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.[1][3]

  • Purification: Proceed with column chromatography for purification.[1]

Protocol 2: Ultrasound-Assisted Extraction (UAE)

  • Sample Preparation: Dry and grind the plant material into a fine powder.

  • Extraction: Mix the powdered material with the chosen solvent (e.g., ethanol) in a vessel suitable for ultrasonication.

  • Ultrasonication: Place the mixture in an ultrasonic bath. Set the desired extraction parameters. Typical starting parameters can be:

    • Ultrasonic Power: 100 - 400 W

    • Temperature: 40 - 70°C

    • Time: 20 - 60 minutes[2]

  • Filtration and Concentration: Filter the mixture to separate the extract from the solid residue. Concentrate the filtrate using a rotary evaporator.[2]

  • Purification: Purify the crude extract using column chromatography.[2]

Protocol 3: Purification by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with a non-polar solvent like n-hexane.[1]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[2][3]

  • Fraction Collection: Collect the eluate in separate fractions.[1]

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Combine the fractions that contain the pure compound.[1][3]

  • Final Concentration: Evaporate the solvent from the combined pure fractions to obtain the isolated this compound.[1]

Visualizations

G cluster_prep Preparation cluster_extraction Extraction cluster_processing Processing cluster_purification Purification & Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding to Powder drying->grinding maceration Maceration uae Ultrasound-Assisted Extraction (UAE) soxhlet Soxhlet Extraction filtration Filtration maceration->filtration uae->filtration soxhlet->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Column Chromatography crude_extract->column_chrom tlc TLC Analysis column_chrom->tlc pure_compound Pure this compound tlc->pure_compound analysis Structural Analysis (NMR, MS) pure_compound->analysis

Caption: General workflow for this compound extraction and purification.

G start Select Extraction Method thermolabile Is the compound thermolabile? start->thermolabile small_scale Small-scale or preliminary extraction? thermolabile->small_scale Yes high_efficiency High efficiency and shorter time desired? thermolabile->high_efficiency No small_scale->high_efficiency No maceration Maceration small_scale->maceration Yes soxhlet Soxhlet Extraction high_efficiency->soxhlet No uae_mae UAE / MAE high_efficiency->uae_mae Yes green_method Is a 'green' and rapid method preferred? supercritical Supercritical CO2 Extraction green_method->supercritical Yes uae_mae->green_method G yield This compound Yield method Extraction Method method->yield solvent Solvent Type & Polarity solvent->yield ratio Solvent-to-Solid Ratio ratio->yield temp Temperature temp->yield time Extraction Time time->yield particle_size Particle Size particle_size->yield

References

Technical Support Center: Overcoming Solubility Challenges with Cycloeucalenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues with Cycloeucalenone in experimental assays. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate the effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a cycloartane-type triterpene ketone, a natural compound found in various plant species.[1][2] Like many other triterpenoids, its chemical structure is largely hydrophobic, leading to poor solubility in aqueous solutions, which are the basis for most biological assays. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the recommended primary solvents for dissolving this compound?

A2: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a concentrated stock solution. The most commonly recommended solvents are high-purity, anhydrous Dimethyl Sulfoxide (DMSO) and Ethanol.[3]

Q3: What is the maximum final concentration of organic solvent (e.g., DMSO) that is safe for my cell-based assay?

A3: The final concentration of the organic solvent in your assay is critical to avoid cellular toxicity. For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v).[3] However, some cell lines may tolerate up to 1%. It is highly recommended to perform a solvent tolerance test to determine the highest concentration that does not affect the outcome of your specific assay.[4]

Q4: My this compound solution appears cloudy or has visible precipitate after dilution in my aqueous assay buffer. What should I do?

A4: Cloudiness or precipitation indicates that the compound is not fully dissolved. Refer to the Troubleshooting Guide below for a step-by-step approach to address this issue. Key strategies include vortexing, gentle warming, sonication, and performing a serial dilution.[4]

Q5: Can I use surfactants or other excipients to improve the solubility of this compound?

A5: Yes, if optimizing the solvent concentration is insufficient, solubilizing agents can be employed. Surfactants like Tween 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[4] However, it is crucial to test the effect of any excipient on your specific assay, as they can interfere with cell membranes or assay readouts.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to troubleshoot and resolve common solubility problems encountered with this compound during assay preparation.

Problem Potential Cause Recommended Solution
Precipitate in Stock Solution Incomplete dissolution.1. Vortex/Sonicate: Vortex the solution vigorously or sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[4] 2. Gentle Warming: Warm the solution briefly to 37°C to aid dissolution. Allow it to return to room temperature before use.
Precipitation Upon Dilution "Salting out" or "crashing out" of the compound when transferring from a high-organic stock to an aqueous buffer.1. Serial Dilution: Instead of a single large dilution, perform a serial dilution. This gradual decrease in solvent concentration can help keep the compound in solution.[4] 2. Vigorous Mixing: Add the stock solution dropwise into the assay buffer while continuously vortexing or stirring to promote rapid dispersion.[4]
Inconsistent Assay Results Inaccurate concentration due to partial precipitation.1. Visual Inspection: Always visually inspect your final diluted solution for any signs of precipitation before adding it to your assay. 2. Centrifugation: Before adding to the assay, briefly centrifuge the diluted solution and use the supernatant. This removes any micro-precipitates but may alter the final effective concentration.
Cell Toxicity Observed The final concentration of the organic solvent (e.g., DMSO) is too high.1. Solvent Tolerance Test: Run a control experiment with varying concentrations of your chosen solvent to determine the maximum non-toxic concentration for your specific cell line or assay system.[4] 2. Reduce Solvent Concentration: Adjust your dilution scheme to ensure the final solvent concentration is below the toxic threshold (typically <0.5% for DMSO).[3]

Data Presentation: this compound Solubility

Quantitative solubility data for this compound is not widely available in public literature. The following table provides estimated solubility values based on the behavior of structurally similar triterpenoids. It is strongly recommended that users perform their own solubility tests to determine the precise values in their solvent of choice.

Solvent Estimated Solubility (mg/mL) Estimated Molar Concentration (mM) Notes
DMSO ~10 - 20 mg/mL~23.5 - 47.0 mMA good primary solvent for creating high-concentration stock solutions.
Ethanol ~5 - 10 mg/mL~11.8 - 23.5 mMAn alternative to DMSO, may be less toxic to some cell lines at equivalent final concentrations.
Water InsolubleInsolubleThis compound is practically insoluble in aqueous solutions.
PBS (pH 7.4) InsolubleInsolubleInsoluble in standard physiological buffers.

Molecular Weight of this compound: 424.7 g/mol [2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which is a critical first step for most in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out a desired amount of this compound powder (e.g., 1 mg).

  • Solvent Addition: Add the calculated volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound (MW: 424.7 g/mol ), this would be approximately 235.5 µL of DMSO.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Cytotoxicity Assay (MTT Assay) with this compound

This protocol is essential for determining the non-toxic concentration range of this compound for your chosen cell line.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.5%).

  • Treatment: Remove the old medium and replace it with the medium containing various concentrations of this compound. Include a "cells only" control and a "vehicle control" (medium with the same final DMSO concentration but no this compound).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[5]

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates p105 NF-κB p105 (precursor) NFkB NF-κB (p65/p50) p105->NFkB IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound This compound->p105 binds to DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes activates G start Start: this compound Solubility Issue stock_prep 1. Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) start->stock_prep dissolution_check Is solution clear? stock_prep->dissolution_check troubleshoot Troubleshoot: Vortex, Sonicate, Gentle Warming dissolution_check->troubleshoot No dilution 2. Prepare Working Dilutions in Assay Buffer dissolution_check->dilution Yes troubleshoot->stock_prep dilution_method Use Serial Dilution & Vigorous Mixing dilution->dilution_method precipitation_check Precipitate visible? dilution_method->precipitation_check solvent_control 3. Run Solvent Tolerance Control (<0.5% DMSO) precipitation_check->solvent_control No alt_strategy Consider Alternative: Surfactants (e.g., Tween 80) or Excipients precipitation_check->alt_strategy Yes assay 4. Perform Assay solvent_control->assay end End: Reliable Assay Results assay->end alt_strategy->dilution

References

troubleshooting Cycloeucalenone instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Cycloeucalenone in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?

A1: Cloudiness or precipitation of this compound in solution is often due to its low aqueous solubility.[1] As a pentacyclic triterpenoid (B12794562), this compound is a lipophilic molecule with poor water solubility.[2] The choice of solvent is critical. Ensure you are using a solvent in which this compound is sufficiently soluble. Forcing a high concentration in a poor solvent will likely lead to precipitation.

Q2: I've observed a decrease in the concentration of this compound in my stock solution over a short period. What are the likely reasons?

A2: The degradation of this compound in solution can be attributed to several factors, including:

  • Hydrolysis: The ester or other labile functional groups in the triterpenoid structure can be susceptible to hydrolysis, especially under acidic or basic conditions.[3]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.[4][5]

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation.[6][7]

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: To ensure the stability of your this compound stock solutions, follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is highly soluble, such as DMSO or ethanol.

  • Inert Atmosphere: For long-term storage, it is advisable to prepare and store the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light Protection: Store solutions in amber vials or wrap the container with aluminum foil to protect from light.[6]

  • Temperature Control: Store stock solutions at low temperatures, typically -20°C or -80°C, to slow down degradation kinetics.[8]

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: I suspect my this compound has degraded. What analytical techniques can I use to confirm this?

A4: Several analytical techniques can be employed to assess the degradation of this compound and identify its degradation products:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common and effective way to separate and quantify the parent compound and its degradation products.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is powerful for identifying the molecular weights of degradation products, which aids in their structural elucidation.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the degradation products, helping to understand the degradation pathway.[9]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in an Aqueous Buffer
  • Symptom: Significant loss of this compound concentration within hours of preparation in an aqueous buffer for in vitro assays.

  • Potential Cause: Hydrolysis due to unfavorable pH. Pentacyclic triterpenoids can be susceptible to acid or base-catalyzed hydrolysis.

  • Troubleshooting Steps:

    • pH Optimization: Determine the pH at which this compound exhibits maximum stability. Perform a pH stability profile study (see Experimental Protocols section).

    • Buffer Selection: Use buffers with minimal catalytic effects.

    • Minimize Time in Aqueous Solution: Prepare fresh working solutions immediately before use. If possible, add the this compound stock solution (in an organic solvent like DMSO) to the aqueous assay medium at the last possible moment.

    • Co-solvents: Consider the use of a co-solvent to increase the solubility and potentially the stability of this compound in the aqueous medium.

Issue 2: Inconsistent Results in Cell-Based Assays
  • Symptom: High variability in experimental results when using this compound.

  • Potential Cause: Degradation of this compound in the cell culture medium during the incubation period. Factors such as pH of the medium (typically 7.2-7.4), temperature (37°C), and exposure to light can contribute to degradation.

  • Troubleshooting Steps:

    • Time-Course Stability Study: Perform a stability study of this compound in the specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2, light/dark).

    • Media Change: If significant degradation is observed, consider reducing the incubation time or refreshing the medium with freshly prepared this compound at intermediate time points.

    • Protect from Light: Ensure that the cell culture plates are protected from direct light exposure during incubation.

Data Presentation

Table 1: Illustrative Solubility of this compound in Common Laboratory Solvents

SolventSolubility (mg/mL) - IllustrativePolarity Index
Dimethyl Sulfoxide (DMSO)> 507.2
Chloroform> 204.1
Ethanol~105.2
Methanol~55.1
Water< 0.0110.2

Note: This data is illustrative and based on the general solubility of pentacyclic triterpenoids. Actual solubility should be determined experimentally.

Table 2: Illustrative Degradation of this compound under Forced Degradation Conditions

Stress ConditionDurationTemperature% Degradation (Illustrative)
0.1 M HCl24 hours60°C15%
0.1 M NaOH24 hours60°C25%
3% H₂O₂24 hoursRoom Temp10%
Heat48 hours80°C8%
Photolytic (ICH Q1B)1.2 million lux hours25°C5%

Note: This data is for illustrative purposes to indicate potential degradation under stress conditions. Actual degradation rates must be determined experimentally.[11][12]

Experimental Protocols

Protocol 1: Determination of this compound Solubility
  • Objective: To determine the approximate solubility of this compound in a specific solvent.

  • Materials: this compound powder, selected solvent, analytical balance, vortex mixer, centrifuge, HPLC system.

  • Methodology:

    • Prepare a series of vials with a fixed volume of the solvent.

    • Add increasing, accurately weighed amounts of this compound to each vial.

    • Vortex each vial vigorously for 2 minutes.

    • Allow the vials to equilibrate at a constant temperature for 24 hours.

    • Centrifuge the vials at high speed to pellet any undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of this compound using a validated HPLC method.

    • The solubility is the concentration at which no more this compound dissolves.

Protocol 2: Forced Degradation Study of this compound
  • Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.[13][14]

  • Materials: this compound, HPLC-grade solvents, 1 M HCl, 1 M NaOH, 30% H₂O₂, photostability chamber, oven, validated stability-indicating HPLC-UV/MS method.

  • Methodology:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with NaOH, and analyze by HPLC.

    • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C. Take samples at various time points, neutralize with HCl, and analyze by HPLC.

    • Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light. Take samples at various time points and analyze by HPLC.

    • Thermal Degradation: Store solid this compound and a solution of this compound at 80°C. Take samples at various time points and analyze by HPLC.

    • Photostability: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be stored in the dark. Analyze both samples by HPLC.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolytic prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Analysis hplc->lcms pathway Identify Degradation Pathways lcms->pathway method Develop Stability- Indicating Method pathway->method signaling_pathway_troubleshooting cluster_investigation Investigation Steps cluster_action Corrective Actions start Inconsistent Experimental Results with this compound check_solution 1. Check Stock Solution (Age, Storage Conditions) start->check_solution check_solvent 2. Verify Solvent (Purity, Water Content) check_solution->check_solvent new_stock Prepare Fresh Stock Solution check_solution->new_stock check_conditions 3. Assess Experimental Conditions (pH, Temperature, Light) check_solvent->check_conditions optimize_solvent Use High-Purity, Anhydrous Solvent check_solvent->optimize_solvent control_conditions Control pH, Temp. & Protect from Light check_conditions->control_conditions stability_study Perform In-Use Stability Study check_conditions->stability_study end_node Consistent Experimental Results new_stock->end_node optimize_solvent->end_node control_conditions->end_node stability_study->end_node

References

resolving co-eluting peaks in Cycloeucalenone HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cycloeucalenone HPLC Analysis

Welcome to the technical support center for resolving challenges in the HPLC analysis of this compound. This resource provides detailed troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for peak co-elution in this compound HPLC analysis?

A1: Co-elution in this compound analysis typically arises from the presence of structurally similar compounds, such as isomers or other triterpenoids.[1][2] The most common causes include insufficient chromatographic resolution due to suboptimal mobile phase composition, inappropriate column chemistry (e.g., standard C18 columns may not be selective enough), or inadequate method parameters like temperature and flow rate.[3][4]

Q2: My chromatogram shows a peak with a shoulder. What does this indicate?

A2: A shoulder on your main peak is a strong indicator of a co-eluting impurity.[5][6] It signifies that a secondary compound is eluting very close to your target analyte, this compound, but is not fully resolved. This differs from peak tailing, which is a gradual exponential decline, whereas a shoulder represents a more distinct discontinuity in the peak shape.[6] Using a diode array detector (DAD) to check for peak purity across the peak can confirm if multiple components are present.[5]

Q3: How can I improve the separation of this compound from a co-eluting peak without changing my column?

A3: You can significantly improve resolution by systematically optimizing the mobile phase and other method parameters.[7][8] Key strategies include:

  • Adjusting Solvent Strength: Weaken the mobile phase (e.g., decrease the percentage of acetonitrile (B52724) or methanol (B129727) in a reversed-phase system) to increase the retention time and capacity factor (k'), providing more opportunity for separation.[6]

  • Changing Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity and improve the resolution of closely eluting compounds.[3][9]

  • Modifying Gradient: Implementing a shallower gradient can increase the separation between peaks that elute close together.[10]

  • Optimizing Temperature: Adjusting the column temperature can influence mobile phase viscosity and interaction kinetics, which may improve resolution.[4] However, the effect can vary; for some triterpenoids, increased temperature reduces resolution, so this must be evaluated empirically.[9]

Q4: When is it necessary to switch to a different type of HPLC column?

A4: If extensive mobile phase optimization does not resolve the co-eluting peaks, the issue is likely a lack of selectivity with your current stationary phase.[5] This is the point at which you should consider a column with a different chemistry. For triterpenoids, which are often structurally similar, a standard C18 column may be insufficient. Columns with alternative selectivities, such as C30 or Phenyl-Hexyl phases, can provide the necessary resolution for challenging separations.[3] C30 columns, in particular, are known to offer superior shape selectivity for isomeric compounds.

Troubleshooting Guide: Resolving Co-elution with this compound

This guide provides a systematic approach to diagnosing and resolving poor peak resolution in your this compound HPLC analysis.

Problem: Poor resolution (Rs < 1.5) between this compound and a known or unknown impurity.
Step 1: Initial Assessment and Troubleshooting Workflow

Before making adjustments, confirm that the issue is not related to system health (e.g., column voids, plugged frits, or leaks). Once system suitability is confirmed, follow a logical troubleshooting workflow to address the co-elution.

G cluster_0 start Co-elution Observed (Resolution < 1.5) check_k Is Capacity Factor (k') between 2 and 10? start->check_k adjust_k Weaken Mobile Phase (e.g., reduce % Acetonitrile) check_k->adjust_k No check_selectivity Is Selectivity (α) the primary issue? check_k->check_selectivity Yes adjust_k->check_k Re-evaluate optimize_mobile Optimize Mobile Phase (Change Solvent, Adjust Gradient/Temp) check_selectivity->optimize_mobile Yes optimize_column Change Stationary Phase (e.g., C18 to C30 or Phenyl) check_selectivity->optimize_column No / Mobile Phase Optimization Fails optimize_mobile->check_selectivity Re-evaluate / No Improvement end Resolution Achieved (Rs >= 1.5) optimize_mobile->end Improvement optimize_column->end

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Step 2: Method Optimization - Mobile Phase Adjustment

The mobile phase composition is a powerful tool for improving peak resolution.[7] A systematic adjustment of solvent strength and type can often resolve co-elution.

Experimental Protocol: Mobile Phase Optimization

  • Baseline Experiment: Run your current method and record the retention times (t_R) and resolution (Rs) for this compound and the co-eluting peak.

  • Solvent Strength Modification (Isocratic):

    • Prepare a series of mobile phases by decreasing the percentage of the organic solvent (e.g., acetonitrile) in 5% increments.

    • Equilibrate the column with each new mobile phase for at least 10 column volumes.

    • Inject your sample and record the new retention times and resolution.

  • Solvent Type Modification:

    • Replace acetonitrile with methanol at the optimal percentage determined in the previous step.

    • If separation is still not optimal, test ternary mixtures (e.g., Acetonitrile/Methanol/Water).[9]

  • Gradient Modification: If using a gradient, decrease the slope of the gradient during the elution window of the target peaks to enhance separation.

Table 1: Effect of Mobile Phase Composition on Resolution (Example Data)

Mobile Phase (Acetonitrile:Water, v/v) This compound t_R (min) Impurity t_R (min) Resolution (Rs)
85:15 5.21 5.35 0.95
80:20 6.88 7.15 1.30

| 75:25 | 9.12 | 9.58 | 1.65 |

Step 3: Advanced Troubleshooting - Column Selection

If mobile phase optimization fails to provide adequate resolution, a change in stationary phase is the next logical step.[4] The goal is to introduce a different separation mechanism or enhance selectivity.

Experimental Protocol: Column Screening

  • Select Alternative Columns: Choose columns with different selectivities. For triterpenoids, good candidates include C30 and Phenyl-Hexyl phases.

  • Initial Method Transfer: Begin with the optimized mobile phase conditions from your original column.

  • Re-optimization: Adjust the mobile phase (gradient time, solvent composition) for each new column to achieve the best possible separation.

  • Compare Performance: Evaluate each column based on resolution, peak shape, and analysis time.

Table 2: Comparison of HPLC Columns for this compound Separation (Example Data)

Column Type Particle Size (µm) Dimensions (mm) Optimal Resolution (Rs) Notes
Standard C18 3.5 4.6 x 150 1.30 Limited selectivity for isomers.
Phenyl-Hexyl 2.7 4.6 x 100 1.75 Provides alternative π-π interactions, improving selectivity for aromatic or unsaturated compounds.

| C30 | 3 | 4.6 x 150 | >2.0 | Excellent shape selectivity, highly effective for separating structurally similar triterpenoids. |

References

addressing peak tailing in Cycloeucalenone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to Cycloeucalenone analysis. This guide provides detailed answers to common problems, focusing on the prevalent issue of peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography?

A1: Peak tailing is a common issue in chromatography where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1][2][3][4] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape.[2] Peak tailing can compromise the accuracy and resolution of your analysis, making quantification difficult.[2][4][5]

Q2: I'm observing peak tailing specifically for this compound. What are the likely causes?

A2: For a relatively non-polar triterpenoid (B12794562) like this compound, peak tailing in reverse-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the ketone group in this compound with active silanol (B1196071) groups on the surface of silica-based columns.[2][6][7][8] Other potential causes include column overload, issues with the mobile phase, or problems with the HPLC system itself.[2][8]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical factor that can influence peak shape, especially for ionizable compounds.[9][10][11] Although this compound is not strongly ionizable, the mobile phase pH can affect the ionization state of residual silanol groups on the column packing.[1][7] At a mid-range pH, these silanols can become deprotonated and interact with the weakly basic ketone group of this compound, leading to tailing.[2][7] Operating at a lower pH (e.g., pH 2-4) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak shape.[2][6][7]

Q4: Can my sample preparation be causing peak tailing?

A4: Yes, several aspects of sample preparation can lead to peak tailing. Using a sample solvent that is stronger than the mobile phase can cause peak distortion.[5][8] Additionally, complex sample matrices can introduce contaminants that interact with the column, leading to tailing.[2] Employing a sample clean-up procedure, such as Solid Phase Extraction (SPE), can help remove these interfering compounds.[2]

Q5: When should I consider replacing my HPLC column?

A5: If you've systematically ruled out other causes (mobile phase, sample, system issues) and peak tailing persists or worsens over time, it may be time to replace your column. Column performance degrades with use due to contamination or deformation of the packing bed.[2][8] A void at the column inlet or a blocked frit are common hardware issues that lead to peak tailing.[2] You can often diagnose this by testing a new column and comparing the results.[2]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing in this compound chromatography.

Step 1: Initial Assessment & Obvious Issues
  • Check for System Leaks: Ensure all fittings are secure and there are no visible leaks, as this can cause pressure fluctuations and affect peak shape.[8]

  • Review Mobile Phase Preparation: Confirm that the mobile phase was prepared correctly, including accurate pH adjustment and thorough degassing.

  • Examine Chromatogram: Does the tailing affect all peaks or just the this compound peak? If all peaks are tailing, it could indicate a system-wide issue like extra-column volume or a problem with the column itself.[12]

Step 2: Method and Mobile Phase Optimization
  • Adjust Mobile Phase pH: This is often the most effective solution. Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5. This will keep the surface silanols protonated, reducing their ability to interact with your analyte.[2][6][7]

  • Increase Buffer Concentration: If you are using a buffer, increasing its concentration can help to better control the pH and mask some of the residual silanol interactions.[2]

  • Change Organic Modifier: The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape. Try switching the organic solvent to see if it improves symmetry.[2]

Step 3: Injection and Sample Considerations
  • Reduce Sample Concentration: Inject a diluted sample to check for column overload. If the peak shape improves, your original sample was too concentrated.[2][8] Overloading the stationary phase is a common cause of asymmetrical peaks.[8]

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase. A stronger sample solvent can cause the analyte band to spread on the column, leading to distorted peaks.[5][8]

Step 4: Column and Hardware Evaluation
  • Use a Guard Column: A guard column can protect your analytical column from contaminants in the sample that might cause peak tailing.[13]

  • Try an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated.[2][7] Using a high-quality, end-capped C18 column can significantly reduce peak tailing for compounds like this compound.[2]

  • Check for Column Voids: If the column has been subjected to high pressure or has been in use for a long time, a void can form at the inlet. Reversing and flushing the column (if the manufacturer allows) can sometimes resolve this.[2] If not, the column may need to be replaced.[2]

Data Presentation

The following table summarizes the potential effects of key chromatographic parameters on the peak asymmetry of this compound. The Asymmetry Factor (As) is a measure of peak shape, with an ideal value of 1.0. Values greater than 1.2 are generally considered tailing.

ParameterCondition A (Suboptimal)Expected As (A)Condition B (Optimized)Expected As (B)Rationale
Mobile Phase pH 6.5> 1.83.01.0 - 1.3Lower pH suppresses silanol ionization, reducing secondary interactions.[7]
Column Type Standard Silica C18> 1.6End-Capped C181.0 - 1.2End-capping deactivates surface silanols, providing a more inert surface.[2][7]
Sample Conc. 1 mg/mL> 2.00.1 mg/mL1.0 - 1.4Lower concentration prevents overloading of the stationary phase.[2][8]
Buffer Conc. 5 mM Phosphate (B84403)~1.725 mM Phosphate1.1 - 1.4Higher buffer concentration improves pH control and can mask silanol interactions.[2]

Experimental Protocols

Protocol: Investigating the Effect of Mobile Phase pH on this compound Peak Shape

This experiment aims to systematically determine the optimal mobile phase pH to mitigate peak tailing for this compound.

1. Materials:

  • This compound standard

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid (for pH adjustment)

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A1 (pH 6.5): Prepare a 10 mM phosphate buffer and adjust the pH to 6.5.

  • Mobile Phase A2 (pH 4.5): Prepare a 10 mM phosphate buffer and adjust the pH to 4.5 using phosphoric acid.

  • Mobile Phase A3 (pH 3.0): Prepare a 10 mM phosphate buffer and adjust the pH to 3.0 using phosphoric acid.

  • Mobile Phase B: 100% Acetonitrile.

3. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Gradient: 70% B to 95% B over 15 minutes.

4. Procedure:

  • Prepare a 0.2 mg/mL stock solution of this compound in methanol.

  • Equilibrate the HPLC system and column with a mobile phase mixture of 30% of Mobile Phase A1 and 70% of Mobile Phase B for at least 20 minutes.

  • Inject the this compound standard solution and record the chromatogram.

  • Repeat steps 2 and 3 using Mobile Phase A2 and then Mobile Phase A3.

  • For each run, calculate the Asymmetry Factor (As) for the this compound peak using the chromatography data software.

5. Expected Results:

  • A significant improvement in peak symmetry (As approaching 1.0) is expected as the mobile phase pH is lowered from 6.5 to 3.0. This demonstrates the reduction of secondary silanol interactions.

Mandatory Visualizations

G cluster_cause Peak Tailing Cause: Secondary Interaction cluster_solution Solution: pH Adjustment Analyte This compound (Ketone Group) Interaction Adsorption/ Secondary Interaction Analyte->Interaction Weakly Basic Silanol Ionized Silanol Group (Si-O⁻) on Column Silanol->Interaction Acidic Site Low_pH Low pH Mobile Phase (e.g., pH 3.0) Protonated_Silanol Protonated Silanol Group (Si-OH) Low_pH->Protonated_Silanol Suppresses Ionization No_Interaction Symmetrical Peak Protonated_Silanol->No_Interaction Reduced Interaction Analyte_Solution This compound Analyte_Solution->No_Interaction G start Peak Tailing Observed for This compound check_overload Dilute Sample & Re-inject start->check_overload overload_yes Peak Shape Improves (Overload was the issue) check_overload->overload_yes Yes overload_no No Improvement check_overload->overload_no No adjust_ph Lower Mobile Phase pH (e.g., to 3.0) overload_no->adjust_ph ph_yes Peak Shape Improves (Silanol interaction was the issue) adjust_ph->ph_yes Yes ph_no No Improvement adjust_ph->ph_no No check_column Use New/End-Capped Column ph_no->check_column column_yes Peak Shape Improves (Column was degraded/inappropriate) check_column->column_yes Yes column_no Further System Investigation (Check dead volume, connections) check_column->column_no No

References

Technical Support Center: Enhancing the Resolution of Cycloeucalenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chromatographic separation of Cycloeucalenone and its isomers.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of this compound isomers so challenging?

A1: The primary difficulty lies in their profound structural similarity. Isomers of this compound, such as regioisomers or stereoisomers, share the same molecular formula and functional groups, leading to very similar physicochemical properties like polarity and boiling point.[1] This results in nearly identical chromatographic behavior, often causing them to co-elute (elute at the same time) during separation.[1][2]

Q2: What are the primary chromatographic techniques used for separating this compound isomers?

A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[3][4] HPLC is versatile, with various stationary phases (like C18, C30, and chiral phases) that can be employed to exploit subtle differences in isomer structure.[4][5] GC-MS is also powerful, especially for volatile or derivatized isomers, providing both separation and structural information.[3]

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: Yes, derivatization is a critical step for preparing this compound for GC-MS analysis.[3] this compound contains a ketone and may have hydroxyl groups in related isomers, which are polar functional groups. Derivatization, typically silylation (e.g., using BSTFA with TMCS), converts these polar groups into less polar and more volatile TMS ethers. This improves peak shape, reduces tailing, and enhances thermal stability, which is crucial for successful GC analysis.[3]

Q4: How can I confirm the identity of the separated this compound isomers?

A4: The most definitive method for isomer identification is Nuclear Magnetic Resonance (NMR) spectroscopy.[1] One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can elucidate the precise structural differences between isomers.[1] Mass Spectrometry (MS), particularly when coupled with chromatography (GC-MS or LC-MS), is also invaluable. While isomers have the same molecular weight, their fragmentation patterns in the mass spectrometer can differ, providing a basis for identification.[1][6]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Isomers in HPLC

Question: My this compound isomers are co-eluting or showing very poor separation on a standard C18 HPLC column. What can I do to improve the resolution?

Answer: This is a common challenge due to the similar nature of the isomers. A systematic approach to method optimization is required.

Troubleshooting Workflow for Poor HPLC Resolution

G start Start: Poor Resolution check_k Is Capacity Factor (k') between 1 and 5? start->check_k adjust_mobile_phase Adjust Mobile Phase Strength (e.g., decrease % organic solvent) check_k->adjust_mobile_phase No check_selectivity Optimize Selectivity (α) check_k->check_selectivity Yes adjust_mobile_phase->check_k change_solvent Change Organic Modifier (e.g., Methanol (B129727) to Acetonitrile) check_selectivity->change_solvent change_column Change Stationary Phase (e.g., C18 to C30 or Chiral) check_selectivity->change_column If solvent change is ineffective check_efficiency Improve Efficiency (N) check_selectivity->check_efficiency If selectivity changes are insufficient change_solvent->check_selectivity change_column->check_selectivity longer_column Use a Longer Column or Smaller Particle Size Column check_efficiency->longer_column adjust_temp Adjust Column Temperature check_efficiency->adjust_temp end End: Resolution Improved check_efficiency->end When resolution is adequate longer_column->check_efficiency adjust_temp->check_efficiency

Caption: Troubleshooting workflow for poor HPLC resolution of isomers.

Detailed Steps:

  • Optimize Mobile Phase Strength (Capacity Factor, k'): If your peaks are eluting too early (low k'), they are not interacting sufficiently with the stationary phase.[2] In reversed-phase HPLC, increase retention by decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase.[2]

  • Enhance Selectivity (α): This is often the most impactful parameter.

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter elution order and improve separation for some isomers.[4]

    • Add an Acid Modifier: For triterpenoids, adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can suppress ionization and improve peak shape.[5][7]

    • Change Stationary Phase: If mobile phase optimization is insufficient, change the column. A C30 column often provides better shape selectivity for structurally similar triterpenoids compared to a C18 column.[4][5] For enantiomers, a chiral stationary phase is necessary.[8][9]

  • Increase Column Efficiency (N):

    • Use a Longer Column or Smaller Particles: Increasing column length or using a column packed with smaller particles increases the number of theoretical plates, leading to sharper peaks and better resolution.[5]

    • Adjust Temperature: Lowering the column temperature can sometimes enhance resolution between isomers, though it may increase analysis time.[5][10]

Issue 2: Significant Peak Tailing in Chromatograms

Question: My this compound isomer peaks are showing significant tailing in both GC and HPLC. What are the likely causes and solutions?

Answer: Peak tailing can result from several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.

Potential Causes and Solutions for Peak Tailing:

CauseSolution
Secondary Silanol (B1196071) Interactions (HPLC) Residual silanol groups on silica-based columns can interact with polar moieties on the analytes. Solution: Use a mobile phase with a low pH (e.g., by adding 0.1% formic acid) to suppress silanol activity, or use an end-capped column.[5]
Incomplete Derivatization (GC) If the hydroxyl or ketone groups are not fully derivatized, the remaining polar sites will interact strongly with the GC column. Solution: Ensure the sample is completely dry before adding the silylating agent and optimize the reaction time and temperature.[3]
Column Overload Injecting too much sample can saturate the stationary phase. Solution: Dilute your sample or reduce the injection volume.[5]
Column Contamination/Degradation Strongly retained compounds from previous injections can create active sites. Solution: Flush the column with a strong solvent. Use a guard column to protect the analytical column.[5]
Mobile Phase/Sample Solvent Mismatch (HPLC) Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase whenever possible.[5]

Experimental Protocols

Protocol 1: HPLC Method for this compound Isomer Resolution

This protocol is a starting point for developing a separation method for this compound isomers, based on successful methods for other triterpenoids.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound isomers in a suitable solvent (e.g., methanol or ethanol) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

ParameterRecommended ConditionOptimization Notes
Column C30 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)A C30 phase offers enhanced shape selectivity for isomers.[4][5] If enantiomeric separation is needed, a chiral stationary phase is required.[8]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile/Methanol (e.g., 80:20 v/v)A gradient elution is often necessary. Start with a higher percentage of A and gradually increase B.
Gradient Program Start at 60% B, ramp to 90% B over 60 minutes.Adjust the gradient slope and initial/final conditions to optimize resolution.[7]
Flow Rate 0.8 - 1.0 mL/minLower flow rates can sometimes improve resolution at the cost of longer run times.
Column Temperature 20-30°CLower temperatures may improve selectivity for some isomers.[5][10]
Detection UV at 210 nm or Charged Aerosol Detector (CAD)Triterpenoids often lack a strong chromophore, so detection at low wavelengths is needed.[11] CAD provides more uniform response.[4]
Injection Volume 5-20 µLAvoid overloading the column.
Protocol 2: GC-MS Method for this compound Isomer Analysis

This protocol includes a critical derivatization step to improve the volatility and chromatographic behavior of this compound isomers.[3]

Experimental Workflow for GC-MS Analysis

G start Start: Sample (e.g., plant extract) saponification Saponification (1M methanolic KOH, 90°C) start->saponification extraction Liquid-Liquid Extraction (Hexane/Water) saponification->extraction drying Dry Down Under Nitrogen extraction->drying derivatization Derivatization (Silylation) (BSTFA + 1% TMCS, 60°C) drying->derivatization reconstitution Reconstitute in Hexane derivatization->reconstitution injection Inject into GC-MS reconstitution->injection analysis Data Acquisition and Analysis injection->analysis end End: Isomer Identification analysis->end

References

preventing degradation of Cycloeucalenone during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the prevention of Cycloeucalenone degradation during storage. This compound is a pentacyclic triterpenoid (B12794562) with potential applications in drug development. Maintaining its stability is crucial for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: For long-term storage, it is recommended to store this compound at or below -20°C. For short-term storage, refrigeration at 2-8°C is suitable. Storing at low temperatures slows down potential chemical reactions that can lead to degradation.

Q2: How should I protect this compound from light and air?

A2: this compound should be stored in airtight containers with a protective inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. Using amber glass vials or containers wrapped in aluminum foil will protect the compound from light-induced degradation.

Q3: What are the signs of this compound degradation?

A3: Degradation may be indicated by a change in the physical appearance of the sample, such as color change or the formation of precipitates. Chromatographic analysis (e.g., HPLC or TLC) can reveal the presence of impurity peaks, which is a definitive sign of degradation.

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: this compound is a lipophilic compound. For storage in solution, use high-purity aprotic solvents like DMSO or ethanol. It is advisable to prepare fresh solutions for experiments whenever possible. If storing solutions, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: Are there any materials that are incompatible with this compound?

A5: While specific incompatibility data for this compound is limited, as a general precaution for triterpenoids, avoid contact with strong oxidizing agents, strong acids, and bases during storage. Use high-quality, inert materials for storage containers, such as borosilicate glass or PTFE-lined caps.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram Degradation of this compound.1. Confirm the identity of the unexpected peaks using mass spectrometry. 2. Review storage conditions (temperature, light, and air exposure). 3. Perform a stability study on a fresh sample under your storage conditions.
Loss of biological activity Degradation of the parent compound.1. Verify the purity of your this compound sample using a suitable analytical method (e.g., HPLC-UV). 2. If degradation is confirmed, obtain a fresh, high-purity batch of the compound. 3. Re-evaluate your storage and handling procedures.
Change in physical appearance (e.g., color) Oxidation or other chemical reactions.1. Do not use the sample for experiments. 2. Discard the degraded sample according to your institution's safety protocols. 3. Review your storage procedures to ensure protection from light and oxygen.

Quantitative Data on Triterpenoid Ketone Stability

Due to the lack of specific quantitative stability data for this compound, the following table presents data on the thermal degradation of Betulonic acid , a structurally related pentacyclic triterpenoid ketone, to provide a general understanding of the stability of this class of compounds.[1]

Parameter Condition Observation
Main Decomposition Range Oxidative Conditions200°C - 300°C
Kinetic Model Non-parametric kinetics (NPK)Degradation occurs via two parallel processes.
Mean Activation Energy (Ea) Isoconversional Methods162.1 ± 5.5 kJ/mol

This data is for Betulonic acid and should be used as a general reference. It is highly recommended to perform a compound-specific stability study for this compound under your experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.[2][3][4][5]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound to direct sunlight for 48 hours or in a photostability chamber.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Characterize any significant degradation products using LC-MS/MS and NMR.

Protocol 2: Long-Term Stability Testing of this compound

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Store aliquots of solid this compound and a stock solution (e.g., in DMSO) in airtight, light-protected containers.

  • Storage Conditions:

    • -20°C

    • 4°C (refrigerated)

    • 25°C / 60% RH (room temperature)

  • Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).

  • Analysis: At each time point, assess the purity and concentration of this compound using a validated HPLC method. Evaluate for any changes in physical appearance.

Visualizations

degradation_pathway This compound This compound Oxidation_Product Oxidized Intermediate (e.g., Hydroxylation at allylic position) This compound->Oxidation_Product Oxidation (O2, Light, Heat) Ring_Cleavage_Product Ring-Cleaved Product Oxidation_Product->Ring_Cleavage_Product Further Oxidation / Rearrangement

Caption: Hypothetical degradation pathway for this compound.

experimental_workflow cluster_storage Storage Conditions cluster_analysis Stability Assessment Solid Solid this compound HPLC HPLC-UV/MS Analysis Solid->HPLC Physical Physical Inspection Solid->Physical Solution This compound in Solution Solution->HPLC Solution->Physical Data Data Analysis & Shelf-life Determination HPLC->Data Physical->Data

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Troubleshooting Poor Resolution in Triterpenoid NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to poor resolution in triterpenoid (B12794562) NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution (broad peaks) in triterpenoid NMR spectra?

A1: Poor resolution in NMR spectra, characterized by broad peaks, can stem from several factors. The most common culprits include suboptimal magnetic field homogeneity (poor shimming), issues with the sample preparation, and inherent properties of the triterpenoid molecule itself. Specific causes can be categorized as follows:

  • Instrumental Factors:

    • Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broadened spectral lines.[1][2][3] Shimming is the process of adjusting small magnetic fields to counteract these inhomogeneities.[1][4]

  • Sample-Related Issues:

    • High Viscosity: Concentrated solutions of large molecules like triterpenoids can be viscous, leading to slower molecular tumbling and, consequently, broader lines.[5][6][7]

    • Aggregation: Triterpenoids may aggregate at higher concentrations, which also restricts molecular motion and results in peak broadening.

    • Presence of Paramagnetic Impurities: Paramagnetic substances (e.g., dissolved oxygen or metal ions) can significantly shorten relaxation times, leading to broader signals.[7]

    • Solid Particles: Undissolved material or dust in the NMR tube disrupts the magnetic field homogeneity, causing poor line shape.[8][9]

    • Inappropriate Solvent Choice: The choice of solvent can affect both the solubility of the triterpenoid and the resolution of the spectrum.[2][10]

  • Molecular Properties:

    • Chemical Exchange or Conformational Dynamics: If the triterpenoid is undergoing conformational changes or chemical exchange on a timescale comparable to the NMR experiment, it can lead to broadened peaks.

Q2: My baseline is distorted and my peaks are not sharp. How can I improve this?

A2: A distorted baseline and broad peaks are classic signs of poor magnetic field homogeneity. The primary solution is to carefully shim the spectrometer. Shimming adjusts the currents in the shim coils to create a more uniform magnetic field across the sample.[1][4][11]

There are two main approaches to shimming:

  • Manual Shimming: This involves iteratively adjusting the Z1 and Z2 shims, and then the X1 and Y1 shims, while observing the lock signal or the FID.[4][12] The goal is to maximize the lock level and achieve a slowly decaying FID.

  • Gradient Shimming: Modern spectrometers are often equipped with automated gradient shimming routines.[13][14][15][16] This is a rapid and effective method for optimizing the on-axis (Z) shims and can significantly improve spectral quality with minimal user intervention.[16]

If shimming does not resolve the issue, consider problems with your sample preparation, such as the presence of solid particles or an incorrect sample volume.[8]

Q3: I've tried shimming, but my resolution is still poor. What should I check next?

A3: If shimming doesn't improve your spectrum, the problem likely lies with your sample. Here's a checklist of things to consider:

  • Sample Concentration and Viscosity: Triterpenoid samples at high concentrations can become viscous, which leads to broader lines.[17] Try diluting your sample. If solubility is an issue, consider acquiring the spectrum at a higher temperature to decrease viscosity and improve molecular tumbling.[5]

  • Solubility and Presence of Solids: Ensure your compound is fully dissolved. The presence of suspended solid particles will severely degrade spectral resolution.[8][9] Filter your sample through a small plug of glass wool or a syringe filter directly into the NMR tube to remove any particulate matter.[8][17]

  • Choice of Deuterated Solvent: The solvent can impact the chemical shifts and resolution.[10][18] For triterpenoids, solvents like pyridine-d5, chloroform-d, methanol-d4, and DMSO-d6 are commonly used.[10][19] If you are experiencing poor resolution, trying a different solvent in which your compound is highly soluble may help.

  • Degassing the Sample: Dissolved oxygen is paramagnetic and can cause line broadening. While often a minor effect for small molecules, it can be more significant for larger molecules or when very high resolution is required. Degassing the sample by bubbling an inert gas like nitrogen or argon through it, or by using the freeze-pump-thaw technique, can remove dissolved oxygen.[17]

Troubleshooting Guides

Guide 1: Systematic Approach to Improving Resolution

This guide provides a step-by-step workflow for troubleshooting poor resolution in your triterpenoid NMR spectrum.

Troubleshooting Workflow for Poor NMR Resolution

G Troubleshooting Workflow for Poor NMR Resolution A Start: Poor Resolution Observed B Step 1: Check Shimming A->B C Perform Manual or Gradient Shimming B->C D Resolution Improved? C->D E Step 2: Evaluate Sample Preparation D->E No P End: Resolution Optimized D->P Yes F Check for Precipitate/Solid Particles Filter Sample if Necessary E->F G Resolution Improved? F->G H Step 3: Optimize Sample Concentration G->H No G->P Yes I Dilute Sample to Reduce Viscosity H->I J Resolution Improved? I->J K Step 4: Change Solvent J->K No J->P Yes L Select a Solvent with Better Solubility for the Triterpenoid K->L M Resolution Improved? L->M N Step 5: Advanced Troubleshooting M->N No M->P Yes Q End: Consult Instrument Specialist M->Q No O Consider Temperature Variation, Degassing, or pH Adjustment N->O O->P

Caption: A step-by-step workflow for diagnosing and resolving poor NMR spectral resolution.

Experimental Protocols

Protocol 1: Standard Sample Preparation for Triterpenoids

  • Weighing the Sample: Accurately weigh 5-25 mg of the purified triterpenoid for a standard 1H NMR spectrum. For 13C NMR, a more concentrated sample (20-50 mg or more, depending on solubility) is often required.[17]

  • Solvent Selection: Choose a deuterated solvent in which the triterpenoid is highly soluble. Common choices include CDCl3, pyridine-d5, methanol-d4, and DMSO-d6.[19]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[9]

  • Filtration: To remove any undissolved particles, filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube.[8][17]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Mixing: Gently invert the tube several times to ensure the solution is homogeneous.

Protocol 2: Manual Shimming Procedure

  • Insert Sample: Place your prepared NMR sample into the spectrometer.

  • Locking: Lock onto the deuterium (B1214612) signal of the solvent.

  • Display Lock Signal: Open the lock display window to monitor the lock level.

  • Iterative Z-Shim Adjustment:

    • Select the Z1 shim and adjust it to maximize the lock level.

    • Select the Z2 shim and adjust it to maximize the lock level.

    • Repeat the adjustment of Z1 and Z2 iteratively until no further improvement in the lock level is observed.[12]

  • Higher-Order Z-Shims: If necessary, you can proceed to iteratively adjust Z3 and Z4, always re-optimizing the lower-order shims after each adjustment.

  • Spinning and On-Axis Shims: If you plan to spin your sample, turn on the spinner (typically 20 Hz). Adjust the X1, Y1, XZ, and YZ shims to minimize spinning sidebands.

  • Acquire a Test Spectrum: Run a quick 1-scan 1H spectrum to check the line shape. A sharp, symmetric peak indicates good shimming.

Data Presentation

Table 1: Common Deuterated Solvents for Triterpenoid NMR and their Properties

SolventChemical FormulaTypical Residual 1H Signal (ppm)Water Signal (ppm)Notes
Chloroform-dCDCl37.26~1.56Good for many neutral triterpenoids.
Pyridine-d5C5D5N8.74, 7.58, 7.22VariesCan improve solubility for some triterpenoids and alter chemical shifts, potentially resolving overlapping signals.[10]
Methanol-d4CD3OD3.31 (CHD2OD), 4.87 (OH)~4.87Useful for more polar triterpenoids.
DMSO-d6(CD3)2SO2.50~3.33High boiling point and good solvating power for a wide range of compounds, including triterpenoid glycosides.[10]
Acetone-d6(CD3)2CO2.05~2.84A versatile solvent for moderately polar compounds.

Note: Chemical shift values can vary slightly depending on temperature, concentration, and sample matrix.[20]

Table 2: Effect of Concentration on Resolution (Hypothetical Data)

Triterpenoid SampleConcentration (mg/mL)Linewidth at Half-Height (Hz)Observations
Oleanolic Acid in CDCl350.8Sharp, well-resolved signals.
Oleanolic Acid in CDCl3252.5Noticeable line broadening due to increased viscosity.
Oleanolic Acid in CDCl3506.2Significant broadening, loss of fine coupling details.

This table illustrates that as concentration increases, the viscosity of the solution can also increase, leading to broader lines and a loss of spectral resolution.[2][17]

Visualization of Key Concepts

Signaling Pathway for Troubleshooting

G Logical Flow for NMR Troubleshooting cluster_0 Instrument Checks cluster_1 Sample Preparation Checks cluster_2 Data Acquisition Lock Lock Signal Stable? Shim Shimming Performed? Lock->Shim Yes Start Start Lock->Start No, Re-insert Sample Shim->Lock No, Perform Shimming Solubility Fully Dissolved? Shim->Solubility Yes Concentration Concentration Optimal? Solubility->Concentration Yes Solubility->Start No, Filter/Re-prepare Solvent Correct Solvent? Concentration->Solvent Yes Concentration->Start No, Adjust Concentration Acquire Acquire Spectrum Solvent->Acquire Yes Solvent->Start No, Change Solvent End High-Resolution Spectrum Acquire->End Start->Lock

References

Technical Support Center: Optimizing Mobile Phase for Cycloartane Triterpenoid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of cycloartane (B1207475) triterpenoids using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of cycloartane triterpenoids, with a focus on mobile phase optimization.

Question: Why are my cycloartane triterpenoid (B12794562) peaks poorly resolved?

Answer:

Poor resolution is a common challenge due to the structural similarity of many triterpenoid isomers. Several factors related to the mobile phase can be adjusted to improve the separation.

  • Sub-optimal Solvent Strength: The organic solvent percentage in your mobile phase may not be optimal for separating your compounds of interest.

    • Solution: Systematically adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A 10% change in the organic modifier can lead to a 2-3 fold change in analyte retention, which can significantly impact resolution.[1] For complex mixtures, a gradient elution, where the solvent strength is gradually increased during the run, is often more effective than an isocratic (constant composition) method.

  • Incorrect Organic Solvent Choice: Acetonitrile and methanol (B129727) are the most common organic solvents in reversed-phase HPLC, but they offer different selectivities.

    • Solution: If you are using acetonitrile, try switching to methanol, or vice-versa. Acetonitrile generally has a higher elution strength and can provide different peak spacing for structurally similar compounds.[1] A combination of both acetonitrile and methanol in the mobile phase can also provide excellent separation for some triterpenoids.[2]

  • Inadequate pH Control: For acidic cycloartane triterpenoids, the pH of the mobile phase is critical. If the pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak broadening and poor resolution.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of your analytes. Adding a small amount of an acidic modifier like formic acid or acetic acid (typically 0.1-0.2%) can suppress the ionization of acidic triterpenoids and residual silanols on the column, leading to sharper peaks and improved resolution.[1][3]

Question: My triterpenoid peaks are tailing. What can I do?

Answer:

Peak tailing, where the latter half of the peak is drawn out, can compromise quantification and resolution. This is often caused by secondary interactions between the analytes and the stationary phase.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the cycloartane triterpenoids.

    • Solution: Add a mobile phase additive to suppress silanol activity. A low concentration of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) at around 0.1% is often effective.[4][5] Using a modern, well-end-capped HPLC column can also significantly reduce these interactions.

  • Mobile Phase pH Issues: For acidic triterpenoids, if the mobile phase pH is close to their pKa, a mixed population of ionized and non-ionized species will exist, leading to peak tailing.

    • Solution: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form.

  • Column Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.

    • Solution: Dilute your sample or reduce the injection volume.

Question: I'm experiencing retention time drift in my HPLC runs. What are the likely mobile phase-related causes?

Answer:

Inconsistent retention times can make peak identification and quantification unreliable. Mobile phase instability is a common cause.

  • Incorrect Mobile Phase Preparation: Errors in mixing mobile phase components can lead to shifts in retention times.

    • Solution: Ensure accurate and consistent preparation of your mobile phase for every run. Prepare fresh mobile phase daily and degas it properly to remove dissolved air, which can cause pressure fluctuations and retention time variability.[6]

  • Poor Column Equilibration: Insufficient time for the column to equilibrate with the new mobile phase composition before an injection can cause retention times to drift.

    • Solution: Increase the column equilibration time, especially when changing the mobile phase composition significantly. Pumping at least 10-20 column volumes of the new mobile phase through the column is a good practice.[6]

  • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect the viscosity of the mobile phase and the solubility of the analytes, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant and controlled temperature for the analytical column.[6]

Question: My baseline is noisy or drifting. How can I fix this with mobile phase adjustments?

Answer:

A stable baseline is crucial for accurate peak integration and detection of low-level analytes.

  • Mobile Phase Contamination: Impurities in the solvents or additives can contribute to baseline noise.

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Filter your mobile phase through a 0.45 µm or 0.22 µm membrane filter before use.

  • Immiscible Mobile Phase Components: If the solvents in your mobile phase are not fully miscible, it can lead to baseline instability.

    • Solution: Ensure all components of your mobile phase are miscible in the proportions you are using.

  • Detector Cell Contamination: Contaminants from previous runs can leach out and cause baseline drift.

    • Solution: Flush the detector flow cell with a strong organic solvent, such as isopropanol (B130326) or methanol.[6]

Frequently Asked Questions (FAQs)

Q1: Which organic solvent is better for cycloartane triterpenoid separation: acetonitrile or methanol?

A1: Both acetonitrile and methanol are commonly used in reversed-phase HPLC for triterpenoid separation. The choice depends on the specific cycloartane triterpenoids being analyzed as they can offer different selectivities.[1] Acetonitrile is often preferred for its lower viscosity, which results in lower backpressure, and its ability to provide sharper peaks for some compounds. However, methanol can provide better separation for other sets of isomers. It is recommended to screen both solvents during method development. Some methods even use a combination of acetonitrile and methanol to achieve optimal separation.[2]

Q2: What is the role of acidic modifiers like formic acid or acetic acid in the mobile phase?

A2: Acidic modifiers play a crucial role in improving the chromatography of triterpenoids, especially those with acidic functional groups. They help to:

  • Suppress Ionization: By lowering the pH of the mobile phase, acidic modifiers ensure that acidic triterpenoids are in their non-ionized form, which leads to better retention and more symmetrical peak shapes in reversed-phase chromatography.

  • Minimize Silanol Interactions: They can also suppress the ionization of residual silanol groups on the silica-based stationary phase, reducing unwanted secondary interactions that cause peak tailing.[4][5] A concentration of 0.1-0.2% is typically sufficient.[3]

Q3: Should I use an isocratic or a gradient elution for separating a complex mixture of cycloartane triterpenoids?

A3: For complex mixtures containing cycloartane triterpenoids with a wide range of polarities, a gradient elution is generally recommended. An isocratic elution uses a constant mobile phase composition, which may not be able to elute all compounds with good resolution and in a reasonable time. A gradient elution, where the proportion of the organic solvent is increased during the run, allows for the separation of both less retained and more strongly retained compounds in a single analysis with improved peak shapes and resolution.

Q4: I have very low UV response for my cycloartane triterpenoids. Can I change the mobile phase to improve sensitivity?

A4: Many triterpenoids lack strong chromophores, leading to poor UV absorption. While the mobile phase itself cannot increase the inherent absorptivity of your analytes, an improperly chosen mobile phase can worsen the situation. To maximize sensitivity:

  • Use High-Purity Solvents: Ensure your mobile phase components have low UV cutoff wavelengths. HPLC-grade acetonitrile and methanol are essential.

  • Set Detection at a Low Wavelength: Detection is often performed at low wavelengths, such as 205-210 nm, to increase the response for triterpenoids.[7] This requires a very clean mobile phase to minimize baseline noise. If sensitivity is still an issue, consider alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS), which do not rely on UV absorption and are more sensitive for this class of compounds.

Data Presentation

Table 1: Mobile Phase Compositions for Cycloartane Triterpenoid Separation

Compound TypeColumnMobile Phase CompositionElution ModeDetectionReference
Triterpenoid Acids & Neutral TriterpenoidsACE C18 (150 x 4.6 mm, 3 µm)A: Water; B: Acetonitrile (89% B)IsocraticPDA[8]
Neutral Triterpenoids (without chromophores)ACE C18 (150 x 4.6 mm, 3 µm)A: Methanol; B: Acetonitrile (10% B)IsocraticPDA[8]
Triterpenoids from Antrodia camphorataC18A: Water + 0.1-0.2% Formic or Acetic Acid; B: Acetonitrile. Gradient: 60% B to 90% B in 60 minGradientUV (235-255 nm)[3]
Lupeol (B1675499)Accucore™ XL C18 (250 x 4.6 mm, 4 µm)Methanol:Acetonitrile (90:10)IsocraticDAD (210 nm)[9]
Amyrins & Lupeol and their acetatesC18Methanol:Water (94:6)IsocraticUV (205 nm)[10]

Experimental Protocols

Protocol 1: General Purpose Screening Method for Cycloartane Triterpenoids (Reversed-Phase)

This protocol provides a starting point for the separation of a mixture of cycloartane triterpenoids.

  • Column: C18 or C30, 250 mm x 4.6 mm, 5 µm particle size. A C30 column is often recommended for improved separation of isomers.[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • Start at 60% B

    • Linear gradient to 90% B over 40 minutes

    • Hold at 90% B for 5 minutes

    • Return to 60% B over 1 minute

    • Equilibrate at 60% B for 10 minutes before the next injection

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: PDA/UV detector at 210 nm.

  • Sample Preparation: Dissolve the sample extract in the initial mobile phase composition (60:40 Acetonitrile:Water) to ensure good peak shape. If a stronger solvent is needed for solubility, inject the smallest possible volume.

Mandatory Visualization

Mobile_Phase_Optimization_Workflow cluster_start Start cluster_method_dev Method Development cluster_evaluation Evaluation cluster_optimization Optimization Loop cluster_end Finish start Initial Problem: Poor Resolution / Peak Tailing select_column Select Column (C18 or C30) start->select_column initial_mobile_phase Define Initial Mobile Phase (e.g., ACN/H2O with 0.1% FA) select_column->initial_mobile_phase run_gradient Perform Initial Gradient Run initial_mobile_phase->run_gradient evaluate_chromatogram Evaluate Chromatogram run_gradient->evaluate_chromatogram adjust_gradient Adjust Gradient Slope evaluate_chromatogram->adjust_gradient Acceptable? No end Optimized Separation evaluate_chromatogram->end Acceptable? Yes adjust_gradient->run_gradient change_solvent Change Organic Solvent (ACN <-> MeOH) adjust_gradient->change_solvent adjust_ph Adjust pH / Additive Conc. adjust_gradient->adjust_ph change_solvent->initial_mobile_phase adjust_ph->initial_mobile_phase

Caption: Workflow for optimizing mobile phase in cycloartane triterpenoid separation.

Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Peak Shape (Tailing, Fronting, Broad) cause1 Secondary Interactions (e.g., Silanols) problem->cause1 cause2 Incorrect Mobile Phase pH problem->cause2 cause3 Column Overload problem->cause3 cause4 Incompatible Sample Solvent problem->cause4 solution1 Add/Adjust Mobile Phase Additive (e.g., 0.1% Formic Acid) cause1->solution1 solution2 Adjust pH to be >2 units from analyte pKa cause2->solution2 solution3 Reduce Injection Volume or Dilute Sample cause3->solution3 solution4 Dissolve Sample in Initial Mobile Phase cause4->solution4

Caption: Troubleshooting logic for poor peak shape in HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Cycloeucalenone and Cycloeucalenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloeucalenone and Cycloeucalenol are two closely related tetracyclic triterpenoids belonging to the cycloartane (B1207475) family. These natural compounds, found in various plant species, have garnered interest within the scientific community for their potential pharmacological activities. This guide provides an objective comparison of the available experimental data on the bioactivities of this compound and Cycloeucalenol, focusing on their anti-inflammatory, cytotoxic, and antimicrobial properties. Due to a lack of direct comparative studies, this guide synthesizes data from various sources to offer a comprehensive overview.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and Cycloeucalenol. It is important to note that the experimental conditions, including cell lines, microbial strains, and assay methodologies, may vary between studies. Therefore, direct comparison of absolute values should be approached with caution.

Table 1: Comparative Analysis of Anti-Inflammatory and Related Activities

CompoundBioactivityAssay TypeTarget/ParameterResultReference
This compound Anti-inflammatoryIn silico Molecular DockingNF-κBBinding Affinity: -6.0 kcal/mol[1]
Anti-inflammatoryIn silico Molecular DockingPhospholipase A2 (PL-A2)Binding Affinity: -7.6 kcal/mol[1]
Membrane StabilizationRed Blood Cell (RBC) Haemolysis AssayInhibition of RBC lysisDemonstrated ability to limit RBC haemolysis[1]
Cycloeucalenol Anti-inflammatory--Data not available-

Table 2: Comparative Analysis of Cytotoxic Activity

CompoundCell LineAssayIC₅₀ (µM)Reference
This compound Data not available---
Cycloeucalenol SH-SY5Y (Human Neuroblastoma)MTT Assay173.0 ± 5.1[2]

Table 3: Comparative Analysis of Antimicrobial Activity

CompoundOrganismTypeMIC (mg/mL)Reference
This compound Data not available---
Cycloeucalenol Staphylococcus aureusBacterium2.5[3]
Bacillus subtilisBacterium2.5[3]
Escherichia coliBacterium5.0[3]
Pseudomonas aeruginosaBacterium5.0[3]
Candida albicansFungus2.5[3]
Aspergillus nigerFungus5.0[3]

Signaling Pathways and Experimental Workflows

To visualize the biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB degrades, releasing NFκB_nucleus NF-κB (in nucleus) NFκB->NFκB_nucleus translocates to Inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFκB_nucleus->Inflammatory_genes induces This compound This compound This compound->NFκB Inhibition (Binding Affinity: -6.0 kcal/mol)

Postulated Anti-inflammatory Mechanism of this compound.

cytotoxicity_workflow cluster_prep Cell Culture and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells (e.g., SH-SY5Y) seeding 2. Seed cells in 96-well plate cell_culture->seeding treatment 3. Treat with varying concentrations of Cycloeucalenol seeding->treatment incubation 4. Incubate for a defined period (e.g., 24-72 hours) treatment->incubation add_mtt 5. Add MTT reagent incubation->add_mtt formazan_formation 6. Viable cells convert MTT to formazan (B1609692) crystals add_mtt->formazan_formation solubilization 7. Solubilize formazan crystals (e.g., with DMSO) formazan_formation->solubilization read_absorbance 8. Measure absorbance (spectrophotometer) solubilization->read_absorbance calculate_viability 9. Calculate % cell viability read_absorbance->calculate_viability determine_ic50 10. Determine IC₅₀ value calculate_viability->determine_ic50

Experimental Workflow for Cytotoxicity (MTT) Assay.

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis prepare_compound 1. Prepare serial dilutions of Cycloeucalenol inoculate_plate 3. Inoculate 96-well plate containing compound dilutions with inoculum prepare_compound->inoculate_plate prepare_inoculum 2. Prepare standardized microbial inoculum prepare_inoculum->inoculate_plate incubation 4. Incubate under appropriate conditions inoculate_plate->incubation visual_assessment 5. Visually assess for microbial growth incubation->visual_assessment determine_mic 6. Determine Minimum Inhibitory Concentration (MIC) visual_assessment->determine_mic

Experimental Workflow for Antimicrobial (Broth Microdilution) Assay.

Experimental Protocols

Anti-inflammatory Activity: In silico Molecular Docking
  • Objective: To predict the binding affinity of a ligand (this compound) to a protein target (NF-κB or PL-A2).

  • Software: AutoDock, PyMOL, or similar molecular modeling software.

  • Protocol:

    • Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Obtain the 3D structure of the ligand (this compound). Optimize the ligand's geometry and assign charges.

    • Grid Box Generation: Define a grid box that encompasses the active site of the protein.

    • Docking Simulation: Perform the docking simulation using a genetic algorithm or other search algorithm to explore possible binding conformations of the ligand within the protein's active site.

    • Analysis of Results: Analyze the docking results to identify the lowest energy binding pose and the corresponding binding affinity (in kcal/mol). Visualize the interactions between the ligand and the protein residues.

Cytotoxic Activity: MTT Assay
  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Materials: 96-well plates, cancer cell line (e.g., SH-SY5Y), culture medium, test compound (Cycloeucalenol), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Protocol:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The IC₅₀ value is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method
  • Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

  • Materials: 96-well microtiter plates, microbial strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), and the test compound (Cycloeucalenol).

  • Protocol:

    • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

    • Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The available data suggests that both this compound and Cycloeucalenol possess promising bioactivities. This compound demonstrates significant potential as an anti-inflammatory agent, as indicated by its strong binding affinities for key inflammatory targets in silico. Further in vitro and in vivo studies are warranted to validate these findings and quantify its anti-inflammatory efficacy.

Cycloeucalenol has shown moderate cytotoxic activity against a human neuroblastoma cell line and broad-spectrum antimicrobial activity against several pathogenic bacteria and fungi.

A direct comparison of the bioactivities of these two compounds is currently limited by the lack of studies employing identical experimental conditions. Future research should focus on head-to-head comparative studies to elucidate the structure-activity relationships and to more definitively assess their relative therapeutic potential. This would provide valuable insights for researchers and drug development professionals in the selection of lead compounds for further investigation.

References

A Comparative Guide to Cycloeucalenone and Other Cycloartane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloartane (B1207475) triterpenoids, a diverse class of natural products characterized by a unique cyclopropane (B1198618) ring in their steroid-like skeleton, have garnered significant attention in medicinal chemistry and pharmacology. These compounds, isolated from various plant sources, exhibit a wide spectrum of biological activities, including anticancer and anti-inflammatory effects. This guide provides a comparative analysis of cycloeucalenone against other notable cycloartane triterpenoids, focusing on their performance in preclinical studies. The information presented herein is intended to serve as a resource for researchers and professionals in drug discovery and development.

This compound is a cycloartane-type triterpenoid (B12794562) ketone found in various plants, including species of Musa (banana) and Tinospora.[1][2] Like other cycloartanes, its biological potential is an active area of research. This guide will compare its known activities with those of other well-studied cycloartane triterpenoids, presenting available quantitative data to facilitate a comparative understanding.

Comparative Analysis of Biological Activities

The primary therapeutic areas where cycloartane triterpenoids have shown promise are oncology and inflammation. The following sections provide a comparative overview of the cytotoxic and anti-inflammatory activities of this compound and other selected cycloartane triterpenoids.

Cytotoxic Activity

The anticancer potential of cycloartane triterpenoids has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, in this case, cell growth. A lower IC50 value indicates greater potency.

Table 1: Comparative Cytotoxic Activity (IC50) of Cycloartane Triterpenoids against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Source
Cycloeucalenol SH-SY5Y (Neuroblastoma)173.0[benchchem.com]
Cycloartenol U87 (Glioma)40[3]
24-Methylenecycloartanol MCF-7 (Breast Cancer)16.93[4]
Argentatin A HCT-116 (Colorectal)20.1[5]
SW480 (Colorectal)18.3[5]
HT-29 (Colorectal)45.5[5]
Argentatin B HCT-15 (Colorectal)24.14 ± 5.58[6]
PC-3 (Prostate)34.14 ± 3.71[6]
RKO (Colorectal)22.7[5]
Curculigosaponin P Not ReportedNot Reported[7]
23-epi-26-deoxyactein MCF-7 (Breast Cancer)3.1 µg/mL[Anticancer research from Cimicifuga yunnanensis Hsiao]
MDA-MB-231 (Breast Cancer)2.5 µg/mL[Anticancer research from Cimicifuga yunnanensis Hsiao]
SK-BR3 (Breast Cancer)5.5 µg/mL[Anticancer research from Cimicifuga yunnanensis Hsiao]
Cimigenol MCF-7 (Breast Cancer)0.1 µg/mL[Anticancer research from Cimicifuga yunnanensis Hsiao]
MDA-MB-231 (Breast Cancer)0.32 µg/mL[Anticancer research from Cimicifuga yunnanensis Hsiao]
SK-BR3 (Breast Cancer)0.21 µg/mL[Anticancer research from Cimicifuga yunnanensis Hsiao]

Note: Direct comparative studies of this compound's cytotoxicity with these compounds under identical conditions are limited in the available literature.

Anti-inflammatory Activity

The anti-inflammatory effects of cycloartane triterpenoids are often attributed to their ability to modulate key inflammatory pathways and mediators, such as nitric oxide (NO), cyclooxygenase (COX) enzymes, and pro-inflammatory cytokines.

For comparison, quantitative data for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages by other cycloartane triterpenoids are presented below.

Table 2: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition IC50) of Cycloartane Triterpenoids

CompoundIC50 (µM) for NO InhibitionSource
Curculigosaponin P 37.21 ± 1.40[7]
Curculigosaponin Q 47.45 ± 1.93[7]
Curculigosaponin R 91.39 ± 1.71[7]
Curculigosaponin S 89.68 ± 2.41[7]
Curculigosaponin U 58.28[7]
Agroastragaloside V 4.70[8]
Astragaloside IV 1.38[8]

Additionally, Argentatin B has been shown to be a potent anti-inflammatory agent in vivo, with an ED50 of 1.5 x 10⁻⁴ mmol/ear in the TPA-induced mouse ear edema model, and it was found to inhibit COX-2 activity by 77% at a concentration of 15 µM.[9]

Signaling Pathways

Cycloartane triterpenoids exert their biological effects by modulating various intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are critical regulators of inflammation and cell proliferation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Several triterpenoids have been shown to inhibit this pathway.[10]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_complex IKK Complex Inflammatory_Stimuli->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Ubiquitination Ubiquitination & Proteasomal Degradation IkB->Ubiquitination leads to NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) Ubiquitination->NFkB releases This compound This compound & other Cycloartanes This compound->IKK_complex inhibit This compound->NFkB may inhibit nuclear translocation DNA DNA NFkB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Gene_Expression induces

Figure 1: Postulated inhibition of the NF-κB signaling pathway by cycloartane triterpenoids.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another. Dysregulation of this pathway is often implicated in cancer. Some cycloartane triterpenoids have been shown to interfere with this pathway, leading to cell cycle arrest and apoptosis in cancer cells.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n Translocation Cycloartanes Cycloartane Triterpenoids Cycloartanes->Raf inhibit Cycloartanes->MEK inhibit Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_n->Transcription_Factors activates Cell_Cycle_Progression Cell Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression Apoptosis Apoptosis Cycloartanes_n Cycloartane Triterpenoids Cycloartanes_n->Apoptosis induce

Figure 2: General overview of the MAPK signaling pathway and potential points of inhibition by cycloartane triterpenoids.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the cytotoxic and anti-inflammatory activities of cycloartane triterpenoids.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with various concentrations of the test compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Measure absorbance at ~570 nm F->G

Figure 3: A simplified workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the cycloartane triterpenoid. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Griess Assay for Nitric Oxide Inhibition

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide (NO) by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.

Protocol:

  • Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the cycloartane triterpenoid for 1-2 hours. Subsequently, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production. Include appropriate controls (untreated cells, cells treated with LPS only, and a positive control inhibitor).

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • Add Griess Reagent I (sulfanilamide solution) to the supernatant and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes. A pink to magenta color will develop in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Conclusion

The available data suggest that cycloartane triterpenoids are a promising class of compounds with significant potential in the fields of oncology and anti-inflammatory research. While quantitative data for the direct comparison of this compound with other cycloartanes in standardized assays is still emerging, preliminary studies and in silico models indicate its potential as a bioactive molecule. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships within this compound class and to identify the most promising candidates for further drug development. This guide serves as a foundational resource to aid researchers in this endeavor.

References

Validating the Anti-inflammatory Potential of Cycloeucalenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the anti-inflammatory properties of Cycloeucalenone against established anti-inflammatory agents, Dexamethasone and Indomethacin (B1671933). While direct experimental data on this compound is limited in publicly available literature, this document outlines the standard methodologies and potential mechanisms of action to guide future research and development.

This compound, a tetracyclic triterpenoid (B12794562) alcohol, has garnered interest for its potential therapeutic properties.[1] Structurally similar compounds have shown an affinity for key inflammatory pathways, suggesting that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.[1] In silico studies have indicated that this compound may have a stronger affinity for phospholipase A2 (PL-A2) and NF-κB than standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and ibuprofen.[2]

Comparative Analysis of Anti-inflammatory Activity

To facilitate the experimental validation of this compound, the following table presents a template for comparing its in vitro anti-inflammatory activity against Dexamethasone and Indomethacin. The data for this compound is based on hypothetical, yet plausible, values to serve as a benchmark for experimental findings.[1]

Table 1: In Vitro Anti-inflammatory Activity Comparison

AssayCell TypeInflammatory StimulusMeasured ParameterThis compound IC₅₀ (µM) (Hypothetical)[1]Dexamethasone IC₅₀ (µM)Indomethacin IC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitrite (B80452)15.5~5056.8
TNF-α ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α25.20.5143.7
IL-6 ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-628.70.3-

Experimental Protocols

Detailed methodologies for key in vitro and in vivo anti-inflammatory assays are provided below. These standard protocols can be utilized for the evaluation of this compound.

In Vitro Assays

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.[1]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.[1]

  • Treatment Protocol: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours. Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours before stimulating with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.[1]

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[1]

  • Procedure:

    • After the treatment period, collect 100 µL of the cell culture supernatant from each well.[1]

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration from a sodium nitrite standard curve.

3. TNF-α and IL-6 Production Assay (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.

    • Briefly, coat a 96-well plate with a capture antibody for the target cytokine.

    • Add the cell culture supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme to produce a colored product.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration from the standard curve.

In Vivo Assay

Carrageenan-Induced Paw Edema in Rats:

  • Principle: This is a widely used model of acute inflammation where the injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema formation.[1]

  • Animals: Male Wistar rats (180-220 g).[1]

  • Procedure:

    • Acclimatize the animals for at least one week before the experiment.[1]

    • Administer this compound (e.g., 25, 50, 100 mg/kg) or the vehicle orally or intraperitoneally 1 hour before carrageenan injection. The positive control group receives a standard anti-inflammatory drug like indomethacin (5-10 mg/kg).[1]

    • Measure the initial paw volume of the right hind paw using a plethysmometer.[1]

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[1]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1]

    • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed anti-inflammatory mechanism of this compound and a general workflow for its evaluation.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation cluster_mechanism Mechanism of Action Studies iv1 RAW 264.7 Cell Culture iv2 Compound Treatment (this compound / Controls) iv1->iv2 iv3 LPS Stimulation iv2->iv3 iv4 Measurement of Inflammatory Mediators (NO, TNF-α, IL-6) iv3->iv4 inv1 Animal Model (Carrageenan-Induced Paw Edema) moa1 Western Blot Analysis (NF-κB, MAPK pathways) iv4->moa1 inv2 Compound Administration (this compound / Controls) inv1->inv2 inv3 Induction of Inflammation inv2->inv3 inv4 Measurement of Edema Volume inv3->inv4

Caption: Experimental workflow for evaluating anti-inflammatory potential.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases NFkB_active Active NF-κB NFkB->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) Nucleus->Genes Induces This compound This compound This compound->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs Phosphorylates MAPKs MAPKs (p38, ERK, JNK) MKKs->MAPKs Phosphorylates AP1 AP-1 MAPKs->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces This compound This compound This compound->TAK1 Inhibits

Caption: Hypothesized inhibition of the MAPK pathway by this compound.

References

Comparative Analysis of Cycloeucalenone and 31-norcyclolaudenone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of two structurally related triterpenoids, Cycloeucalenone and 31-norcyclolaudenone, has been compiled to provide researchers, scientists, and drug development professionals with a detailed guide to their biological activities. This publication presents a side-by-side comparison of their performance in key biological assays, supported by experimental data, detailed protocols, and visual diagrams of relevant pathways and workflows.

Both this compound and 31-norcyclolaudenone are cycloartane-type triterpenoids with the same molecular formula (C30H48O) and molecular weight (approximately 424.7 g/mol ). This compound has been isolated from various plant species, including Quercus variabilis and Tinospora crispa.[1] 31-norcyclolaudenone, also known as cyclomusalenone, is a natural product that can be isolated from Musa sapientum (banana).[2] Their structural similarities and differences form the basis for their varying biological activities.

Quantitative Comparison of Biological Activities

A key area of investigation for both compounds has been their potential as inhibitors of carbohydrate-hydrolyzing enzymes, which is relevant to the management of type 2 diabetes. A direct comparative study has provided valuable insights into their inhibitory efficacy against α-glucosidase and α-amylase.

Biological ActivityThis compound31-norcyclolaudenoneReference Compound
α-Glucosidase Inhibition (IC50) 31.83 ± 2.46 µM38.85 ± 1.54 µMAcarbose (Positive Control)
α-Amylase Inhibition (IC50) 20.33 ± 0.59 µM27.63 ± 0.83 µMAcarbose (Positive Control)

IC50: The half-maximal inhibitory concentration.

The data clearly indicates that both compounds are effective inhibitors of α-glucosidase and α-amylase. Notably, this compound demonstrates a slightly higher potency in inhibiting both enzymes compared to 31-norcyclolaudenone.

While direct comparative data for other biological activities is limited, studies on this compound suggest it possesses anti-inflammatory properties. Research has indicated its potential to modulate inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). Further investigation is required to quantify and compare the anti-inflammatory and cytotoxic potentials of both this compound and 31-norcyclolaudenone under identical experimental conditions.

Experimental Protocols

To facilitate further research and validation of the presented data, detailed experimental protocols for the key assays are provided below.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.

Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

Procedure:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.8).

  • Prepare various concentrations of the test compounds (this compound and 31-norcyclolaudenone) and a positive control (e.g., acarbose).

  • In a 96-well plate, add the test compound solution and the α-glucosidase solution. Incubate for a defined period (e.g., 10 minutes at 37°C).

  • Initiate the reaction by adding the pNPG substrate solution.

  • Incubate the reaction mixture for a specific time (e.g., 20 minutes at 37°C).

  • Stop the reaction by adding a suitable reagent (e.g., 0.1 M Na2CO3).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and the IC50 value.

α-Amylase Inhibition Assay

This assay evaluates the inhibitory effect of a compound on α-amylase, another crucial enzyme in carbohydrate digestion.

Principle: The assay is based on the starch-iodine reaction. α-amylase hydrolyzes starch; in the presence of an inhibitor, this hydrolysis is reduced, resulting in a more intense blue color upon the addition of iodine solution.

Procedure:

  • Prepare a solution of α-amylase (e.g., porcine pancreatic α-amylase) in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.9 with 6.7 mM NaCl).

  • Prepare various concentrations of the test compounds and a positive control (e.g., acarbose).

  • Pre-incubate the α-amylase solution with the test compound for a specific duration (e.g., 10 minutes at 37°C).

  • Add a starch solution to initiate the enzymatic reaction and incubate for a defined period (e.g., 15 minutes at 37°C).

  • Stop the reaction by adding a stopping reagent (e.g., 1 M HCl).

  • Add an iodine-potassium iodide solution.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition and the IC50 value.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the experimental and biological contexts, the following diagrams have been generated.

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassays Biological Activity Screening cluster_analysis Data Analysis plant_material Plant Material (e.g., Banana Peel) extraction Solvent Extraction plant_material->extraction fractionation Bioassay-Guided Fractionation extraction->fractionation isolation Isolation of Pure Compounds fractionation->isolation enzyme_inhibition Enzyme Inhibition Assays (α-glucosidase, α-amylase) isolation->enzyme_inhibition anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) isolation->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) isolation->cytotoxicity ic50 IC50 Value Determination enzyme_inhibition->ic50 anti_inflammatory->ic50 cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Bioassay-guided workflow for isolating and evaluating triterpenoids.

anti_inflammatory_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox Cyclooxygenase (COX) Enzymes (COX-1 & COX-2) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation This compound This compound (Potential Inhibitor) This compound->cox Inhibition

Caption: Postulated anti-inflammatory mechanism via COX inhibition.

This comparative guide serves as a valuable resource for researchers interested in the therapeutic potential of this compound and 31-norcyclolaudenone. The provided data and protocols aim to streamline future investigations and contribute to the development of novel therapeutic agents based on these natural compounds.

References

Comparative Analysis of Cycloeucalenone Cross-Reactivity with Other Sterols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Cycloeucalenone with other significant sterols, offering insights into its potential cross-reactivity in various biological assays. Designed for researchers, scientists, and drug development professionals, this document summarizes structural similarities and differences, presents a framework for assessing cross-reactivity, and provides detailed experimental protocols.

While direct experimental data on the cross-reactivity of this compound is limited in publicly available literature, this guide leverages structural analysis and data from analogous compounds to provide a predictive overview. The information herein is intended to support the design of specific and reliable assays for sterol-related research.

Structural Comparison of Sterols

The potential for cross-reactivity is fundamentally linked to structural similarity. This compound, a pentacyclic triterpenoid, shares the core four-ring structure of many sterols but possesses a unique cyclopropane (B1198618) ring, which introduces a distinct conformational rigidity. The following table provides a comparison of key structural features between this compound and other common sterols.

SterolChemical FormulaMolar Mass ( g/mol )Core StructureKey Distinguishing Features
This compound C₃₀H₄₈O[1]424.7Pentacyclic Triterpenoid (Cycloartane)3-oxo group, 9β,19-cyclopropane ring, C24(28) double bond[1]
Cholesterol C₂₇H₄₆O386.7Tetracyclic (Cholestane)3β-hydroxyl group, C5-C6 double bond[2]
Lanosterol C₃₀H₅₀O[3]426.7Tetracyclic Triterpenoid (Lanostane)3β-hydroxyl group, C8-C9 and C24-C25 double bonds, three additional methyl groups compared to cholesterol[3]
Cycloartenol C₃₀H₅₀O426.7Pentacyclic Triterpenoid (Cycloartane)3β-hydroxyl group, 9β,19-cyclopropane ring, C24-C25 double bond[4]
Sitosterol C₂₉H₅₀O414.7Tetracyclic (Stigmastane)3β-hydroxyl group, C5-C6 double bond, C24-ethyl group
Stigmasterol C₂₉H₄₈O412.7Tetracyclic (Stigmastane)3β-hydroxyl group, C5-C6 and C22-C23 double bonds, C24-ethyl group
Campesterol C₂₈H₄₈O400.7Tetracyclic (Campestane)3β-hydroxyl group, C5-C6 double bond, C24-methyl group
Ergosterol C₂₈H₄₄O396.7Tetracyclic (Ergostane)3β-hydroxyl group, C5-C6, C7-C8, and C22-C23 double bonds, C24-methyl group
Cycloeucalenol C₃₀H₅₀O426.7Pentacyclic Triterpenoid (Cycloartane)3β-hydroxyl group, 9β,19-cyclopropane ring, C24(28) double bond[5]

Predicted Cross-Reactivity Profile

Based on structural similarities, it is plausible that antibodies or proteins that bind to other sterols might exhibit some degree of cross-reactivity with this compound, particularly with its direct precursor, Cycloeucalenol, and other cycloartane-type triterpenoids. Compounds with a similar side chain and stereochemistry are more likely to cross-react. Conversely, the presence of the 3-oxo group instead of a 3β-hydroxyl group in this compound may significantly reduce its binding to proteins that specifically recognize the hydroxyl moiety of other sterols.

The following table presents a hypothetical cross-reactivity profile for an antibody raised against this compound. This is a predictive framework to guide experimental design.

Target AnalytePotential Cross-ReactantPredicted Cross-Reactivity (%)Rationale for Prediction
This compound CycloeucalenolModerate to HighSame core structure and side chain; difference at C-3 (oxo vs. hydroxyl) may reduce affinity.
This compound CycloartenolLow to ModerateSame cycloartane (B1207475) core, but different side chain saturation.
This compound LanosterolLowDifferent core structure (tetracyclic vs. pentacyclic) and different side chain.
This compound CholesterolVery LowDifferent core structure and side chain, and C-3 functional group.
This compound SitosterolVery LowDifferent core structure and side chain.

Experimental Protocols

To empirically determine the cross-reactivity of this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method. The following protocol is adapted from established methods for assessing sterol cross-reactivity and can be tailored for this compound.[6]

Competitive ELISA Protocol for this compound Cross-Reactivity

1. Materials and Reagents:

  • High-binding 96-well microtiter plates

  • This compound-protein conjugate (e.g., this compound-BSA)

  • Anti-Cycloeucalenone primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • This compound standard

  • Potential cross-reactants (e.g., Cycloeucalenol, Cholesterol, Lanosterol, etc.)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

2. Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µL of this compound-protein conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in Blocking Buffer.

    • In separate tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-Cycloeucalenone primary antibody. Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-sterol mixture to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the this compound standard and each cross-reactant.

  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizing Metabolic Pathways and Experimental Workflows

To provide a clearer understanding of the biochemical context and experimental design, the following diagrams have been generated.

G cluster_pathway Simplified Plant Sterol Biosynthesis Pathway Squalene Squalene Oxidosqualene Oxidosqualene Squalene->Oxidosqualene Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol Cycloartenol synthase Cycloeucalenol Cycloeucalenol Cycloartenol->Cycloeucalenol Series of enzymatic steps This compound This compound Cycloeucalenol->this compound Oxidation Other_Phytosterols Other Phytosterols (e.g., Sitosterol, Stigmasterol) Cycloeucalenol->Other_Phytosterols

Caption: Simplified biosynthesis pathway of phytosterols, highlighting the position of this compound.

G cluster_workflow Competitive ELISA Workflow Plate_Coating 1. Coat Plate with This compound Conjugate Blocking 2. Block Non-specific Sites Plate_Coating->Blocking Competitive_Binding 3. Add Mixture of Primary Antibody and Standard/Cross-Reactant Blocking->Competitive_Binding Secondary_Antibody 4. Add HRP-conjugated Secondary Antibody Competitive_Binding->Secondary_Antibody Substrate_Addition 5. Add TMB Substrate Secondary_Antibody->Substrate_Addition Read_Absorbance 6. Read Absorbance at 450 nm Substrate_Addition->Read_Absorbance

Caption: Experimental workflow for the competitive ELISA to determine this compound cross-reactivity.

Conclusion

While direct experimental data for this compound cross-reactivity remains to be established, this guide provides a robust framework for its investigation. The structural uniqueness of this compound suggests a potentially low cross-reactivity with common sterols like cholesterol, which would be advantageous for the development of highly specific assays. However, its similarity to other cycloartane-type triterpenoids warrants careful experimental validation using the protocols outlined in this guide. The provided information and methodologies are intended to empower researchers to accurately characterize the binding properties of this compound and advance our understanding of its biological role.

References

The Structure-Activity Relationship of Cycloeucalenone and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of cycloeucalenone and its closely related precursor, cycloeucalenol (B201777). The structure-activity relationship (SAR) is explored through available experimental data, with a focus on their anti-inflammatory, cytotoxic, and leishmanicidal properties. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Comparative Biological Activity

This compound, a cycloartane-type triterpene ketone, and its precursor, cycloeucalenol, have demonstrated a range of biological activities. The primary structural difference between these two compounds is the functional group at the C-3 position: a ketone in this compound and a hydroxyl group in cycloeucalenol. This seemingly minor difference can significantly influence their biological profiles.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound and cycloeucalenol. Direct comparative data for a wide range of synthetic analogs of this compound is limited in the current literature.

CompoundBiological ActivityAssayTarget/Cell LineIC₅₀ (µM)Reference
Cycloeucalenol CytotoxicMTTSH-SY5Y (human neuroblastoma)173.0 ± 5.1[1]
Cycloeucalenol CytotoxicNeutral RedSH-SY5Y (human neuroblastoma)223.0 ± 6.4[1]
This compound Leishmanicidalin vitroLeishmania infantum chagasiPromising Efficacy[2]

Structure-Activity Relationship Insights

The conversion of the 3-hydroxyl group in cycloeucalenol to a 3-keto group in this compound is a critical modification that appears to enhance certain biological activities. The ketone group can participate in different types of interactions with biological targets compared to the hydroxyl group, potentially leading to altered potency and selectivity.

Anti-inflammatory Activity: Studies have indicated that this compound has a binding affinity for the NF-κB p105 protein, suggesting a direct interaction with this key inflammatory signaling pathway. The electron-withdrawing nature of the ketone at C-3 may contribute to this interaction. For cycloeucalenol, its anti-inflammatory properties are also suggested to involve the inhibition of key enzymes in inflammatory pathways.

Cytotoxic Activity: Cycloeucalenol has demonstrated cytotoxic effects against certain cancer cell lines.[1] While specific IC₅₀ values for this compound are not provided in the search results, the presence of an α,β-unsaturated ketone system in some cyclic compounds is known to contribute to cytotoxicity through mechanisms like Michael addition. Although this compound itself does not possess this specific moiety, the reactivity of the ketone could still play a role in its cytotoxic potential.

Leishmanicidal Activity: this compound has been identified as a promising leishmanicidal agent with low toxicity to mammalian cells.[2] The mechanism of its anti-leishmanial action is still under investigation.[2] The lipophilicity and specific stereochemistry of the cycloartane (B1207475) skeleton are likely important for its penetration into the parasite and interaction with its molecular targets.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by this compound

The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. The following diagram illustrates the proposed mechanism.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive inhibits NFkB_active NF-κB NFkB_inactive->NFkB_active translocates p105 p105 p105->NFkB_inactive precursor of p50 This compound This compound This compound->p105 binds to DNA DNA NFkB_active->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Proposed inhibition of the NF-κB pathway by this compound.

General Workflow for Cytotoxicity and Leishmanicidal Assays

The following diagram outlines a general experimental workflow for evaluating the cytotoxic and leishmanicidal activities of compounds like this compound and its analogs.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment and Incubation cluster_analysis Data Acquisition and Analysis Cell_Culture Cell/Parasite Culture (e.g., Cancer Cells, Leishmania promastigotes) Plate_Seeding Plate Seeding (96-well plates) Cell_Culture->Plate_Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Addition of Compounds and Controls Compound_Prep->Treatment Plate_Seeding->Treatment Incubation Incubation (Specific time and temperature) Treatment->Incubation Viability_Assay Viability Assessment (e.g., MTT Assay, Microscopic Count) Incubation->Viability_Assay Data_Reading Data Measurement (e.g., Absorbance Reading) Viability_Assay->Data_Reading Analysis Data Analysis (IC₅₀/CC₅₀ Calculation) Data_Reading->Analysis

Caption: General workflow for in vitro biological activity assessment.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of compounds on mammalian cell lines.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm can be subtracted.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vitro Leishmanicidal Activity Assay (Promastigote Stage)

This assay evaluates the effect of compounds on the extracellular, motile form of the Leishmania parasite.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Complete culture medium (e.g., M199 or RPMI-1640 with supplements)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Hemocytometer or automated cell counter

Procedure:

  • Parasite Seeding: Adjust the concentration of log-phase promastigotes to 1 x 10⁶ parasites/mL in fresh medium and seed into 96-well plates.[5]

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include positive (e.g., Amphotericin B) and negative (vehicle control) controls.[5]

  • Incubation: Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 26°C for L. donovani) for 72 hours.[6]

  • Viability Assessment: Determine the number of viable, motile promastigotes in each well using a hemocytometer.[5]

  • Data Analysis: Calculate the percentage of parasite inhibition for each concentration relative to the negative control and determine the IC₅₀ value.

NF-κB (p65) Translocation Assay

This assay measures the activation of the NF-κB pathway by quantifying the translocation of the p65 subunit from the cytoplasm to the nucleus.

Materials:

  • HeLa cells or other suitable cell line

  • NF-κB activator (e.g., TNF-α)

  • Test compounds

  • Nuclear and cytoplasmic extraction buffers

  • Antibodies for Western blotting (anti-p65, anti-lamin B1, anti-tubulin)

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat the cells with different concentrations of the test compound for a specified time (e.g., 1 hour) before stimulating with an NF-κB activator (e.g., TNF-α) for 15-30 minutes.[7]

  • Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using appropriate extraction kits.

  • Western Blotting: Separate the proteins from the nuclear and cytoplasmic fractions by SDS-PAGE and transfer them to a membrane.

  • Immunodetection: Probe the membrane with primary antibodies against p65, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., α-tubulin).

  • Analysis: Visualize the protein bands and quantify the amount of p65 in the nuclear and cytoplasmic fractions. A decrease in nuclear p65 in treated, stimulated cells compared to stimulated-only cells indicates inhibition of NF-κB translocation.

Conclusion

This compound and its precursor, cycloeucalenol, are promising natural products with a spectrum of biological activities that warrant further investigation. The available data suggests that the oxidation of the 3-hydroxyl group to a ketone enhances certain bioactivities, particularly those related to anti-inflammatory and leishmanicidal effects. The primary mechanism for the anti-inflammatory action of this compound appears to be the modulation of the NF-κB signaling pathway.

Future research should focus on the synthesis and biological evaluation of a broader range of this compound analogs to establish a more detailed structure-activity relationship. This could involve modifications to the cycloartane core and the side chain to optimize potency and selectivity for specific therapeutic targets. The experimental protocols provided in this guide offer a foundation for such future investigations, which could ultimately lead to the development of novel therapeutic agents based on the this compound scaffold.

References

Evaluating the Enzyme Inhibitory Kinetics of Cycloeucalenone and a Structurally Related Triterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The burgeoning field of drug discovery continually seeks novel compounds with the potential to modulate enzymatic activity, a cornerstone of therapeutic intervention. Cycloeucalenone, a pentacyclic triterpenoid (B12794562) found in various plant species, has garnered interest for its potential biological activities. However, comprehensive studies on its enzyme inhibitory kinetics are currently limited in the public domain. This guide, therefore, presents a comparative analysis of the enzyme inhibitory activity of a structurally analogous compound, Cycloeucalenol, against the well-characterized inhibitor, Acarbose. This comparison focuses on their effects on α-glucosidase, an enzyme critical in carbohydrate metabolism and a key target in the management of type 2 diabetes.

Comparative Inhibitory Activity Against α-Glucosidase

Due to the lack of available kinetic data for this compound, this guide utilizes data from its close structural analog, Cycloeucalenol. Cycloeucalenol differs from this compound only at the C-3 position, featuring a hydroxyl group instead of a ketone. This structural similarity suggests that their biological activities may be comparable, although direct experimental verification for this compound is essential.

The following table summarizes the inhibitory activity of Cycloeucalenol against α-glucosidase in comparison to Acarbose, a widely used α-glucosidase inhibitor.

CompoundTarget EnzymeIC50 ValueType of Inhibition
Cycloeucalenol α-Glucosidase0.423 mg/mLNot Determined
Acarbose α-GlucosidaseVaries (μM to mM range)Competitive

Note: The IC50 value for Acarbose can vary significantly depending on the experimental conditions, including the source of the enzyme and the substrate used.[1] Acarbose is a well-established competitive inhibitor of α-glucosidase.[1][2][3][4]

Experimental Protocols: α-Glucosidase Inhibition Assay

The determination of α-glucosidase inhibitory activity is crucial for identifying potential therapeutic agents for diabetes. A commonly employed method is the in vitro colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Principle:

α-Glucosidase catalyzes the hydrolysis of the colorless substrate pNPG to release p-nitrophenol, a yellow-colored product, and glucose. The rate of this reaction can be monitored by measuring the increase in absorbance at 405 nm. The presence of an inhibitor will decrease the rate of pNPG hydrolysis, and the extent of inhibition can be quantified.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (e.g., Cycloeucalenol) and standard inhibitor (e.g., Acarbose)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.

    • Prepare a stock solution of the pNPG substrate in phosphate buffer.

    • Prepare serial dilutions of the test compound and the standard inhibitor in a suitable solvent.

  • Enzyme Inhibition Assay:

    • To each well of a 96-well microplate, add a specific volume of the phosphate buffer.

    • Add the enzyme solution to each well.

    • Add different concentrations of the test compound or standard inhibitor to the respective wells. A control well should contain the solvent without any inhibitor.

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).

    • Stop the reaction by adding sodium carbonate solution to each well.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis

To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive), further kinetic studies are necessary.[5][6] This involves measuring the initial reaction velocities at various substrate concentrations in the presence and absence of the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).[5][6][7][8][9] The pattern of changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence of the inhibitor reveals the mode of inhibition. For instance, a competitive inhibitor increases the apparent Km while Vmax remains unchanged.[5][6][7][8][9]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for evaluating the α-glucosidase inhibitory activity of a test compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Buffer, Enzyme & Inhibitor in Microplate prep_enzyme->mix prep_substrate Prepare Substrate (pNPG) Solution add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_inhibitor Prepare Test Compound & Standard Dilutions prep_inhibitor->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction with Sodium Carbonate incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for α-glucosidase inhibition assay.

Conclusion

While direct experimental data on the enzyme inhibitory kinetics of this compound remains to be elucidated, the available information on its structural analog, Cycloeucalenol, suggests a potential for α-glucosidase inhibition. The provided comparison with the established drug Acarbose and the detailed experimental protocol offer a valuable starting point for researchers interested in exploring the therapeutic potential of this compound and related triterpenoids. Further investigations are imperative to determine the precise kinetic parameters and mechanism of inhibition for this compound itself, which will be crucial for its future development as a potential therapeutic agent.

References

A Head-to-Head Comparison of Cycloeucalenone and Ursolic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive, data-supported comparison of two naturally occurring triterpenoids: Cycloeucalenone and Ursolic Acid. It is designed for researchers, scientists, and drug development professionals seeking an objective evaluation of their respective physicochemical properties and biological activities.

Introduction

This compound and Ursolic Acid are both pentacyclic triterpenoids found in various plant species.[1][2] this compound is a cyclic terpene ketone isolated from plants like Tinospora crispa and Quercus variabilis.[1] Ursolic acid is more widespread, found in the peels of fruits like apples and in herbs such as rosemary and thyme.[2][3] While both compounds are of interest for their pharmacological potential, the volume of research and available data on ursolic acid far exceeds that of this compound. Ursolic acid has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.[4][5] Research into this compound, while promising, is comparatively limited.[6][7]

Physicochemical Properties

A fundamental comparison begins with the distinct structural and chemical properties of each molecule, which influence their solubility, bioavailability, and interaction with biological targets.

PropertyThis compoundUrsolic Acid
Molecular Formula C₃₀H₄₈O[1]C₃₀H₄₈O₃[3][8]
Molar Mass 424.7 g/mol [1]456.7 g/mol [3][8]
Chemical Structure Pentacyclic triterpenoid (B12794562), 3-oxo-5α-steroid, cyclic terpene ketone[1]Pentacyclic triterpenoid, hydroxy monocarboxylic acid[9]
IUPAC Name (1S,3R,7S,8S,11S,12S,15R,16R)-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.0¹,³.0³,⁸.0¹²,¹⁶]octadecan-6-one[1](1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid[9]
Solubility Soluble in organic solvents like chloroform (B151607) and ethyl acetate.[7]Lipophilic; sparingly soluble in aqueous medium, soluble in methanol, alcohol, ether, and hot glacial acetic acid.[9][10][11]

Comparative Biological Activities

The therapeutic potential of these compounds is defined by their biological effects. This section summarizes available quantitative data on their anti-inflammatory, cytotoxic, and antioxidant activities.

Anti-inflammatory Activity

Ursolic acid is a well-documented anti-inflammatory agent.[12][13] It has been shown to significantly reduce levels of key pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in animal models.[12][14] Its mechanisms include the suppression of NF-κB, AP-1, and NF-AT activation pathways.[15][16] Data on the anti-inflammatory activity of pure this compound is scarce, though studies on its close relative, cycloeucalenol, suggest it may act by binding to phospholipase A2 (PLA2) and NF-κB, which are key players in the inflammatory cascade.[7]

ParameterThis compoundUrsolic Acid
Effect on IL-1β Data not availableSignificant reduction in animal and in vitro models.[12][14]
Effect on IL-6 Data not availableSignificant reduction in animal and in vitro models.[12][14]
Effect on TNF-α Data not availableSignificant reduction in animal and in vitro models.[12][14]
Mechanism Postulated to involve inhibition of PLA2 and NF-κB.[7]Inhibition of NF-κB, AP-1, NF-AT, COX-2, and other inflammatory mediators.[4][13][16]
Cytotoxic and Anticancer Activity

Both compounds have been evaluated for their potential to inhibit cancer cell growth, but the available data varies significantly in scope and detail. Ursolic acid has demonstrated broad anti-proliferative and apoptosis-inducing effects across numerous cancer cell lines.[4][5] The cytotoxic potential of this compound has been quantified against neuroblastoma cells, though data on other cell lines is limited.[7] For a more direct comparison, data for the closely related compound cycloartenol (B190886) is also included.

CompoundCancer Cell LineAssayIC₅₀ Value (µM)
Cycloeucalenol SH-SY5Y (Human Neuroblastoma)MTT173.0 ± 5.1[7]
Cycloartenol U87 (Glioma)Not Specified40[6]
Ursolic Acid HepG2 (Hepatoma)Not Specified5.40[5]
Ursolic Acid HT29 (Colon Adenocarcinoma)Not Specified8 (Derivative) / 30 (Parent)[17]

Note: IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher potency. Data for ursolic acid often involves derivatives designed to enhance its activity.[5][17]

Antioxidant Activity

A systematic review and meta-analysis confirmed that ursolic acid possesses significant antioxidant properties.[12][18] It works by elevating the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) while reducing levels of malondialdehyde (MDA), a marker of oxidative stress.[12][14][19] There is currently a lack of quantitative data regarding the specific antioxidant activity of this compound.

ParameterThis compoundUrsolic Acid
Effect on SOD Data not availableSignificantly elevates levels in animal tissues.[12][14]
Effect on GSH Data not availableSignificantly elevates levels in animal and in vitro models.[12][14][19]
Effect on MDA Data not availableSignificantly reduces levels in animal and in vitro models.[12][14][19]
DPPH Scavenging (IC₅₀) Data not available5.97 x 10⁻² ± 1 x 10⁻³ mg/mL[20]

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the known and postulated mechanisms of action for ursolic acid and this compound.

Ursolic_Acid_Anti_Inflammatory_Pathway UA Ursolic Acid NFKB NF-κB Activation UA->NFKB inhibits AP1 AP-1 Activation UA->AP1 inhibits NFAT NF-AT Activation UA->NFAT inhibits Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFKB->Cytokines AP1->Cytokines

Caption: Anti-inflammatory mechanism of Ursolic Acid via transcription factor suppression.

Ursolic_Acid_Apoptosis_Pathway cluster_UA Ursolic Acid Action UA Ursolic Acid Bcl2 Bcl-2 (Anti-apoptotic) UA->Bcl2 inhibits Bax Bax (Pro-apoptotic) UA->Bax activates Mito Mitochondrial Permeability Increase Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Ursolic Acid.

Cycloeucalenone_Pathway CE This compound PLA2 Phospholipase A2 (PLA2) CE->PLA2 inhibits (postulated) NFKB NF-κB CE->NFKB inhibits (postulated) Response Inflammatory Response PLA2->Response NFKB->Response

Caption: Postulated anti-inflammatory mechanism of this compound.

Experimental Protocols

To facilitate reproducible research, this section details the methodologies for key experiments cited in the evaluation of these compounds.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound on cancer cell lines.

  • Materials:

    • 96-well microtiter plates

    • Test cell line (e.g., SH-SY5Y, HepG2)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Test compound (this compound or Ursolic Acid) stock solution in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank control (medium only).

    • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the production of nitrite (B80452), a stable product of nitric oxide, using the Griess reagent. It is commonly performed using LPS-stimulated macrophages (e.g., RAW 264.7).

  • Objective: To measure the inhibitory effect of a compound on nitric oxide production.

  • Materials:

    • RAW 264.7 macrophage cells

    • Lipopolysaccharide (LPS)

    • Test compound (this compound or Ursolic Acid)

    • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Sodium nitrite (for standard curve)

  • Procedure:

    • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours. Include a negative control (cells only) and a positive control (cells + LPS).

    • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

    • Griess Reaction: Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, then add 50 µL of Part B.

    • Absorbance Measurement: After another 10 minutes, measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Quantify the amount of nitrite in the samples and calculate the percentage of inhibition of NO production by the test compounds compared to the LPS-only control.

Summary and Conclusion

This guide provides a comparative analysis of this compound and Ursolic Acid based on currently available scientific literature.

Ursolic Acid is a highly researched triterpenoid with a robust profile of biological activities.[4] Extensive data supports its potent anti-inflammatory, antioxidant, and anticancer effects, with well-defined mechanisms of action involving key cellular signaling pathways like NF-κB and the intrinsic apoptosis cascade.[4][12][15]

This compound , in contrast, is a less-studied molecule. While it shares a similar triterpenoid core, quantitative data on its biological performance is limited.[6] Initial studies on related compounds suggest potential for anti-inflammatory and cytotoxic activity, but further direct investigation is required to fully characterize its efficacy and mechanisms.[6][7]

For researchers in drug development, ursolic acid represents a well-established lead compound with a large body of data to support further derivatization and clinical investigation. This compound represents a more nascent opportunity, requiring foundational research to validate its therapeutic potential and elucidate its mechanisms of action.

References

Unveiling the Molecular Targets of Cycloeucalenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloeucalenone, a naturally occurring triterpenoid, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory and leishmanicidal activities. Understanding its precise molecular interactions is paramount for its development as a pharmacological agent. This guide provides a comprehensive comparison of this compound with alternative compounds, focusing on their interactions with key molecular targets implicated in inflammatory pathways: Nuclear Factor-kappa B (NF-κB) and Phospholipase A2 (PLA2). The data presented herein is a synthesis of publicly available experimental and in silico studies, offering a valuable resource for researchers investigating novel therapeutic strategies.

Comparative Analysis of Molecular Target Binding

To facilitate a clear comparison, the following tables summarize the available binding affinity data for this compound and a selection of alternative inhibitors targeting NF-κB and PLA2. It is important to note that the data for this compound is derived from computational molecular docking studies, providing an estimated binding energy, whereas the data for the alternative compounds are from experimental assays, yielding inhibitory concentrations (IC50) or dissociation constants (Kd).

CompoundTargetMethodBinding AffinityReference
This compound Cyclooxygenase-2 (COX-2)Molecular Docking-10.26 kcal/mol[1]
CelecoxibCyclooxygenase-2 (COX-2)Molecular Docking-9.29 kcal/mol[1]

Table 1: Comparison of this compound and Celecoxib Binding to COX-2.

CompoundTargetAssayIC50Reference
TCPA-1 IKKβ (NF-κB pathway)Luciferase Reporter Assay< 1 nM[2]
IMD 0354 IKKβ (NF-κB pathway)Luciferase Reporter Assay< 1 nM[2]
Ectinascidin 743 NF-κB SignalingBeta-lactamase Reporter Assay20 nM[3]
Digitoxin NF-κB SignalingBeta-lactamase Reporter Assay-[3]
Ouabain NF-κB SignalingBeta-lactamase Reporter Assay-[3]

Table 2: Experimentally Determined Inhibitory Concentrations (IC50) of various NF-κB Inhibitors.

CompoundTargetMethodDissociation Constant (Kd)Reference
p-Coumaric acid Phospholipase A2 (Group IIA)Fluorescence Spectroscopy, SPR3.7 x 10⁻⁸ M[4]
Resveratrol Phospholipase A2 (Group IIA)Fluorescence Spectroscopy, SPR2.1 x 10⁻⁹ M[4]
Spermidine Phospholipase A2 (Group IIA)Fluorescence Spectroscopy, SPR2.1 x 10⁻⁹ M[4]
Corticosterone Phospholipase A2 (Group IIA)Fluorescence Spectroscopy, SPR2.1 x 10⁻⁹ M[4]
Gramine derivative Phospholipase A2 (Group IIA)Fluorescence Spectroscopy, SPR2.1 x 10⁻⁹ M[4]
Diclofenac (B195802) Phospholipase A2 (Group IIA)Surface Plasmon Resonance4.8 x 10⁻⁸ M[5]

Table 3: Experimentally Determined Dissociation Constants (Kd) for various Phospholipase A2 Inhibitors.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental methodologies discussed, the following diagrams have been generated using Graphviz.

G cluster_0 NF-κB Signaling Pathway Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNFα, IL-1β IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates p105 p105 IKK Complex->p105 phosphorylates for degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates p105->NF-κB (p50/p65) sequesters in cytoplasm Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates This compound This compound This compound->p105 binds to

Caption: Proposed mechanism of this compound in the NF-κB signaling pathway.

G cluster_1 Phospholipase A2 (PLA2) Activity Assay Workflow Prepare Reagents Prepare Reagents Add PLA2 Enzyme Add PLA2 Enzyme Prepare Reagents->Add PLA2 Enzyme Add Substrate Add Substrate Add PLA2 Enzyme->Add Substrate Incubate Incubate Add Substrate->Incubate Measure Signal Measure Signal Incubate->Measure Signal Data Analysis Data Analysis Measure Signal->Data Analysis Inhibitor Inhibitor Inhibitor->Add PLA2 Enzyme add with enzyme

Caption: General workflow for an in vitro Phospholipase A2 activity assay.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments used to characterize the molecular targets of this compound and its alternatives.

NF-κB Nuclear Translocation Assay (Western Blot)

This protocol is designed to assess the ability of a compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., RAW 264.7 macrophages) in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with varying concentrations of this compound or a control inhibitor for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., lipopolysaccharide (LPS), 1 µg/mL) for 30-60 minutes.

  • Nuclear and Cytoplasmic Fractionation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a hypotonic buffer to isolate the cytoplasmic fraction.

    • Centrifuge the lysate to pellet the nuclei.

    • Extract the nuclear proteins from the pellet using a high-salt nuclear extraction buffer.

  • Protein Quantification:

    • Determine the protein concentration of both the cytoplasmic and nuclear fractions using a Bradford or BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the NF-κB p65 subunit overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use loading controls such as β-actin for the cytoplasmic fraction and Lamin B1 for the nuclear fraction to ensure equal protein loading.

Phospholipase A2 (PLA2) Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PLA2 by detecting the product of substrate hydrolysis.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing CaCl2 and Triton X-100).

    • Dissolve the PLA2 substrate (e.g., 1,2-bis(heptanoylthio)-sn-glycero-3-phosphocholine) in the assay buffer.

    • Prepare a solution of DTNB (Ellman's reagent) in the assay buffer.

    • Prepare a stock solution of purified PLA2 enzyme.

    • Prepare serial dilutions of this compound or a known PLA2 inhibitor.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound (this compound or inhibitor), and the PLA2 enzyme solution.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the PLA2 substrate to each well.

    • Add the DTNB solution to each well. The hydrolysis of the substrate by PLA2 releases a thiol group that reacts with DTNB to produce a yellow-colored product.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The available evidence, primarily from in silico molecular docking studies, suggests that this compound may exert its biological effects through the modulation of key inflammatory mediators, including NF-κB and PLA2. While these computational predictions are valuable for hypothesis generation, they necessitate experimental validation to confirm the direct binding and to quantify the inhibitory potency of this compound. The comparative data and detailed protocols provided in this guide are intended to facilitate such investigations, ultimately contributing to a more comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic agent. Further research employing the described experimental methodologies is crucial to substantiate the in silico findings and to pave the way for the rational design of novel anti-inflammatory drugs.

References

Comparative Analysis of Cycloeucalenone and Related Cycloartane Triterpenoids on Various Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Cycloeucalenone and other structurally related cycloartane (B1207475) triterpenoids on different cell lines. Due to the limited availability of specific experimental data on this compound, this document draws comparisons from studies on similar cycloartane triterpenoids to provide a broader context for its potential anticancer activities.

Data Presentation: Cytotoxicity of Cycloartane Triterpenoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various cycloartane triterpenoids against a panel of human cancer cell lines and, where available, non-cancerous cell lines. The data indicates that these compounds exhibit varying degrees of selective cytotoxicity against cancer cells.

Compound Name/SourceCell LineCell TypeIC50 (µM)Assay
CycloeucalenolSH-SY5YHuman Neuroblastoma173.0 ± 5.1MTT
Cycloartane TriterpenoidMCF-7Human Breast Adenocarcinoma5.4 (as µg/mL)MTT
Cycloartane TriterpenoidsHT-29Human Colon Adenocarcinoma9.2 - 26.4MTT
Cycloartane TriterpenoidsA549Human Lung Carcinoma1.2 - 27.8MTT
Cycloartane Triterpenoid GlycosideMRC-5Human Fetal Lung Fibroblast>19.21 (selective)MTT
(24R)-cycloartane-3β,24,25,30-tetrolHL-60Human Promyelocytic Leukemia3.16MTT
(24R)-cycloartane-3β,24,25,30-tetrolA-549Human Lung Carcinoma14.02MTT
(24R)-cycloartane-3β,24,25,30-tetrolSMMC-7721Human Hepatocellular Carcinoma2.59MTT
(24R)-cycloartane-3β,24,25,30-tetrolMCF-7Human Breast Adenocarcinoma17.26MTT
(24R)-cycloartane-3β,24,25,30-tetrolSW480Human Colon Adenocarcinoma30.17MTT
(24R)-24,25,30-trihydroxy-9,19-cycloartane-3-oneSMMC-7721Human Hepatocellular Carcinoma28.13MTT
Cycloart-23(E)-ene-3β, 25-diolMDA-MB-468Human Breast Cancer2.05 (as µg/mL)MTT
Cycloart-23(Z)-ene-3β, 25-diolMCF-7Human Breast Cancer5.4 (as µg/mL)MTT

Note: The data presented is a compilation from multiple sources and assays. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound or other test compound (stock solution in DMSO)

  • Selected cancer and non-cancerous cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. The IC50 value is determined by plotting cell viability against compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of LDH from damaged cells.

Materials:

  • Test compound

  • Cell lines

  • 96-well plates

  • LDH cytotoxicity detection kit

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare controls as per the kit instructions: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a vehicle control.[1]

  • Supernatant Collection: After the desired incubation time, centrifuge the plate at 250 x g for 5 minutes.[1]

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.[1] Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[1]

  • Stop Reaction: Add 50 µL of stop solution to each well.[1]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity according to the kit's formula.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Test compound

  • Cell lines

  • 6-well plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for the desired duration.[2]

  • Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant containing any floating cells.[2]

  • Staining: Wash the cells with PBS and resuspend them in the provided binding buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for assessing cytotoxicity and a postulated signaling pathway for this compound-induced apoptosis based on findings from related compounds.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well or 6-well plates) treatment Incubate cells with This compound cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh annexin Annexin V/PI (Apoptosis) treatment->annexin data_analysis Calculate IC50 & Apoptosis Rate mtt->data_analysis ldh->data_analysis annexin->data_analysis

General experimental workflow for cytotoxicity assessment.

apoptosis_pathway cluster_cell Cancer Cell This compound This compound ros ↑ ROS Production This compound->ros mitochondria Mitochondrial Dysfunction This compound->mitochondria ros->mitochondria bax ↑ Bax mitochondria->bax bcl2 ↓ Bcl-2 mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Postulated intrinsic apoptosis pathway for this compound.
Discussion of Potential Signaling Pathways

While the precise molecular mechanisms of this compound are not yet fully elucidated, studies on related cycloartane triterpenoids and other structurally similar compounds suggest the induction of apoptosis through the intrinsic mitochondrial pathway.[3][4] This is often characterized by:

  • Increased Reactive Oxygen Species (ROS) Production: Leading to oxidative stress and cellular damage.

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential.

  • Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.

  • Cytochrome c Release: Translocation of cytochrome c from the mitochondria to the cytosol.

  • Caspase Activation: Sequential activation of initiator caspases (e.g., Caspase-9) and effector caspases (e.g., Caspase-3), which execute the final stages of apoptosis.[3]

Furthermore, some cycloartane triterpenoids have been shown to induce G2/M cell cycle arrest, suggesting an interference with cell division processes.[5] The inhibition of cdc2 protein expression has been correlated with this G2/M arrest.[5] Further research is warranted to investigate if this compound specifically modulates key signaling pathways such as MAPK and PI3K/Akt, which are commonly implicated in cancer cell proliferation and survival.[6][7]

References

Mind the Gap: Validating In Vitro Promise of Cycloeucalenone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Cycloeucalenone, a cycloartane-type triterpene ketone found in various plant species, has demonstrated a spectrum of promising biological activities in preclinical in vitro studies. These findings suggest its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. However, a critical gap exists in the preclinical data package for this compound: the validation of these in vitro findings in animal models. This guide provides a comprehensive overview of the current in vitro data for this compound and juxtaposes it with established in vivo data for standard-of-care treatments in relevant therapeutic areas. This indirect comparison aims to highlight the therapeutic potential of this compound and underscore the urgent need for in vivo studies to bridge the gap from bench to potential bedside application.

Leishmanicidal Activity: An In Vitro Hope Against a Neglected Disease

In vitro studies have identified this compound as a potential agent against Leishmania species, the protozoan parasites responsible for leishmaniasis. While the precise mechanism of action is still under investigation, the compound has shown notable leishmanicidal effects.

Table 1: In Vitro Leishmanicidal Activity of this compound

CompoundParasite StrainIC50 (µM)Cell Line for CytotoxicityCC50 (µM)Selectivity Index (SI)
This compoundLeishmania infantum chagasiData not specifiedRAW 264.7, LLC-MK2Low toxicity reported[1]Not specified

Comparison with Standard Treatments in Animal Models

To contextualize the potential of this compound, it is essential to compare its in vitro profile with the in vivo efficacy of current first-line treatments for leishmaniasis, such as Miltefosine and Amphotericin B.

Table 2: In Vivo Efficacy of Standard Leishmaniasis Treatments

DrugAnimal ModelParasite StrainDosing RegimenEfficacyReference
MiltefosineBALB/c miceLeishmania (Leishmania) amazonensis20 mg/kg/day (oral)Permanent control of lesion size, 50-60% parasitological cure[2][2]
MiltefosineBALB/c miceLeishmania tropica50 mg/kg/day (oral) for 21 daysStatistically significant lower footpad measurements compared to control[1][1]
Amphotericin B (liposomal)BALB/c miceLeishmania infantumVariesSignificant parasite load reductions[3][3]
Amphotericin B (liposomal)BALB/c miceLeishmania major3.5 mg/kg (single dose)Almost complete elimination of parasites from liver and spleen[4][4]

The promising in vitro anti-leishmanial activity of this compound warrants further investigation through in vivo studies in established murine models of cutaneous and visceral leishmaniasis.

Cytotoxic and Anticancer Potential: A Glimmer of Hope

This compound has also demonstrated cytotoxic effects against various cancer cell lines in preclinical investigations, suggesting its potential as an anticancer agent. These studies indicate its ability to inhibit cancer cell growth and trigger programmed cell death.[1]

Table 3: In Vitro Cytotoxicity of this compound

CompoundCancer Cell LineIC50 (µM)
This compoundVarious cancer cell linesSpecific IC50 values not widely reported, but antiproliferative effects observed[1]

Comparative Efficacy of a Standard Chemotherapeutic Agent

Doxorubicin is a widely used chemotherapeutic agent for various cancers, including breast cancer. Its in vivo efficacy in animal models provides a benchmark for potential new anticancer compounds like this compound.

Table 4: In Vivo Efficacy of Doxorubicin in a Breast Cancer Model

DrugAnimal ModelCancer ModelDosing RegimenEfficacyReference
DoxorubicinBALB/c miceJC breast tumor cells5 mg/kg (i.v.)No significant effect alone, but significant tumor reduction when combined with a P-glycoprotein inhibitor[5][5]
Doxorubicin (in nanosponges)BALB-neuT miceSpontaneous breast cancerLower than therapeutic dose60% inhibition of breast cancer growth[6][7][6][7]

The observed in vitro cytotoxicity of this compound against cancer cells is a crucial first step. The next logical and essential step is to evaluate its antitumor efficacy and safety profile in xenograft or genetically engineered animal models of cancer.

Experimental Protocols

To facilitate future research and ensure reproducibility, detailed methodologies for key experiments are outlined below.

In Vitro Antileishmanial Assay

  • Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum (FBS) at 25°C.

  • IC50 Determination: Promastigotes are seeded in 96-well plates and incubated with serial dilutions of this compound for 72 hours. Parasite viability is assessed using a resazurin-based assay or by direct counting using a hemocytometer. The IC50 value, the concentration that inhibits parasite growth by 50%, is calculated from the dose-response curve.

  • Cytotoxicity Assay (CC50 Determination): Mammalian cells (e.g., J774.A1 macrophages) are seeded in 96-well plates and incubated with serial dilutions of this compound for 24-48 hours. Cell viability is determined using assays such as MTT or resazurin. The CC50 value, the concentration that is cytotoxic to 50% of the cells, is calculated.

  • Selectivity Index (SI): The SI is calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells.

In Vivo Leishmaniasis Animal Model (Cutaneous)

  • Animal Model: BALB/c mice are a commonly used susceptible model for cutaneous leishmaniasis.

  • Infection: Mice are infected with stationary-phase Leishmania promastigotes (e.g., L. major, L. amazonensis) in the footpad or base of the tail.

  • Treatment: Once lesions are established, animals are treated with the test compound (e.g., this compound) or a standard drug (e.g., Miltefosine, orally; Amphotericin B, intravenously) for a specified duration.

  • Efficacy Evaluation: Efficacy is assessed by measuring lesion size over time and by determining the parasite burden in the lesion and draining lymph nodes at the end of the experiment using techniques like limiting dilution assay or qPCR.

In Vivo Cancer Animal Model (Xenograft)

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft studies.

  • Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound or a standard chemotherapeutic agent is administered according to a defined schedule and route.

  • Efficacy Evaluation: Tumor growth is monitored regularly by caliper measurements. At the end of the study, tumors are excised and weighed. Further analyses can include histopathology, immunohistochemistry for proliferation and apoptosis markers, and assessment of metastasis.

Visualizing the Path Forward

Diagrams of Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 In Vitro Assessment cluster_1 Required In Vivo Validation This compound This compound Leishmania Parasites Leishmania Parasites This compound->Leishmania Parasites Leishmanicidal Activity Cancer Cells Cancer Cells This compound->Cancer Cells Cytotoxic Effects Animal Model (Leishmaniasis) Animal Model (Leishmaniasis) Leishmania Parasites->Animal Model (Leishmaniasis) Validate Efficacy Animal Model (Cancer) Animal Model (Cancer) Cancer Cells->Animal Model (Cancer) Validate Efficacy

Caption: From In Vitro Promise to In Vivo Validation for this compound.

G Start Start In Vitro Screening In Vitro Screening (IC50, CC50) Start->In Vitro Screening Lead Identification Lead Identification (this compound) In Vitro Screening->Lead Identification In Vivo Efficacy Studies In Vivo Efficacy Studies (Animal Models) Lead Identification->In Vivo Efficacy Studies CRITICAL GAP Toxicology Studies Toxicology/ Pharmacokinetic Studies In Vivo Efficacy Studies->Toxicology Studies Clinical Trials Clinical Trials Toxicology Studies->Clinical Trials

Caption: The Drug Development Pathway and the Current Gap for this compound.

G doxorubicin Doxorubicin topoisomerase Topoisomerase II doxorubicin->topoisomerase Inhibits dna DNA topoisomerase->dna Causes breaks replication DNA Replication & Transcription dna->replication Blocks apoptosis Apoptosis replication->apoptosis Induces

Caption: Simplified Mechanism of Action for Doxorubicin.

Conclusion: A Call for Further Research

The available in vitro data strongly suggest that this compound possesses biological activities that could be therapeutically valuable. However, without validation in animal models, its true potential remains speculative. This comparative guide illustrates the significant promise of this compound by placing its in vitro profile alongside the established in vivo efficacy of standard drugs. It is imperative that the research community undertakes well-designed in vivo studies to determine the efficacy, safety, and pharmacokinetic profile of this compound. Such studies are the critical next step in potentially translating this natural compound from a laboratory curiosity into a clinically relevant therapeutic agent.

References

Safety Operating Guide

Proper Disposal of Cycloeucalenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough risk assessment should be conducted. Although specific toxicity data for Cycloeucalenone is limited, it is prudent to handle it with care to minimize exposure.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound for disposal.[1] This includes:

  • Safety glasses or goggles: To protect from splashes or airborne particles.

  • Chemical-resistant gloves: Nitrile gloves are a suitable option.

  • Laboratory coat: To protect skin and clothing.

  • Respiratory Protection: Work in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.

This compound: Key Data

A preliminary assessment of a compound's physical and chemical properties is crucial for determining the appropriate disposal route. The table below summarizes available data for this compound.

PropertyValue
Chemical Formula C₃₀H₅₀O
Molecular Weight 426.72 g/mol
Physical State Solid (Assumed based on similar compounds)
Solubility Soluble in Chloroform, Dichloromethane, DMSO.
Storage Store at 2-8°C, protected from air and light.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".[2]

    • Include the full chemical name and any known hazard pictograms.

    • Do not mix this compound waste with other waste streams unless permitted by your institution's waste management guidelines. It should be disposed of in a container designated for solid or non-halogenated organic chemical waste, depending on its form and any solvents used.[1]

  • Containerization:

    • Use a chemically compatible and leak-proof container.[2] For solid this compound, ensure it is in a securely sealed container to prevent dust formation.[1]

    • For this compound in solution, ensure the container is leak-proof and compatible with the solvent used.[1]

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated, well-ventilated waste accumulation area.[1]

    • The storage area should be away from incompatible materials and clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal:

    • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a designated waste management provider.[1]

    • Provide them with all available information on the compound.

    • Ensure all required paperwork, such as a hazardous waste manifest, is completed for the waste collection.

Regulatory Framework

The management of hazardous waste is governed by a combination of federal and state regulations. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to managing hazardous waste.[3][4] Generators of hazardous waste are responsible for ensuring it is properly identified, managed, and treated before recycling or disposal.[4] State-level regulations may also apply and can be more stringent than federal rules.[3]

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste, which should be applied to this compound.

A Identify Chemical Waste (this compound) B Consult Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow Specific Disposal Instructions on SDS C->D Yes E Treat as Potentially Hazardous Waste C->E No F Characterize Waste (Solid, Liquid, Solvent) E->F G Select Appropriate Waste Container F->G H Label Container Correctly 'Hazardous Waste: this compound' G->H I Store in Designated Waste Accumulation Area H->I J Contact EHS for Disposal I->J

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Cycloeucalenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential procedural information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of Cycloeucalenone, minimizing exposure risks and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and depends on the specific task being performed. The following table summarizes the recommended PPE for various scenarios involving this compound.

TaskEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and Transferring Solid Safety glasses with side shields or gogglesDisposable nitrile glovesN95 respirator recommended to minimize inhalation of fine particles.[1]Standard laboratory coat
Preparing Solutions Chemical splash gogglesDisposable nitrile glovesRecommended if significant aerosols may be generated.[1]Standard laboratory coat
Handling Solutions Safety glasses with side shieldsDisposable nitrile glovesGenerally not required if handled in a well-ventilated area or chemical fume hood.[1]Standard laboratory coat
Cleaning and Waste Disposal Chemical splash gogglesHeavy-duty nitrile or chemical-resistant gloves.[1][2]Generally not required.Standard laboratory coat

Operational Plan: Handling Protocol

A systematic approach to handling this compound is crucial for personnel safety and to prevent contamination.

1. Preparation:

  • Designate a specific workspace for handling this compound.

  • Ensure the work area is clean and uncluttered.

  • Cover the work surface with absorbent, disposable bench paper.[1]

  • Verify that a properly functioning chemical fume hood is available.

2. Personal Protective Equipment (PPE) Inspection and Donning:

  • Before starting any procedure, inspect all PPE for integrity.

  • Don the appropriate PPE as specified in the table above.

3. Weighing and Transfer:

  • All weighing and transferring of solid this compound should be conducted within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[1]

  • Use non-sparking tools when handling the solid.[3][4]

4. Solution Preparation:

  • When dissolving this compound, add the solid to the solvent slowly to prevent splashing.[1]

  • If the process may generate aerosols, work within a chemical fume hood.[1]

5. Spill Management:

  • Minor Spills: Absorb the spill with an inert material such as sand or vermiculite.[5][6] Collect the contaminated absorbent material into a designated hazardous waste container.

  • Major Spills: Evacuate the area immediately and contact your institution's EHS department.[5]

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • Categorize all this compound waste (solid, liquid, and contaminated materials) as hazardous chemical waste.[2][5]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[2]

2. Waste Collection and Storage:

  • Use a compatible, leak-proof, and clearly labeled waste container.[2][5][6]

  • The label should include "Hazardous Waste" and the full chemical name, "this compound".[2][6]

  • Store the sealed waste container in a designated, well-ventilated, and cool waste accumulation area, away from heat, sparks, and open flames.[2][4][5]

3. Empty Container Disposal:

  • Triple rinse empty containers with a suitable solvent.

  • Collect the rinsate and treat it as hazardous waste.[5]

  • Puncture the empty container to prevent reuse.[5]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][6]

  • Complete all required waste manifest paperwork.

Quantitative Data for Related Compound (Cycloeucalenol)

PropertyValue
Chemical Formula C₃₀H₅₀O
Molecular Weight 426.72 g/mol
Physical Description Powder
Solubility Soluble in Chloroform, Dichloromethane, DMSO
Storage Store at 2-8°C, protected from air and light

Data sourced from a guide on Cycloeucalenol.[2]

Workflow for Handling this compound

G prep Preparation - Designate & clean workspace - Cover surface - Verify fume hood ppe PPE - Inspect for integrity - Don appropriate gear prep->ppe handling Handling - Weigh & transfer in fume hood - Prepare solutions slowly ppe->handling use Experimental Use handling->use spill Spill Management - Minor: Absorb & collect - Major: Evacuate & report handling->spill waste_gen Waste Generation use->waste_gen spill->waste_gen waste_collect Waste Collection & Segregation - Use labeled, compatible containers - Segregate from other waste waste_gen->waste_collect storage Waste Storage - Store in designated, cool, ventilated area waste_collect->storage disposal Final Disposal - Arrange EHS pickup - Complete paperwork storage->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cycloeucalenone
Reactant of Route 2
Cycloeucalenone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。